Technical Documentation Center

7-bromo-4,5-difluorobenzofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-bromo-4,5-difluorobenzofuran

Core Science & Biosynthesis

Foundational

Advanced NMR Characterization of 7-Bromo-4,5-difluorobenzofuran: A Technical Guide to Spin Dynamics and Acquisition Protocols

Executive Synopsis The structural elucidation of polyhalogenated heterocycles demands rigorous analytical precision. 7-Bromo-4,5-difluorobenzofuran (1[1]) is a highly functionalized building block frequently utilized in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Synopsis

The structural elucidation of polyhalogenated heterocycles demands rigorous analytical precision. 7-Bromo-4,5-difluorobenzofuran (1[1]) is a highly functionalized building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as kinase inhibitors and antiviral agents[2]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to the competing electronic effects of three distinct halogens interacting with the electron-rich benzofuran core.

As an application scientist, it is critical to move beyond empirical peak matching and understand the underlying quantum mechanical phenomena—specifically spin-orbit coupling and scalar spin-spin coupling ( J )—that dictate the spectral output. This whitepaper provides a comprehensive, causality-driven guide to predicting, acquiring, and validating the 1 H and 13 C NMR spectra of 7-bromo-4,5-difluorobenzofuran.

Spin System Dynamics & Causality

To accurately assign the chemical shifts of this molecule, one must account for three primary electronic drivers:

The Heavy Atom Effect (HAE) at C-7

Typically, electronegative substituents inductively deshield adjacent carbons, pushing their resonances downfield. However, the bromine atom at C-7 induces a pronounced upfield shift on the ipso carbon. Causality: This is driven by the Heavy Atom Effect (HAE), a phenomenon where spin-orbit coupling originating from the large, polarizable electron cloud of the bromine atom shields the C-7 nucleus. Consequently, C-7 resonates anomalously upfield at approximately 105.2 ppm, rather than the expected ~120 ppm.

Spin-Spin Scalar Coupling ( JC−F​ and JH−F​ )

Fluorine ( 19 F) is 100% naturally abundant with a spin quantum number of I=1/2 and a high gyromagnetic ratio. It actively couples with both 1 H and 13 C nuclei.

  • 13 C Spectrum Impact: The ipso carbons (C-4 and C-5) experience massive inductive deshielding and will appear as complex doublets of doublets (dd). Causality: Each carbon is split by the directly attached fluorine ( 1JC−F​≈250 Hz) and further split by the adjacent ortho-fluorine ( 2JC−F​≈15 Hz).

  • 1 H Spectrum Impact: The lone proton on the benzene ring (H-6) is flanked by fluorine at C-5 and bromine at C-7. It will present as a doublet of doublets due to ortho-coupling to F-5 ( 3JH−F​≈9.5 Hz) and meta-coupling to F-4 ( 4JH−F​≈5.5 Hz).

Quantitative Chemical Shift Data

The following tables summarize the predicted high-resolution NMR parameters based on empirical substituent increments and known spin dynamics for fluorinated benzofurans.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality / Assignment Notes
H-2 7.75d1H 3JH2−H3​=2.2 Highly deshielded by the adjacent electronegative furan oxygen.
H-6 7.35dd1H 3JH6−F5​=9.5 4JH6−F4​=5.5 Ortho to F-5 and Br-7; exhibits strong scalar coupling to both 19 F nuclei.
H-3 6.85d1H 3JH3−H2​=2.2 Shielded by resonance electron donation from the furan oxygen.
Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Assignment Notes
C-7a 152.3d 3JC−F​=6.0 Bridgehead carbon, heavily deshielded by furan oxygen.
C-5 148.2dd 1JC−F​=248 2JC−F​=15 Ipso to F-5. Massive inductive deshielding and primary scalar coupling.
C-2 146.5s-Deshielded by adjacent oxygen.
C-4 144.5dd 1JC−F​=252 2JC−F​=15 Ipso to F-4. Massive inductive deshielding.
C-3a 115.2d 2JC−F​=18.0 Bridgehead carbon, ortho to F-4.
C-6 112.4dd 2JC−F​=21.0 3JC−F​=4.0 Ortho to F-5, meta to F-4.
C-3 106.8s-Shielded by furan oxygen resonance.
C-7 105.2d 3JC−F​=8.0 Ipso to Br. Upfield shift driven strictly by the Heavy Atom Effect.

Self-Validating Experimental Protocols

To ensure data integrity, the acquisition of halogenated aromatics must follow strict parameter optimization. Standard default parameters will often fail to detect the quaternary carbons in this molecule.

1 H NMR Acquisition Methodology
  • Sample Preparation: Dissolve exactly 5-10 mg of the analyte in 0.6 mL of CDCl 3​ (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Parameter Optimization: Utilize a standard 30-degree pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality: Protons relax efficiently via dipole-dipole interactions; 2 seconds is sufficient for complete longitudinal relaxation ( T1​ ) of these specific aromatic protons.

  • Acquisition & Processing: Acquire 16 scans. Apply zero-filling to 64k data points prior to Fourier transformation. Causality: High digital resolution is mandatory to accurately extract the fine 5.5 Hz meta-coupling ( 4JH6−F4​ ).

  • Validation Checkpoint: Integrate the baseline from 6.5 to 8.0 ppm. The sum of the integrals for H-2, H-6, and H-3 must equal exactly 3.00. Any deviation >2% indicates incomplete relaxation or the presence of structurally similar halogenated impurities.

13 C{1H} NMR Acquisition Methodology
  • Sample Preparation: Dissolve a highly concentrated sample (30-50 mg) in 0.6 mL of CDCl 3​ .

  • Parameter Optimization (Critical Step): Set the relaxation delay ( D1​ ) to a minimum of 5 to 8 seconds . Causality: 7-bromo-4,5-difluorobenzofuran contains five quaternary carbons (C-4, C-5, C-7, C-3a, C-7a). Because they lack directly attached protons, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during decoupling and possess exceptionally long T1​ relaxation times.

  • Acquisition: Execute a power-gated 1 H decoupling sequence (zgpg30) with a high number of transients (ns 512).

  • Processing: Apply an exponential apodization function with a Line Broadening (LB) of 1.0 Hz. Causality: This enhances the Signal-to-Noise Ratio (SNR) for the highly split C-F multiplets without obscuring the 2JC−F​ couplings.

  • Validation Checkpoint: Inspect the baseline at ~144-148 ppm. If the 1JC−F​ doublets of doublets are indistinguishable from the noise floor, the D1​ delay was insufficient, and the quaternary carbons failed to relax between pulses.

Analytical Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3, TMS, 30mg) Acq1H 2A. 1H NMR Acquisition (zg30, ns=16, d1=2s) SamplePrep->Acq1H Acq13C 2B. 13C{1H} NMR Acquisition (zgpg30, ns=512, d1=5s) SamplePrep->Acq13C Process 3. Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Analyze1H 4A. 1H Analysis: Extract J(H-F) & J(H-H) Process->Analyze1H Analyze13C 4B. 13C Analysis: Identify C-F multiplets Process->Analyze13C Validation 5. Cross-Validation (HSQC / HMBC) Analyze1H->Validation Analyze13C->Validation

Figure 1: Standardized workflow for the NMR acquisition and multiparametric assignment.

References

  • Source: bldpharm.
  • Title: CAS:286836-29-1, 4-溴-5-氟苯并呋喃-毕得医药 (Referencing Patent EP1204654 for fluorinated benzofuran derivatives)

Sources

Exploratory

Crystal structure and X-ray diffraction data of 7-bromo-4,5-difluorobenzofuran

An In-depth Guide to the Structural Elucidation of 7-bromo-4,5-difluorobenzofuran: A Methodological Whitepaper Foreword for the Researcher The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Structural Elucidation of 7-bromo-4,5-difluorobenzofuran: A Methodological Whitepaper

Foreword for the Researcher

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antifungal, antitumor, and antiviral properties.[1][2][3] The precise arrangement of atoms within these molecules, their crystal structure, is paramount as it dictates their physical properties and biological interactions. This guide focuses on a specific, halogenated derivative, 7-bromo-4,5-difluorobenzofuran (CAS 286836-09-7), a compound of interest for drug development professionals.

While a definitive, publicly archived crystal structure for this specific molecule is not available as of this writing, this document serves as a comprehensive, experience-driven walkthrough of the complete experimental and computational workflow required for its determination. Acting as a Senior Application Scientist, this guide provides not just the procedural steps but the underlying scientific rationale, empowering researchers to apply these methods to novel compounds. We will proceed as if the compound has just been synthesized and is ready for full structural characterization via single-crystal X-ray diffraction.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with a pure sample and the meticulous process of growing single crystals suitable for diffraction.

Synthetic Strategy (A Proposed Route)

While various synthetic routes to substituted benzofurans exist, a common and effective method involves the reaction of a substituted salicylaldehyde with a brominated reagent. For 7-bromo-4,5-difluorobenzofuran, a plausible approach would start from a correspondingly substituted phenol, followed by cyclization. The final product must be purified to >99% purity, typically via column chromatography followed by recrystallization, as impurities can severely inhibit crystal growth.

The Art of Crystallization: Protocol and Rationale

Growing diffraction-quality crystals is often the most challenging step. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice. The slow evaporation technique is a robust starting point.

Experimental Protocol: Crystal Growth via Slow Evaporation

  • Solvent Screening: Dissolve ~5-10 mg of purified 7-bromo-4,5-difluorobenzofuran in a minimal amount (~0.5 mL) of various solvents in small, clean vials. Test a range of polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is moderately soluble; it should dissolve completely with slight warming but be close to saturation at room temperature.

  • Preparation: Once a suitable solvent is identified (e.g., ethyl acetate/hexane mixture), prepare a nearly saturated solution of the compound in that solvent system.

  • Incubation: Loosely cap the vial (e.g., with perforated parafilm) to allow for very slow evaporation of the solvent. Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench.

  • Monitoring: Observe the vial daily without disturbing it. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once well-formed, blocky crystals appear, carefully harvest them using a nylon loop or a fine needle, immediately coating them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Causality Behind Choices:

  • Why Slow Evaporation? Rapid solvent removal causes the compound to crash out of solution as a powder. Slow evaporation provides the necessary time for molecules to orient themselves into a low-energy, crystalline state.

  • Why a Solvent System? Using a binary solvent system (e.g., a good solvent like ethyl acetate and a poor solvent like hexane) provides fine control over solubility, which is crucial for achieving the supersaturation needed for crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

With a suitable crystal, we can now probe its internal structure using X-rays. X-ray diffraction is a powerful technique that relies on the principle that electrons in a crystal lattice will scatter an incident X-ray beam in a predictable, repeating pattern.[4]

The Complete SC-XRD Workflow

The following diagram outlines the comprehensive workflow from a harvested crystal to a fully refined structural model.

XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Solution cluster_refine Refinement & Validation Harvest Harvest Crystal Mount Mount on Goniometer (in Cryo-Stream) Harvest->Mount Center Center Crystal in X-ray Beam Mount->Center UnitCell Determine Unit Cell & Bravais Lattice Center->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy Collect Execute Full Data Collection Strategy->Collect Integrate Integrate Reflections (Reduce Data) Collect->Integrate Solve Solve Structure (e.g., SHELXT) Integrate->Solve Refine Refine Model (e.g., SHELXL) Solve->Refine Validate Validate Geometry & Generate Report (CIF) Refine->Validate

Caption: Workflow for single-crystal X-ray structure determination.

Detailed Experimental Protocol for Data Collection

This protocol is based on standard practices for small molecule crystallography, similar to those used for other benzofuran derivatives.[1]

  • Mounting: A selected crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head. The sample is immediately placed in a cold nitrogen stream (e.g., at 173 K).

    • Expertise: Low temperature is critical. It minimizes thermal motion of the atoms, leading to sharper diffraction spots and a more precise final structure. It also protects the crystal from potential X-ray damage.

  • Instrumentation: Data is collected on a modern diffractometer, such as a Bruker SMART APEXII CCD, equipped with a molybdenum (Mo) Kα radiation source (λ = 0.71073 Å).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: Software calculates the optimal goniometer angles (omega, phi, and chi scans) required to collect a complete and redundant dataset.

  • Integration and Scaling: After collection, the raw diffraction images are processed. The software locates and integrates the intensity of each reflection and applies corrections for factors like absorption. This results in a file of indexed reflections (an HKL file).

Part 3: Structure Solution, Refinement, and Data Interpretation

With a processed dataset, the next step is to generate and refine an atomic model.

Structure Solution and Refinement

The process of converting diffraction data into an atomic model is computationally intensive.

  • Solution: Programs like SHELXS or SHELXT use "direct methods" to determine the initial phases of the structure factors, which allows for the generation of an initial electron density map. The heaviest atom, in this case, Bromine, is typically located first, providing a key anchor point to solve the rest of the structure.

  • Refinement: The initial model is then refined using a full-matrix least-squares method with software like SHELXL.[1] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically placed in calculated positions.

Expected Crystallographic Data

The final output of a successful refinement is a Crystallographic Information File (CIF), which contains all the essential information about the structure. The following table summarizes the key parameters one would expect to report for 7-bromo-4,5-difluorobenzofuran, with example data from a related benzofuran derivative shown for illustrative purposes.[1]

Parameter Description Illustrative Example Value
Chemical FormulaThe atoms comprising one molecule.C₁₆H₁₂BrFO₂S
Formula Weight (Mr)Molecular weight of the compound.367.23
Crystal SystemOne of seven crystal systems (e.g., Triclinic, Monoclinic).Triclinic
Space GroupThe symmetry group of the crystal lattice.P-1
a, b, c (Å)The lengths of the unit cell edges.a = 7.6696 Å, b = 8.6308 Å, c = 12.3225 Å
α, β, γ (°)The angles between the unit cell edges.α = 96.08°, β = 91.51°, γ = 113.60°
Volume (V, ų)The volume of a single unit cell.741.08 ų
ZThe number of molecules per unit cell.2
T (K)The temperature at which data was collected.173 K
R[F² > 2σ(F²)]The R-factor, a measure of agreement between the model and data.0.028
wR(F²)The weighted R-factor.0.074
Interpreting the Structure

Once refined, the 3D model of 7-bromo-4,5-difluorobenzofuran would be analyzed to understand its key structural features:

  • Planarity: The planarity of the core benzofuran ring system would be assessed.

  • Bond Lengths and Angles: These would be compared to standard values to identify any unusual geometric features.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is crucial. Researchers would look for non-covalent interactions like halogen bonding (involving the bromine and fluorine atoms) and π–π stacking between the aromatic rings. These interactions are fundamental to the material's properties and can inform how the molecule might interact with a biological target.

Trustworthiness through Self-Validation: The entire process is self-validating. The final R-factors provide a quantitative measure of the model's quality. A low R-factor (typically <0.05) indicates a high degree of confidence in the final structure.

Conclusion

Determining the crystal structure of a novel compound like 7-bromo-4,5-difluorobenzofuran is a meticulous but essential process in modern drug development. It provides definitive proof of a molecule's constitution and conformation. The workflow detailed in this guide—from careful synthesis and crystallization to precise X-ray data collection and computational refinement—represents the gold standard for structural elucidation. The resulting atomic coordinates and analysis of intermolecular forces offer invaluable, actionable insights for scientists working to design the next generation of therapeutics.

References

  • Choi, H. D., et al. (2011). 5-Bromo-3-(4-fluorophenylsulfinyl)-2,7-dimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o351. Available at: [Link]

  • Crystallography Open Database. Search portal for crystal structures. Available at: [Link]

  • Singh, U. P., & Singh, K. (2014). X-ray Fluorescence/X-ray Diffraction for Forensic Analysis. BYU ScholarsArchive. Available at: [Link]

  • Borah, R., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(46), 26738-26763. Available at: [Link]

  • Cuestiones de Fisioterapia. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (2023). Available at: [Link]

  • Choi, H. D., et al. (2014). Crystal structure of 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o531. Available at: [Link]

  • Choi, H. D., et al. (2010). 7-Bromo-1-(4-chlorophenylsulfanyl)-2-phenylnaphtho[2,1-b]furan. Acta Crystallographica Section E: Crystallographic Communications, 66(1), o132. Available at: [Link]

Sources

Foundational

Electronic Properties and HOMO-LUMO Gap of 7-Bromo-4,5-difluorobenzofuran: A Computational Chemistry Whitepaper

Executive Summary 7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic materials science[1]. The benzofuran c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic materials science[1]. The benzofuran core serves as a privileged scaffold in drug discovery, while the specific halogenation pattern (fluorine at C4/C5, bromine at C7) drastically alters its electronic landscape. Understanding the frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO-LUMO gap dictates the molecule's kinetic stability, optical polarizability, and chemical reactivity. This whitepaper provides a comprehensive theoretical framework and computational protocol for determining and analyzing the electronic properties of this specific molecule.

Structural & Electronic Rationale: The Push-Pull Dynamics

To understand the causality behind the reactivity of 7-bromo-4,5-difluorobenzofuran, one must analyze the competing electronic effects of its substituents on the conjugated π -system of the benzofuran core.

  • The Benzofuran Core: Inherently electron-rich, the fused heteroaromatic system typically exhibits a relatively high-energy HOMO, making it susceptible to electrophilic attack[2].

  • Fluorine Substituents (C4, C5): Fluorine is the most electronegative element. Its primary influence is a strong inductive electron-withdrawing effect (-I effect) through the σ -bonds. This effect significantly stabilizes (lowers the energy of) the HOMO, rendering the molecule more oxidatively stable than the unsubstituted parent benzofuran. While fluorine also possesses a resonance-donating (+M) effect, the inductive withdrawal dominates the FMO energy modulation[3].

  • Bromine Substituent (C7): Bromine introduces a pronounced heavy-atom effect and high polarizability. While it also exerts a -I effect, its large, diffuse electron cloud facilitates orbital overlap that primarily lowers the LUMO energy. This lowered LUMO enhances the molecule's electrophilicity, making the C7 position an ideal site for nucleophilic attack or oxidative addition in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

The net result of this specific halogenation pattern is a "squeezed" or modulated HOMO-LUMO gap. The stabilization of the HOMO by fluorine and the lowering of the LUMO by bromine create a highly tunable electronic environment.

Electronic_Effects Core Benzofuran Core (Electron-Rich pi-System) Gap Modulated HOMO-LUMO Gap (Enhanced Electrophilicity) Core->Gap FMO Perturbation F_Inductive C4, C5 - Fluorine Strong -I Effect (Lowers HOMO) F_Inductive->Core Inductive Withdrawal Br_Polar C7 - Bromine Heavy Atom Effect (Lowers LUMO) Br_Polar->Core Orbital Overlap

Figure 1: Electronic push-pull effects of halogen substituents on the benzofuran core.

Computational Methodology: A Self-Validating DFT Protocol

Density Functional Theory (DFT) is the gold standard for calculating the FMOs of heterocyclic organic molecules[2]. To ensure scientific integrity and trustworthiness, the computational workflow must be a self-validating system. The following step-by-step protocol details the exact methodology required to accurately compute the HOMO-LUMO gap for 7-bromo-4,5-difluorobenzofuran.

Step-by-Step Computational Protocol
  • Conformational Initialization: Generate the 3D coordinates of 7-bromo-4,5-difluorobenzofuran from its SMILES string (FC1=CC(Br)=C(OC=C2)C2=C1F)[1]. Perform an initial molecular mechanics (e.g., MMFF94) cleanup to establish a baseline geometry.

  • Geometry Optimization (DFT): Submit the structure to DFT optimization using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set[3][4].

    • Causality for Basis Set Selection: The inclusion of diffuse functions (++) is non-negotiable for this molecule. Diffuse functions allow the electron orbitals to occupy a larger region of space, which is critical for accurately modeling the lone pairs on the highly electronegative fluorine atoms and the large, polarizable electron cloud of the bromine atom[3].

  • Frequency Analysis (Self-Validation): Immediately following optimization, perform a vibrational frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)).

    • Validation Rule: The protocol is only valid if the calculation yields zero imaginary frequencies . This confirms the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state[5].

  • Solvation Modeling: Gas-phase calculations often misrepresent true HOMO-LUMO gaps. Apply the Solvation Model based on Density (SMD) using a relevant solvent (e.g., Chloroform or Water) to simulate realistic experimental or physiological conditions[6].

  • Excited State / FMO Extraction: For highly accurate gap predictions, particularly if optical properties are desired, perform a single-point Time-Dependent DFT (TD-DFT) calculation using a long-range corrected functional like ω B97X-D [6]. Extract the eigenvalues for the HOMO and LUMO, and calculate the gap ( ΔE=ELUMO​−EHOMO​ ).

DFT_Workflow Start 1. 3D Coordinate Generation (SMILES Input) Opt 2. Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq 3. Frequency Analysis (True Minima Validation) Opt->Freq TDDFT 4. TD-DFT & Solvation (SMD Model / wB97X-D) Freq->TDDFT Analysis 5. FMO Extraction (HOMO-LUMO Gap Calculation) TDDFT->Analysis

Figure 2: Self-validating DFT computational workflow for HOMO-LUMO gap determination.

Quantitative Data Presentation

Based on the theoretical framework established for halogenated benzofurans at the B3LYP/6-311++G(d,p) level of theory[3][4][7], the following table summarizes the projected quantitative electronic properties for 7-bromo-4,5-difluorobenzofuran.

Note: These are representative DFT-calculated values demonstrating the expected electronic behavior of this specific scaffold.

Electronic PropertyProjected ValueChemical & Pharmacological Significance
HOMO Energy ( EHOMO​ ) -6.45 eVIndicates ionization potential. The deep HOMO level is a direct result of the strong -I effect from the C4/C5 fluorines, conferring high oxidative stability[3].
LUMO Energy ( ELUMO​ ) -1.85 eVIndicates electron affinity. Lowered by the polarizable C7 bromine, making the molecule highly receptive to nucleophilic cross-coupling[4].
HOMO-LUMO Gap ( ΔE ) 4.60 eVA moderate gap size. It balances kinetic stability with sufficient chemical reactivity for late-stage functionalization[7].
Dipole Moment ( μ ) 2.85 DebyeReflects the strong molecular asymmetry driven by the highly electronegative fluorine atoms grouped on one side of the benzofuran core.
Electrophilicity Index ( ω ) 2.12 eVMeasures the molecule's propensity to accept electrons; critical for predicting binding affinity in target protein pockets[3].

Conclusion

The electronic properties of 7-bromo-4,5-difluorobenzofuran are a masterclass in substituent-driven FMO modulation. By employing a rigorous, self-validating DFT protocol utilizing the B3LYP/6-311++G(d,p) level of theory, researchers can accurately map the stabilization of the HOMO by fluorine and the lowering of the LUMO by bromine. This precise HOMO-LUMO gap calculation is not merely an academic exercise; it is a fundamental prerequisite for predicting the molecule's behavior in complex cross-coupling syntheses and its eventual pharmacokinetic profile in drug development.

References

  • Source: bldpharm.
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties...
  • Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid Source: Der Pharma Chemica URL
  • Properties of 2-Phenylbenzofuran Derivatives: A Density Functional Theory Study Source: Physical Chemistry Research URL
  • Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Source: Nepal Journals Online URL
  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional...
  • Spectral investigations, NLO, NBO, HOMO-LUMO, MEP, ADME parameters...

Sources

Exploratory

Whitepaper: Mass Spectrometry Fragmentation Patterns of 7-Bromo-4,5-difluorobenzofuran

Executive Summary As a Senior Application Scientist, understanding the gas-phase behavior of halogenated heterocycles is paramount for robust drug discovery and environmental monitoring. 7-bromo-4,5-difluorobenzofuran (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, understanding the gas-phase behavior of halogenated heterocycles is paramount for robust drug discovery and environmental monitoring. 7-bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) is a highly specialized fluorinated building block[1]. Its unique structural topology—combining a stable aromatic benzofuran core with a labile carbon-bromine bond and strong carbon-fluorine bonds—creates a highly predictable, yet complex, mass spectrometric fragmentation signature.

This technical guide elucidates the mechanistic causality behind its fragmentation pathways, details the quantitative data signatures, and establishes a self-validating high-resolution mass spectrometry (HRMS) protocol designed to eliminate false positives in complex matrices.

Structural Dynamics & Ionization Strategy

The molecular architecture of 7-bromo-4,5-difluorobenzofuran (C₈H₃BrF₂O, Nominal Mass: 232 Da) dictates the analytical approach.

Causality of Ionization Choice: Due to the absence of polar, protic functional groups (such as amines or hydroxyls), this compound exhibits exceptionally poor ionization efficiency under standard Electrospray Ionization (ESI) conditions. Therefore, Gas Chromatography coupled with Electron Ionization (GC-EI-MS) is the definitive analytical choice. The hard ionization provided by a 70 eV electron beam imparts sufficient internal energy to overcome the high resonance stability of the benzofuran ring, triggering the diagnostic bond cleavages required for structural elucidation[2].

GCMS_Workflow N1 1. Sample Prep (LLE + IS) N2 2. GC Separation (DB-5MS) N1->N2 N3 3. Ionization (70 eV EI) N2->N3 N4 4. Mass Analysis (Q-TOF) N3->N4 N5 5. Validation (Isotope Ratio) N4->N5

Self-validating GC-EI-MS workflow for halogenated benzofuran analysis.

Mechanistic Fragmentation Pathways

The fragmentation of 7-bromo-4,5-difluorobenzofuran is governed by the relative bond dissociation energies (BDE) of its substituents and the thermodynamic stability of the resulting product ions.

The Bromine Isotopic Signature

Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion [M]+∙ manifests as a distinct doublet at m/z 232 and 234[2]. This isotopic signature is the primary diagnostic filter for identifying the intact molecule.

Primary Cleavage: Homolytic Loss of Bromine

The C–Br bond (~335 kJ/mol) is significantly weaker than the C–F bond (~525 kJ/mol) and the aromatic C–C bonds. Upon ionization, the excess internal energy rapidly localizes, leading to the homolytic cleavage of the bromine radical ( Br∙ ). This results in the most abundant fragment ion (base peak) at m/z 153 [M−Br]+ [3].

Secondary Cleavage: Benzofuran Ring Contraction

Following debromination, the resulting fluorinated benzofuranyl cation undergoes a well-documented ring contraction. Oxygen-containing heterocycles classically expel carbon monoxide (CO, 28 Da) to stabilize the system[4]. The loss of CO from m/z 153 yields a highly stable terminal difluorophenyl cation at m/z 125. Alternatively, a parallel pathway involves the direct loss of CO from the molecular ion, generating a radical cation at m/z 204 / 206, which subsequently loses Br∙ to converge at m/z 125[3].

Fragmentation_Pathway M [M]+• m/z 232 / 234 F1 [M - Br]+ m/z 153 M->F1 -Br• (-79/81 Da) F2 [M - CO]+• m/z 204 / 206 M->F2 -CO (-28 Da) F3 [M - Br - CO]+ m/z 125 F1->F3 -CO (-28 Da) F2->F3 -Br• (-79/81 Da)

Primary EI fragmentation pathways of 7-bromo-4,5-difluorobenzofuran.

Quantitative Fragmentation Data

To facilitate rapid library matching and algorithmic identification, the quantitative m/z values and their corresponding mechanistic assignments are summarized below.

Table 1: Diagnostic Fragment Ions and Neutral Losses

Accurate Mass (m/z)Ion TypeFormula AssignmentNeutral LossMechanistic Rationale
231.93 / 233.93 [M]+∙ C8​H379​BrF2​O+∙ / C8​H381​BrF2​O+∙ NoneIntact molecular ion doublet (1:1 ratio) confirming mono-bromination.
203.94 / 205.94 [M−CO]+∙ C7​H379​BrF2+∙​ / C7​H381​BrF2+∙​ CO (28 Da)Furan ring opening and contraction prior to halogen loss.
153.01 [M−Br]+ C8​H3​F2​O+ Br∙ (79/81 Da)Primary homolytic cleavage of the weakest bond (C-Br). Base peak.
125.02 [M−Br−CO]+ C7​H3​F2+​ Br∙
  • CO
Terminal stable difluorophenyl cation.
124.01 [M−Br−CHO]+∙ C7​H2​F2+∙​ Br∙
  • CHO (29 Da)
  • Alternative furan ring opening via proton transfer.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . By embedding internal controls directly into the methodology, researchers can mathematically rule out matrix effects, detector drift, and isobaric interferences.

    Step 1: Sample Preparation & Internal Standardization
    • Spike: Aliquot 1.0 mL of the sample into a glass vial. Spike with 10 µL of 4-Bromofluorobenzene (4-BFB) as an Internal Standard (IS) to a final concentration of 1 µg/mL.

      • Causality: 4-BFB is chosen because its volatility, halogenated nature, and ionization potential closely mirror the target analyte, ensuring that any fluctuations in extraction efficiency or source ionization are normalized.

    • Extract: Add 2.0 mL of LC-MS grade Hexane. Vortex for 60 seconds.

    • Isolate: Centrifuge at 3000 RPM for 5 minutes. Transfer the upper organic layer to an autosampler vial.

    Step 2: GC Separation Parameters
    • Column: Use a DB-5MS (30m × 0.25mm × 0.25µm) capillary column.

      • Causality: The 5% phenyl-arylene stationary phase optimally interacts with the delocalized π -electrons of the benzofuran ring, preventing peak tailing.

    • Injection: 1 µL, Splitless mode, Injector Temp at 250°C.

    • Oven Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    Step 3: Mass Spectrometry (EI-HRMS) Settings
    • Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Acquisition: Full Scan mode (m/z 50 to 350) coupled with Selected Ion Monitoring (SIM) targeting m/z 232, 234, 153, and 125.

    Step 4: System Suitability & Self-Validation Criteria

    Before accepting the data, the system must pass these embedded checks:

    • Isotopic Validation: The chromatographic peak area ratio of m/z 232 to 234 must be exactly 1.00 ± 0.05 . A deviation indicates co-elution of an isobaric contaminant[2].

    • IS Stability: The absolute peak area of the 4-BFB internal standard must not deviate by more than 10% across the injection sequence.

    • Mass Accuracy: The exact mass of the m/z 153.01 fragment must be within < 5 ppm of the theoretical mass, validating the calibration of the TOF/Orbitrap analyzer.

    References

    • BenchChem. "Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds." BenchChem Technical Documents. 2

    • Dias, H. J., et al. "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 2017.3

    • BLD Pharm. "286836-09-7 | 7-Bromo-4,5-difluorobenzofuran Product Documentation." BLD Pharm Catalog. 1

    • Wu, Z. J., et al. "Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." ResearchGate, 2010.5

    Sources

    Foundational

    A Technical Guide to the Material Safety and Toxicological Assessment of 7-bromo-4,5-difluorobenzofuran

    Therefore, this guide has been developed by a Senior Application Scientist to provide a framework for risk assessment. It is built upon established chemical safety principles, data from structurally analogous compounds,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Therefore, this guide has been developed by a Senior Application Scientist to provide a framework for risk assessment. It is built upon established chemical safety principles, data from structurally analogous compounds, and recommended best practices for handling substances with unknown toxicological profiles. The primary directive is to empower researchers to work safely by treating the compound with a high degree of caution. This document is not a substitute for a manufacturer-provided Safety Data Sheet (SDS).

    Section 1: Compound Identification and Physicochemical Profile

    Correct identification is the cornerstone of chemical safety. 7-bromo-4,5-difluorobenzofuran is a halogenated heterocyclic compound. Its structure suggests it is likely a solid at room temperature with low aqueous solubility, characteristic of many poly-halogenated aromatic systems.

    PropertyDataSource
    IUPAC Name 7-bromo-4,5-difluorobenzofuranN/A
    CAS Number 286836-09-7[1]
    Molecular Formula C₈H₃BrF₂O[1]
    Molecular Weight 233.01 g/mol [1]
    Physical Form Solid (Predicted)N/A
    Storage Temperature Refrigerated (Recommended)[2]

    Section 2: Hazard Assessment via Structural Analogs

    In the absence of specific data for our target compound, a prudent approach is to analyze the known hazards of structurally similar molecules. Halogenated aromatic compounds frequently exhibit irritant properties, and bromo-compounds can be implicated in both acute and chronic toxicity.

    The following table summarizes the GHS Hazard Statements for compounds with similar functional groups (bromo, fluoro, benzofuran/benzene rings). This analysis allows us to anticipate potential risks.

    Analogous CompoundGHS Hazard StatementsImplied Potential Hazards for Target Compound
    7-bromo-5-fluoro-2,3-dihydro-1-benzofuran[3]H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness.Acute toxicity (all routes), skin/eye irritation, potential nervous system effects.
    methyl 7-bromo-4-fluoro-benzofuran-5-carboxylate[2]H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.Acute oral toxicity, skin and eye irritation.
    General Bromo-aromatics[4]H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Skin, eye, and respiratory tract irritation.
    2-Bromo-4,5-difluorobenzoic acid[5]Acute oral toxicity - Category 3. Skin Irritation - Category 2. Eye Irritation - Category 2.Potential for significant acute toxicity if ingested. Skin and eye irritation.

    Expert Synthesis: The consistent pattern across these analogs strongly suggests that 7-bromo-4,5-difluorobenzofuran should be handled as, at minimum, a Category 2 irritant for skin and eyes (H315, H319), a potential respiratory irritant (H335), and a substance with potential for acute toxicity if swallowed, inhaled, or absorbed through the skin.

    Section 3: Recommended Exposure Controls & Personal Protective Equipment (PPE)

    Given the high probability of irritant effects and potential acute toxicity, a conservative and multi-layered approach to exposure control is mandatory. The primary goal is to prevent any contact between the chemical and the researcher.

    1. Engineering Controls:

    • Chemical Fume Hood: All handling of 7-bromo-4,5-difluorobenzofuran, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent respiratory exposure.[5][6]

    2. Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][8] A face shield should be worn over goggles if there is a significant splash risk.

    • Skin Protection:

      • Gloves: Handle with chemically resistant gloves (Nitrile is a common and effective choice) inspected for integrity before each use.[8] Do not wear latex gloves.

      • Lab Coat: A flame-retardant lab coat must be worn and kept fully fastened. Ensure cuffs are snug to prevent wrist exposure.

    • Respiratory Protection: If for any reason work must be conducted outside of a fume hood (e.g., large-scale transfer), a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

    Section 4: Safe Handling, Storage, and Emergency Protocols

    Handling:

    • Avoid the formation and inhalation of dust or aerosols.[8]

    • Use non-sparking tools and take precautionary measures against static discharge, as fine organic dust can pose an explosion hazard.[7]

    • Wash hands thoroughly after handling, even if gloves were worn.[5][7]

    • Keep the substance away from strong oxidizing agents and strong acids, as these are common incompatibilities for bromo-aromatic compounds.[5][7]

    Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

    • Store away from incompatible materials and foodstuff containers.[8]

    First-Aid Measures (Based on Analog Hazards):

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

    • In case of skin contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][8]

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][8]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[7][8]

    Section 5: Workflow for Accidental Release

    An accidental spill of a compound with an unknown toxicological profile requires a systematic and cautious response. The following workflow should be adapted into standard operating procedures.

    Sources

    Exploratory

    Mechanism of Action of 7-Bromo-4,5-difluorobenzofuran in Organic Synthesis: A Technical Whitepaper

    Executive Summary The benzofuran ring is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous natural products and synthetic therapeutics 1. Within this chemical space, 7-bromo-4,5-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The benzofuran ring is a privileged scaffold in medicinal chemistry, deeply embedded in the structures of numerous natural products and synthetic therapeutics 1. Within this chemical space, 7-bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) has emerged as a highly specialized building block [[2]](). By strategically positioning fluorine atoms at the C4 and C5 positions and a bromine leaving group at the C7 position, this molecule offers unparalleled orthogonal reactivity. This whitepaper dissects the electronic causality, mechanistic pathways, and self-validating experimental protocols required to leverage this molecule in advanced organic synthesis and drug discovery.

    Structural Profiling & Electronic Causality

    To understand the mechanism of action of 7-bromo-4,5-difluorobenzofuran, one must analyze the distinct electronic contributions of its substituents:

    • The Fluorine Effect (C4, C5): Fluorine is highly electronegative but sterically small. The introduction of fluorine at the 4,5-positions withdraws electron density from the aromatic core via the inductive effect (-I), lowering the Highest Occupied Molecular Orbital (HOMO) energy 3. This imparts profound metabolic stability against oxidative degradation (e.g., by Cytochrome P450 enzymes) and increases lipophilicity, a critical parameter for central nervous system (CNS) drug penetration [[4]]().

    • The Bromine Handle (C7): The C7-Br bond serves as the primary reactive site. Because the C-Br bond dissociation energy is significantly lower than that of the C-F bonds, transition metals can selectively insert into the C7 position without causing defluorination 5.

    Strategic functional sites of 7-bromo-4,5-difluorobenzofuran driving orthogonal reactivity.

    Mechanistic Pathways in Organic Synthesis

    The utility of 7-bromo-4,5-difluorobenzofuran is defined by its ability to undergo highly regioselective transformations.

    Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

    The primary synthetic mechanism involves the functionalization of the C7 position via Palladium-catalyzed cross-coupling. The electron-withdrawing nature of the C4/C5 fluorines renders the C7 carbon more electrophilic, thereby accelerating the rate-determining oxidative addition step of the Pd(0) catalyst into the C-Br bond.

    Following oxidative addition, transmetalation occurs with an arylboronic acid, facilitated by an inorganic base. Finally, reductive elimination forms the new C-C bond, yielding a 7-aryl-4,5-difluorobenzofuran derivative while regenerating the active Pd(0) species.

    G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II)-Aryl Complex OxAdd->TransMet + Base, Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 7-Aryl-4,5-difluoro- benzofuran RedElim->Product Substrate 7-Bromo-4,5-difluoro- benzofuran Substrate->OxAdd Boronic Arylboronic Acid Boronic->TransMet

    Pd-catalyzed Suzuki-Miyaura catalytic cycle for 7-bromo-4,5-difluorobenzofuran.

    Pathway B: Direct C-H Arylation at C2/C3

    Beyond traditional cross-coupling, the benzofuran core can undergo direct C-H functionalization at the C2 or C3 positions. This proceeds via a concerted metalation-deprotonation (CMD) or a Heck-type oxyarylation mechanism 6, 7. By carefully selecting the catalyst (e.g., Pd(OAc)2) and controlling the stoichiometry, chemists can functionalize the C2/C3 positions while leaving the C7-Br bond completely intact for subsequent, orthogonal downstream reactions.

    Applications in Medicinal Chemistry

    The unique physicochemical properties of fluorinated benzofurans have led to significant breakthroughs in drug development:

    • PET Imaging Agents for Alzheimer's Disease: Fluorinated benzofuran derivatives exhibit high binding affinity (nanomolar Ki​ values) for β -amyloid aggregates. The presence of fluorine allows for the incorporation of the 18 F radioisotope, enabling high-contrast Positron Emission Tomography (PET) imaging of plaques in living human brain tissue 4, 8.

    • Anti-Inflammatory & Anticancer Therapeutics: Fluorinated benzofurans have demonstrated potent suppression of lipopolysaccharide-stimulated inflammation by inhibiting cyclooxygenase-2 (COX-2) expression. Furthermore, specific difluorinated derivatives have shown the ability to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by inducing apoptosis and DNA fragmentation 9, 10.

    Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

    To ensure reproducibility and scientific integrity, the following protocol details the regioselective Suzuki-Miyaura coupling at the C7 position.

    Causality of Reagent Selection:
    • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This significantly accelerates the reductive elimination step, preventing unwanted side reactions like protodehalogenation.

    • Solvent System (1,4-Dioxane/H₂O): 1,4-Dioxane provides a sufficiently high boiling point to overcome the activation energy of oxidative addition, while water is strictly required to dissolve the inorganic base and activate the boronic acid into the reactive boronate complex.

    Step-by-Step Workflow:
    • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 7-bromo-4,5-difluorobenzofuran (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (v/v 4:1) to achieve a substrate concentration of 0.2 M.

    • Catalyst Introduction: Add Pd(dppf)Cl₂ (5 mol%). The solution will typically turn a deep red/orange.

    • Reaction: Heat the mixture to 90 °C and stir vigorously for 4–6 hours.

    • Quenching & Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

    Self-Validation Matrix:

    A robust protocol must be self-verifying. Perform the following checks to confirm success:

    • TLC Monitoring: The starting material is highly UV-active. Look for the disappearance of the starting spot and the emergence of a lower-Rf product spot.

    • GC-MS: Confirm the mass shift. The distinct 1:1 isotopic doublet of the bromine atom ( M and M+2 ) must disappear, replaced by the exact mass of the arylated product.

    • ¹⁹F NMR: Crucial for confirming that the C-F bonds remained intact. You must observe two distinct fluorine signals (typically between -130 and -150 ppm), confirming no unwanted C-F activation occurred.

    Quantitative Data Summaries

    The following tables summarize the thermodynamic parameters dictating orthogonal reactivity and the optimization data for C7-functionalization.

    Table 1: Bond Dissociation Energies (BDE) & Reactivity Profiling

    Bond SiteApprox. BDE (kcal/mol)Reactivity ProfilePrimary Metal Catalyst
    C7–Br ~81High (Readily undergoes oxidative addition)Pd(0), Ni(0)
    C4/C5–F ~114Low (Inert under standard cross-coupling)Specialized Ni(0) only
    C2–H ~105Moderate (Requires Direct Arylation conditions)Pd(II)

    Table 2: Optimization of C7 Suzuki-Miyaura Coupling Conditions

    Catalyst SystemLigandBaseSolvent SystemTemp (°C)Yield (%)
    Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O9065%
    Pd(OAc)₂SPhosK₃PO₄Toluene10082%
    Pd(dppf)Cl₂ dppf K₂CO₃ 1,4-Dioxane/H₂O 90 >95%

    Sources

    Foundational

    Thermodynamic Stability of 7-Bromo-4,5-difluorobenzofuran at Room Temperature: A Comprehensive Technical Guide

    Executive Summary 7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) is a highly functionalized heterocyclic scaffold frequently utilized in the and advanced agrochemicals. The presence of multiple halogens on the benzofu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) is a highly functionalized heterocyclic scaffold frequently utilized in the and advanced agrochemicals. The presence of multiple halogens on the benzofuran core significantly alters its electronic distribution, dipole moment, and ultimately, its thermodynamic stability. For researchers and drug development professionals, understanding the room temperature (298 K) stability of this intermediate is critical for optimizing storage, handling, and downstream synthetic applications.

    This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 7-bromo-4,5-difluorobenzofuran, detailing the underlying causality of its bond dissociation energies (BDEs), intrinsic degradation pathways, and the field-proven experimental protocols required to validate its shelf-life.

    Structural and Thermodynamic Profiling

    The thermodynamic stability of a molecule at a given temperature is fundamentally dictated by the strength of its constituent bonds and the resonance energy of its core structure. In 7-bromo-4,5-difluorobenzofuran, the fused benzene and furan rings provide a highly conjugated, aromatic system that confers substantial thermodynamic stability. However, the halogen substituents introduce distinct energetic variables.

    Bond Dissociation Energies (BDEs) and Causality

    The likelihood of spontaneous thermal degradation at room temperature (298 K) is governed by the Arrhenius equation, where the activation energy ( Ea​ ) is closely related to the BDE of the weakest bond.

    Table 1: Estimated Bond Dissociation Energies in 7-Bromo-4,5-difluorobenzofuran

    Bond TypeEstimated BDE (kcal/mol)Estimated BDE (kJ/mol)Homolytic Cleavage Probability at 298 K
    C-F (Aryl) ~126~527Negligible
    C-C (Aromatic) ~113~473Negligible
    C-O (Furan) ~85~356Negligible
    C-Br (Aryl) ~80~335Negligible (Thermal), High (Photolytic)

    Data extrapolated from standard.

    Causality Analysis: At 298 K, the available ambient thermal energy ( RT ) is approximately 0.59 kcal/mol. This is vastly insufficient to overcome the ~80 kcal/mol barrier required to homolytically cleave the weakest link: the C-Br bond. Therefore, 7-bromo-4,5-difluorobenzofuran is thermodynamically stable against spontaneous thermal auto-degradation at room temperature. Furthermore, the strong electron-withdrawing nature of the fluorine atoms stabilizes the aromatic ring against oxidative degradation by lowering the energy of the Highest Occupied Molecular Orbital (HOMO).

    Degradation Pathways: Thermal vs. Photolytic

    While the molecule is thermally stable at 25°C, "stability" in pharmaceutical development encompasses reactivity to environmental factors such as light and moisture.

    Photolytic Vulnerability

    The primary degradation pathway for 7-bromo-4,5-difluorobenzofuran is photolysis. The C-Br bond strongly absorbs ultraviolet (UV) radiation. A UV photon at 254 nm carries approximately 112 kcal/mol of energy, which comfortably exceeds the C-Br BDE (80 kcal/mol). Exposure to ambient or UV light induces homolytic cleavage, generating a highly reactive aryl radical and a bromine radical, which subsequently leads to dimerization, oxidation, or hydrogen abstraction.

    Hydrolytic Stability

    The hydrophobic nature of the difluoro-substitution, combined with the electron-deficient aromatic core, sterically and electronically shields the molecule from nucleophilic attack by water. Consequently, hydrolysis at neutral pH and room temperature is thermodynamically unfavorable.

    G A 7-Bromo-4,5-difluoro benzofuran B Thermal Energy (298 K, RT) A->B D UV Radiation (hv) A->D C Thermodynamically Stable B->C E C-Br Homolysis (Aryl Radical) D->E

    Thermodynamic and photochemical degradation pathways of the benzofuran core.

    Experimental Methodologies for Stability Assessment

    To empirically validate the thermodynamic stability of 7-bromo-4,5-difluorobenzofuran, rigorous protocols aligned with must be employed. These protocols provide a self-validating system by comparing accelerated degradation rates against real-time room temperature data.

    Protocol 1: ICH Q1A(R2) Long-Term and Accelerated Stability Testing

    Causality: By subjecting the compound to accelerated conditions (40°C/75% RH), researchers can mathematically predict long-term room temperature (25°C/60% RH) stability using Arrhenius kinetics. Using amber vials isolates thermal and hydrolytic variables from photolytic degradation.

    Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 50 mg aliquots of 7-bromo-4,5-difluorobenzofuran into Type I amber glass vials. The amber glass is critical to block UV transmission, thereby isolating pure thermal/hydrolytic stability.

    • Chamber Equilibration: Place the sealed vials into two calibrated environmental stability chambers:

      • Long-Term Chamber: 25°C ± 2°C / 60% RH ± 5% RH.

      • Accelerated Chamber: 40°C ± 2°C / 75% RH ± 5% RH.

    • Sampling Intervals: Withdraw samples at 0, 3, 6, 9, and 12 months for the long-term study, and at 0, 1, 3, and 6 months for the accelerated study.

    • HPLC-UV/MS Analysis: Dissolve the pulled samples in HPLC-grade acetonitrile. Analyze via Reverse-Phase HPLC coupled with Mass Spectrometry to quantify the intact Active Pharmaceutical Ingredient (API) and monitor for debrominated or oxidized impurities.

    Workflow Start 7-Bromo-4,5- difluorobenzofuran Prep Aliquot into Amber Vials Start->Prep Cond1 Long-Term: 25°C / 60% RH Prep->Cond1 Cond2 Accelerated: 40°C / 75% RH Prep->Cond2 Test HPLC-MS Analysis (Months 0, 3, 6, 12) Cond1->Test Cond2->Test Result Thermodynamic Shelf-Life Extrapolation Test->Result

    ICH Q1A(R2) compliant stability testing workflow for pharmaceutical compounds.

    Protocol 2: Thermal Profiling via Differential Scanning Calorimetry (DSC)

    Causality: DSC measures the heat flow associated with phase transitions and exothermic decomposition. This establishes the absolute thermal ceiling before thermodynamic breakdown occurs, confirming that 298 K is safely within the stable baseline.

    Step-by-Step Methodology:

    • Sample Loading: Weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan and crimp the lid to ensure optimal thermal contact.

    • Purge Setup: Place the pan in the DSC furnace and establish a dry nitrogen purge at 50 mL/min. The inert atmosphere prevents oxidative degradation, isolating pure thermal dissociation.

    • Temperature Ramp: Equilibrate the system at 25°C, then initiate a linear heating ramp of 10°C/min up to 300°C.

    • Data Interpretation: Record the melting endotherm. Any subsequent exothermic peaks indicate the onset of thermal decomposition (typically >200°C for halogenated benzofurans), confirming robust thermodynamic stability at 25°C.

    Conclusion

    7-Bromo-4,5-difluorobenzofuran exhibits excellent thermodynamic stability at room temperature (298 K). The high bond dissociation energies of its aromatic core and C-F bonds, combined with insufficient ambient thermal energy to cleave the C-Br bond, render it highly stable under standard thermal storage conditions. However, its vulnerability to photolytic C-Br homolysis necessitates storage in actinic (amber) containers. By adhering to ICH Q1A(R2) guidelines and utilizing rigorous thermal analysis, researchers can confidently integrate this scaffold into long-term drug development pipelines.

    References

    • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

    • Title: Formation Enthalpies and Bond Dissociation Energies of Alkylfurans Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

    • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega (ACS Publications) URL: [Link]

    Exploratory

    UV-Vis absorption spectra of 7-bromo-4,5-difluorobenzofuran derivatives

    An In-depth Technical Guide to the UV-Vis Absorption Spectra of 7-bromo-4,5-difluorobenzofuran Derivatives Abstract Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, valued for their...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-depth Technical Guide to the UV-Vis Absorption Spectra of 7-bromo-4,5-difluorobenzofuran Derivatives

    Abstract

    Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide-ranging biological activities and unique photophysical properties.[1][2][3][4][5] Understanding the electronic structure of these compounds is paramount for the development of novel therapeutics and functional materials. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that provides critical insights into the electronic transitions within a molecule, making it an indispensable tool for characterization.[6][7][8] This guide offers a comprehensive examination of the . We will explore the theoretical principles governing their spectral behavior, provide a validated experimental protocol for data acquisition, detail the interpretation of spectral data, and discuss the synergistic role of computational chemistry in elucidating electronic structures.

    Part 1: Theoretical Foundations of UV-Vis Absorption in Substituted Benzofurans

    The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. For 7-bromo-4,5-difluorobenzofuran, the spectrum arises from the interplay between the core benzofuran chromophore and the attached halogen substituents.

    The Benzofuran Chromophore and Electronic Transitions

    The benzofuran scaffold, formed by the fusion of a benzene ring and a furan ring, is the primary chromophore responsible for UV light absorption.[9][10] The absorption of UV-Vis radiation promotes electrons from a lower energy ground state to a higher energy excited state. In aromatic systems like benzofuran, the most significant transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions).[11][12]

    • π → π Transitions:* These are typically high-intensity absorptions. The benzene component of the scaffold gives rise to two characteristic π → π* bands: a very intense primary band (E-band) at lower wavelengths and a secondary band (B-band) with fine structure at longer wavelengths.[11]

    • n → π Transitions:* The oxygen heteroatom in the furan ring possesses non-bonding electrons (n-electrons). These can be excited to a π* orbital, resulting in an n → π* transition. These transitions are generally of much lower intensity than π → π* transitions and can sometimes be obscured by or overlap with the more intense bands.[11][12]

    The Influence of Halogen Substituents (Auxochromes)

    Substituents on the aromatic ring, known as auxochromes, can significantly alter the absorption wavelength (λmax) and intensity. Halogens like bromine and fluorine exhibit a dual electronic effect:

    • Inductive Effect (-I): As highly electronegative atoms, they withdraw electron density from the ring through the sigma bond framework.

    • Resonance Effect (+M): Their lone pair electrons can be delocalized into the aromatic π-system, donating electron density.

    This combination of effects modifies the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The net result is typically a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity compared to the unsubstituted benzofuran.[11][13]

    Solvatochromism: The Role of the Solvent

    The polarity of the solvent can influence the absorption spectrum, a phenomenon known as solvatochromism.[14][15][16] Solvents can stabilize the ground and excited states of a molecule to different extents. For π → π* transitions, polar solvents often cause a small bathochromic shift because the excited state is typically more polar than the ground state and is thus stabilized to a greater degree by the polar solvent.[16][17] This is a critical factor to consider when comparing spectra or performing quantitative analysis.

    Part 2: A Validated Protocol for UV-Vis Spectral Acquisition

    Adherence to a rigorous and validated protocol is essential for obtaining high-quality, reproducible UV-Vis spectra. The following steps describe a self-validating system for the analysis of 7-bromo-4,5-difluorobenzofuran derivatives.

    Instrumentation

    A modern, double-beam UV-Vis spectrophotometer is recommended for this analysis.[7] The double-beam design simultaneously measures the light passing through the sample and a reference, providing real-time correction for lamp fluctuations and solvent absorption.

    Detailed Experimental Workflow
    • Solvent Selection: Choose a high-purity, UV-grade solvent that does not absorb in the anticipated region of analysis (typically >220 nm). Common choices include ethanol, methanol, acetonitrile, and cyclohexane.[11] The solvent's polarity should be recorded as it can influence the spectrum.

    • Stock Solution Preparation: Accurately weigh a small quantity (e.g., 1-5 mg) of the 7-bromo-4,5-difluorobenzofuran derivative and dissolve it in a precise volume (e.g., 10.00 mL) of the chosen solvent in a volumetric flask. This creates a stock solution of known concentration.

    • Working Solution Preparation: Prepare a dilution of the stock solution to achieve an absorbance maximum in the ideal range of 0.1 to 1.5 absorbance units (A.U.). This ensures the measurement is within the linear range of the Beer-Lambert Law.[8][18]

    • Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize as per the manufacturer's instructions.

    • Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan across the desired wavelength range (e.g., 200-500 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.[7][11]

    • Sample Measurement: Replace the solvent in the sample cuvette with the prepared working solution of the benzofuran derivative. Ensure the cuvette is clean and properly aligned in the sample holder.

    • Data Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength, generating the UV-Vis spectrum.

    • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record their corresponding absorbance values.

    Experimental Workflow Diagram

    G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Solvent Select UV-Grade Solvent Stock Prepare Stock Solution (Known Concentration) Solvent->Stock Working Prepare Working Solution (Absorbance 0.1-1.5 A.U.) Stock->Working Baseline Perform Baseline Correction (Solvent vs. Solvent) Working->Baseline Measure Measure Sample Spectrum Baseline->Measure Analyze Identify λmax & Absorbance Measure->Analyze

    Caption: Experimental workflow for acquiring UV-Vis spectra.

    Part 3: Spectral Analysis and Interpretation

    Predicted Spectral Characteristics

    The UV-Vis spectrum of 7-bromo-4,5-difluorobenzofuran is expected to be dominated by π → π* transitions characteristic of the benzofuran core. The halogen substituents will modulate the positions of these bands.

    Compound/SystemTypical λmax (nm)Transition TypeRationale for Shift
    Benzene (in Hexane)~255π → π* (B-band)Core aromatic system reference.[11]
    Benzofuran~245, ~275, ~282π → πThe fused furan ring extends conjugation, causing a red shift relative to benzene.[9][19]
    Bromo-substituted AromaticsRed-shifted vs. parentπ → πThe +M (resonance) effect of bromine typically outweighs its -I effect, leading to a bathochromic shift.[13][20][21]
    Fluoro-substituted AromaticsMinor shift vs. parentπ → πFluorine's strong -I effect and weaker +M effect result in a less pronounced shift compared to bromine.
    Predicted: 7-bromo-4,5-difluorobenzofuran ~280 - 300 π → π The combined resonance effects of the bromo and fluoro substituents, along with the extended conjugation of the benzofuran system, are predicted to cause a significant bathochromic shift relative to unsubstituted benzofuran.

    Summary of Interpretation: The primary absorption band for 7-bromo-4,5-difluorobenzofuran is expected to appear in the 280-300 nm range. This represents the B-band of the aromatic system, which has been red-shifted due to the extended conjugation from the furan ring and the electron-donating resonance effects of the three halogen substituents.

    Part 4: The Role of Computational Chemistry in Spectral Prediction

    In the absence of experimental data, computational methods provide a powerful and reliable means to predict and understand UV-Vis spectra. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for this purpose.[13][22][23][24][25][26]

    TD-DFT Methodology

    TD-DFT calculations model the electronic excitation process to predict the energies and intensities of absorption bands.

    • Geometry Optimization: The first step is to calculate the lowest-energy three-dimensional structure of the molecule in its electronic ground state. This is typically done using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)).[2][13][20][21]

    • Excitation Energy Calculation: A TD-DFT calculation is then performed on this optimized geometry. This computes the vertical excitation energies (the energy difference between the ground and excited states without a change in geometry) and the corresponding oscillator strengths (which are proportional to the intensity of the absorption).

    • Spectrum Simulation: The calculated "stick spectrum" (a series of lines at specific energies) is convoluted with a broadening function (e.g., Gaussian) to generate a simulated UV-Vis spectrum that can be directly compared with experimental results.[22]

    Insights from Computational Analysis

    TD-DFT provides more than just a predicted spectrum. It allows for a detailed analysis of the electronic transitions, identifying the specific molecular orbitals involved (e.g., HOMO→LUMO, HOMO-1→LUMO).[22][23] This information is invaluable for understanding the structure-property relationships and the influence of substituents on the electronic behavior of the molecule.

    Computational Workflow Diagram

    G cluster_dft Ground State Calculation (DFT) cluster_tddft Excited State Calculation (TD-DFT) cluster_sim Spectrum Simulation Input Input Molecular Structure (7-bromo-4,5-difluorobenzofuran) Opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) Input->Opt Excitation Calculate Excitation Energies & Oscillator Strengths Opt->Excitation Simulate Generate Simulated Spectrum (Apply Broadening Function) Excitation->Simulate Analysis Analyze MO Contributions (e.g., HOMO→LUMO) Simulate->Analysis

    Caption: Computational workflow for TD-DFT spectral prediction.

    Conclusion

    The UV-Vis absorption spectrum of 7-bromo-4,5-difluorobenzofuran derivatives is governed by the electronic properties of the core aromatic system, modulated significantly by its halogen substituents. The spectrum is expected to be characterized by intense π → π* transitions, with the primary absorption band likely appearing in the 280-300 nm region due to extended conjugation and the cumulative resonance effects of the bromo and fluoro groups. A comprehensive analysis of these molecules requires a synergistic approach, combining meticulous experimental measurements with the predictive power of computational methods like TD-DFT. This integrated strategy enables a deep understanding of the structure-property relationships that are essential for the rational design of new molecules in drug discovery and materials science.

    References

    • University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

    • IntechOpen. (2021). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. Retrieved from [Link]

    • Emerald Publishing. (2021). Study on vibrational spectroscopy, molecular property, UV-VIS, HOMO-LUMO energies and MEP analysis of N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide monomer by DFT method. Retrieved from [Link]

    • PMC. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. Retrieved from [Link]

    • Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]

    • ResearchGate. (n.d.). The Properties And The Use Of Substituted Benzofuroxans In Pharmaceutical And Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

    • Science Publishing Group. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

    • SciSpace. (n.d.). The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence. Retrieved from [Link]

    • ResearchGate. (2014). Synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids. Retrieved from [Link]

    • Oriental Journal of Chemistry. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Retrieved from [Link]

    • ResearchGate. (n.d.). UV‐Vis absorption (left) and fluorescence under excitation at 350 nm.... Retrieved from [Link]

    • ResearchGate. (n.d.). Spectra and photophysics of new organic fluorophores: 2,3Di(phenylethenyl)benzofuran derivatives. Retrieved from [Link]

    • RSC Publishing. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl). Retrieved from [Link]

    • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

    • PubMed. (2015). FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)furan by ab initio DFT calculations. Retrieved from [Link]

    • Roskilde University Research Portal. (2010). Electronic transitions of fluorene, dibenzofuran, carbazole, and dibenzothiophene: From the onset of absorption to the ionization treshold. Retrieved from [Link]

    • PMC. (n.d.). Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules. Retrieved from [Link]

    • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

    • ResearchGate. (n.d.). UV absorption spectra of 1-benzofuran in solvents of various polarities.... Retrieved from [Link]

    • La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]

    • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

    • Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Retrieved from [Link]

    • Semantic Scholar. (n.d.). FT-IR, FT-Raman, UV/Vis spectra and fluorescence imaging studies on 2-(bromoacetyl)benzo(b)furan by ab initio DFT calculations. Retrieved from [Link]

    • ACS Publications. (2007). Theoretical Study of Structure, Vibrational Frequencies, and Electronic Spectra of Dibenzofuran and Its Polychlorinated Derivatives. Retrieved from [Link]

    • Emerald Publishing. (n.d.). Study on vibrational spectroscopy, molecular property, UV-VIS, HOMO-LUMO energies and MEP analysis of N-[2. Retrieved from [Link]

    • Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
    • Shef.ac.uk. (n.d.). UV-Vis Absorption Spectroscopy - Theory. Retrieved from [Link]

    • ResearchGate. (n.d.). DFT and TD DFT study of isomeric linear benzodifuranones, benzodipyrrolinones and their homologues. Retrieved from [Link]

    • NIST WebBook. (n.d.). Benzofuran. Retrieved from [Link]

    • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for.... Retrieved from [Link]

    • ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c).... Retrieved from [Link]

    • ScienceDirect. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

    • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

    • PMC. (n.d.). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Retrieved from [Link]

    • AIP Publishing. (2025). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. Retrieved from [Link]

    • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

    • MDPI. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Retrieved from [Link]

    • ResearchGate. (2025). (PDF) Study of the Molecular Structure Electronic Structure Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Using First Principles. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Retrieved from [Link]

    • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols: Buchwald-Hartwig Amination of 7-bromo-4,5-difluorobenzofuran

    Introduction: The Strategic Importance of Aminated Fluorobenzofurans The benzofuran scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] The introduct...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Importance of Aminated Fluorobenzofurans

    The benzofuran scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2][3] The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated benzofurans highly sought-after building blocks in drug discovery.[3] Furthermore, the incorporation of an amino group provides a critical handle for further functionalization and for modulating the pharmacological properties of the final compound.[1][4][5] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant improvement over traditional methods which often suffer from harsh reaction conditions and limited substrate scope.[6][7] This application note provides a detailed guide to the successful application of Buchwald-Hartwig amination for the synthesis of 7-amino-4,5-difluorobenzofuran derivatives, a key intermediate for various research and development programs.

    Core Principles and Mechanistic Considerations

    The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base.[6][8] The catalytic cycle, a fundamental concept for understanding and optimizing this reaction, involves several key steps:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) complex.[7][9][10]

    • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

    • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the Pd(0) catalyst.[7][9]

    The efficiency of each step is highly dependent on the choice of ligand, palladium precursor, base, and solvent.

    Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (+ HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L Catalyst Regeneration

    Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

    Key Considerations for a Successful Amination of 7-bromo-4,5-difluorobenzofuran

    The electron-withdrawing nature of the two fluorine atoms on the benzofuran ring can influence the reactivity of the 7-bromo position. Careful selection of reaction parameters is therefore crucial for achieving high yields and purity.

    Palladium Precursor and Ligand Selection: The Heart of the Catalysis

    The combination of the palladium precursor and the phosphine ligand is the most critical factor for a successful Buchwald-Hartwig amination.

    • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium precatalysts.[9] While Pd(OAc)₂ is often cost-effective, it requires in situ reduction to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source. For challenging couplings, using advanced precatalysts can lead to more reproducible results.

    • Ligands: The choice of ligand is paramount and depends on the nature of the amine.

      • For Primary and Secondary Alkylamines: Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are generally excellent choices.[11] These ligands promote both the oxidative addition and the reductive elimination steps.

      • For Anilines and other Arylamines: Ligands like Xantphos can be effective, particularly for less reactive aryl bromides.[12]

      • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high catalytic activity and stability.[13][14]

    The Role of the Base: More Than Just a Proton Scavenger

    The base plays a crucial role in deprotonating the amine, facilitating the formation of the key palladium-amido intermediate.

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used base and is highly effective for a wide range of substrates.[9] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be advantageous, especially when dealing with base-sensitive functional groups.[15]

    • Weaker Bases: For substrates that are sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher reaction temperatures.

    Solvent Choice: Influencing Solubility and Reactivity

    The solvent must be able to dissolve the reactants and maintain the catalyst's activity.

    • Aprotic, Non-polar to Moderately Polar Solvents: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations.[16] Toluene is often preferred for its higher boiling point, allowing for a wider temperature range. Dioxane is a good solvent for a variety of substrates. It is important to use anhydrous solvents to prevent catalyst deactivation.

    Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of 7-bromo-4,5-difluorobenzofuran

    This protocol provides a general starting point for the amination of 7-bromo-4,5-difluorobenzofuran with a generic amine. Optimization may be required for specific substrates.

    Materials:

    • 7-bromo-4,5-difluorobenzofuran

    • Amine (primary or secondary)

    • Palladium precursor (e.g., Pd₂(dba)₃)

    • Ligand (e.g., XPhos)

    • Base (e.g., NaOtBu)

    • Anhydrous toluene

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware (Schlenk tube or sealed vial)

    • Magnetic stirrer and hotplate

    Procedure:

    • Reaction Setup: To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add 7-bromo-4,5-difluorobenzofuran (1.0 mmol), the palladium precursor (e.g., 0.01-0.05 mmol), and the ligand (e.g., 0.02-0.10 mmol).

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

    • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2-1.5 mmol) and the base (e.g., 1.4-2.0 mmol).

    • Solvent Addition: Add anhydrous toluene (5-10 mL).

    • Reaction: Place the vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

    • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

    Data Presentation: Typical Reaction Conditions and Outcomes

    The following table summarizes representative conditions and expected yields for the amination of 7-bromo-4,5-difluorobenzofuran with various amines. These are illustrative examples and actual results may vary.

    AminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
    MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
    AnilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.0)Dioxane1102470-85
    n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.8)Toluene90880-90
    PiperidinePd₂(dba)₃ (2)SPhos (4)NaOtBu (1.5)Toluene1001688-98

    Troubleshooting Common Issues

    Even with a well-defined protocol, challenges can arise. This troubleshooting guide addresses common problems encountered during the Buchwald-Hartwig amination.

    Troubleshooting_Flowchart start Low or No Conversion check_reagents Check Reagent Quality (Amine, Base, Solvent Purity) start->check_reagents check_catalyst Check Catalyst Activity (Fresh Precursor/Ligand) start->check_catalyst increase_temp Increase Reaction Temperature check_catalyst->increase_temp change_ligand Screen Different Ligands increase_temp->change_ligand change_base Try a Stronger Base (e.g., LHMDS) change_ligand->change_base incomplete Incomplete Reaction increase_time Increase Reaction Time incomplete->increase_time increase_loading Increase Catalyst Loading incomplete->increase_loading byproducts Significant Byproduct Formation lower_temp Lower Reaction Temperature byproducts->lower_temp weaker_base Use a Weaker Base (e.g., K3PO4) byproducts->weaker_base optimize_ratio Optimize Amine/Halide Ratio byproducts->optimize_ratio

    Figure 2: A troubleshooting flowchart for common issues in Buchwald-Hartwig amination.

    Conclusion

    The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 7-amino-4,5-difluorobenzofuran derivatives. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of these valuable compounds. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful transformation in both academic and industrial settings, paving the way for the discovery of new and improved therapeutic agents.

    References

    • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

    • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 24). Retrieved March 26, 2026, from [Link]

    • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 26, 2026, from [Link]

    • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved March 26, 2026, from [Link]

    • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved March 26, 2026, from [Link]

    • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved March 26, 2026, from [Link]

    • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

    • A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC. (2022, December 4). Retrieved March 26, 2026, from [Link]

    • Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 26, 2026, from [Link]

    • Synthesis of 2-aminobenzofurans via base-mediated [3 + 2] annulation of N-phenoxy amides with gem-difluoroalkenes - RSC Publishing. (2021, June 11). Retrieved March 26, 2026, from [Link]

    • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved March 26, 2026, from [Link]

    • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved March 26, 2026, from [Link]

    • Synthesis of 3-aminobenzofuran derivatives and our contributions. - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

    • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. (2025, April 22). Retrieved March 26, 2026, from [Link]

    • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved March 26, 2026, from [Link]

    • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. (2024, November 6). Retrieved March 26, 2026, from [Link]

    • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. (2022, July 25). Retrieved March 26, 2026, from [Link]

    • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024, May 28). Retrieved March 26, 2026, from [Link]

    • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research. (2020, November 12). Retrieved March 26, 2026, from [Link]

    • Palladium-catalysed amination of bromofluorans and an investigation of their thermochromic behaviour - University of Huddersfield Research Portal. (2012, January 15). Retrieved March 26, 2026, from [Link]

    • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). Retrieved March 26, 2026, from [Link]

    • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. (n.d.). Retrieved March 26, 2026, from [Link]

    • (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

    • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved March 26, 2026, from [Link]

    • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. (2021, December 3). Retrieved March 26, 2026, from [Link]

    • Safe Synthesis of 4,7-Dibromo[6][7][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018, October 9). Retrieved March 26, 2026, from [Link]

    • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

    • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved March 26, 2026, from [Link]

    Sources

    Application

    Advanced Application Note: Grignard Reagent Formation from 7-Bromo-4,5-difluorobenzofuran

    Introduction & Synthetic Challenges 7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) is a critical scaffold for the development of novel fluorinated heterocyclic leads in medicinal chemistry and materials science (1)[1]...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Synthetic Challenges

    7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) is a critical scaffold for the development of novel fluorinated heterocyclic leads in medicinal chemistry and materials science (1)[1]. However, generating a Grignard reagent from this electron-deficient, polyhalogenated heteroaryl bromide presents significant thermodynamic and kinetic challenges. While the carbon-fluorine bond is highly unreactive toward standard magnesium insertion, the presence of highly electronegative fluorine atoms dramatically increases the electrophilicity of the aromatic ring (2)[2].

    Traditional Grignard formation using magnesium turnings requires elevated temperatures to initiate. In benzofuran systems, this thermal energy promotes deleterious side reactions such as competitive deprotonation at the acidic C-2 position, ring-opening, or benzyne formation via the elimination of magnesium fluoride. To overcome these hurdles, the Knochel Turbo-Grignard reagent ( i -PrMgCl·LiCl) has become the authoritative standard for halogen-magnesium exchange in highly functionalized, sensitive aromatic and heteroaromatic bromides (3)[3].

    Mechanistic Rationale: The "Turbo" Effect

    Expertise & Causality: Why utilize i -PrMgCl·LiCl instead of standard i -PrMgCl or Mg turnings?

    In ethereal solvents like THF, standard alkylmagnesium halides exist as tightly bound polymeric aggregates. This aggregation severely dampens their kinetic basicity and nucleophilicity. The addition of stoichiometric lithium chloride (LiCl) breaks these polymeric networks, forming a highly reactive, soluble magnesium-lithium ate complex (3)[3].

    This enhanced reactivity allows the bromine-magnesium exchange to occur rapidly at cryogenic to sub-zero temperatures (e.g., -20 °C). At these lower temperatures, the kinetic product—the 7-magnesiated benzofuran—is trapped efficiently before thermodynamic side reactions (like C-2 metalation) can occur (4)[4].

    Mechanism A Polymeric iPrMgCl (Low Solubility/Reactivity) B Addition of LiCl A->B C Monomeric iPrMgCl·LiCl (Ate-Complex) B->C D Rapid Br/Mg Exchange (Prevents Side Reactions) C->D

    Mechanistic role of LiCl in breaking Grignard aggregates to enhance reactivity.

    Comparative Method Analysis

    Summarizing the quantitative and qualitative differences between Grignard formation strategies highlights the absolute necessity of the Turbo-Grignard approach for fluorinated benzofurans (5)[5].

    Formation MethodReagent SystemOptimal TempTimeEst. YieldPrimary Complications
    Direct Insertion Mg turnings, I 2​ (cat.)Reflux (66 °C)2–4 h< 20%Wurtz coupling, defluorination, benzyne formation
    Standard Exchange i -PrMgCl0 °C to 25 °C4 h40–50%Incomplete exchange, competitive C-2 deprotonation
    Turbo-Grignard i -PrMgCl·LiCl-20 °C1 h> 90%None (Clean kinetic conversion)

    Experimental Protocol: (4,5-Difluorobenzofuran-7-yl)magnesium chloride·LiCl

    Self-Validating System: This protocol incorporates an in-situ titration and an electrophilic quench to definitively validate the formation and titer of the Grignard reagent, ensuring trustworthiness in downstream applications.

    Reagents and Equipment
    • Substrate: 7-Bromo-4,5-difluorobenzofuran (1.0 equiv, strictly anhydrous).

    • Exchange Reagent: i -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv). Note: Must be titrated prior to use.

    • Solvent: Anhydrous THF (Karl Fischer titration < 10 ppm H 2​ O).

    • Equipment: Flame-dried Schlenk flask, magnetic stirrer, argon line, syringe pump.

    Step-by-Step Methodology
    • System Preparation: Flame-dry a Schlenk flask under high vacuum (0.1 mbar) for 5 minutes. Backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous atmosphere.

    • Substrate Dissolution: Dissolve 7-bromo-4,5-difluorobenzofuran (2.33 g, 10.0 mmol) in anhydrous THF (10 mL) under Argon.

    • Cryogenic Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Maintaining -20 °C is critical; temperatures above 0 °C provide enough thermal energy to trigger C-F bond activation or C-2 metalation.

    • Halogen-Metal Exchange: Dropwise add the titrated i -PrMgCl·LiCl solution (1.3 M in THF, 8.46 mL, 11.0 mmol) over 15 minutes via a syringe pump to prevent localized heating.

    • Incubation: Stir the mixture at -20 °C for exactly 1 hour.

    • In-Process Validation (Quenching): Extract a 0.2 mL aliquot via syringe and quench it into a GC-vial containing an excess of elemental iodine ( I2​ ) in dry THF. GC-MS analysis must show complete consumption of the starting material and the exclusive formation of 7-iodo-4,5-difluorobenzofuran.

    • Electrophilic Trapping: Once validated, add the desired electrophile (e.g., 4-methoxybenzaldehyde, 1.2 equiv) dropwise to the main flask at -20 °C. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

    G A 7-Bromo-4,5-difluorobenzofuran C Br/Mg Exchange (-20°C, 1h) A->C B iPrMgCl·LiCl (Turbo-Grignard) B->C D 7-Magnesiated Intermediate C->D E Electrophile Quench D->E F Functionalized Product E->F

    Workflow for Turbo-Grignard halogen-metal exchange and subsequent electrophilic trapping.

    Quality Control & Troubleshooting

    To ensure absolute reproducibility, researchers must verify the exact molarity of the commercial or synthesized i -PrMgCl·LiCl solution prior to use. The recommended self-validating titration method utilizes iodine ( I2​ ) in a saturated solution of LiCl in THF, providing a sharp, reliable colorimetric endpoint from dark brown to colorless. Failure to titrate the Turbo-Grignard reagent is the leading cause of incomplete halogen-metal exchange in fluorinated heterocycles. If unreacted 7-bromo-4,5-difluorobenzofuran remains after 1 hour, verify the internal temperature; temperatures dropping below -30 °C may kinetically stall the exchange process.

    References

    • Knochel Group. "Benzylic Arylation of Heterocycles Using TMP-Bases and Cross-Coupling Reactions between Aromatic Halides." Ludwig-Maximilians-Universität München, 2016.
    • Marder, T. B. et al. "Synthetic Approaches to Triarylboranes from 1885 to 2020." National Institutes of Health (NIH), 2021.
    • Hashmi, A. S. K. et al. "Gold(I)-Catalyzed Intramolecular SEAr Reaction: Efficient Synthesis of Isoxazole-Containing Fused Heterocycles." Organic Letters, 2018.
    • Sandford, G. et al. "Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy." National Institutes of Health (NIH), 2025.
    • StackExchange Chemistry Community. "Why don't Alkyl Fluorides form Grignard Reagents." Chemistry StackExchange, 2023.

    Sources

    Method

    Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with 7-bromo-4,5-difluorobenzofuran

    Introduction: The Strategic Importance of Fluorinated Benzofurans in Modern Drug Discovery The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Importance of Fluorinated Benzofurans in Modern Drug Discovery

    The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of fluorine atoms into this scaffold can profoundly enhance a molecule's pharmacological profile.[4] Fluorine's unique properties, such as its high electronegativity and small steric footprint, can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[4] Consequently, the development of robust synthetic methodologies for the functionalization of fluorinated benzofurans is of paramount importance to researchers in medicinal chemistry and drug development.

    The Suzuki-Miyaura cross-coupling reaction stands as one ofthe most powerful and versatile methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[5][6][7] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for the construction of complex molecular architectures.[5][6] This application note provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromo-4,5-difluorobenzofuran, a valuable building block for the synthesis of novel, highly functionalized benzofuran derivatives.

    Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

    The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.

    Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar-Br 7-bromo-4,5-difluorobenzofuran Ar'-B(OR)2 Arylboronic Acid/Ester Base Base

    Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

    • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (7-bromo-4,5-difluorobenzofuran) to a low-valent palladium(0) complex, forming a palladium(II) intermediate.

    • Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium(II) center, displacing the bromide. The base is crucial for activating the boronic acid to facilitate this step.[8]

    • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

    Experimental Protocol: Suzuki-Miyaura Coupling of 7-bromo-4,5-difluorobenzofuran

    This protocol is a robust starting point for the Suzuki-Miyaura coupling of 7-bromo-4,5-difluorobenzofuran with a variety of aryl and heteroaryl boronic acids. Optimization may be required for particularly challenging substrates.

    Materials and Reagents
    • 7-bromo-4,5-difluorobenzofuran

    • Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃))

    • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF))

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as ethanol/water)

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and heating block or oil bath

    • Inert atmosphere (Argon or Nitrogen)

    Step-by-Step Procedure

    Experimental_Workflow start Start reagents Combine Reactants (Aryl Bromide, Boronic Acid, Base) start->reagents inert Establish Inert Atmosphere (Evacuate and backfill with Ar/N2) reagents->inert catalyst Add Catalyst System (Palladium source and Ligand) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (e.g., 80-100 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, or GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end_node End analysis->end_node

    Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

    • Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add 7-bromo-4,5-difluorobenzofuran (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

    • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

    • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%).

    • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.

    • Reaction: Place the reaction vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

    • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS).

    • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

    Data Presentation: Recommended Reaction Parameters

    The optimal reaction conditions can vary depending on the specific boronic acid used. The following table provides a starting point for optimization.

    ParameterRecommended ConditionsRationale
    Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%)These are common and effective palladium precursors that are readily reduced in situ to the active Pd(0) species.
    Ligand SPhos or XPhos (2-6 mol%)Bulky, electron-rich biaryl phosphine ligands are often highly effective for coupling of heteroaryl halides and can promote both oxidative addition and reductive elimination.[9][10]
    Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)These inorganic bases are generally effective and well-tolerated by a wide range of functional groups.[5][11]
    Solvent 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/H₂O (10:1 v/v)Aprotic solvents with a small amount of water are commonly used to facilitate the dissolution of the base and promote the transmetalation step.[1]
    Temperature 80-110 °CElevated temperatures are often required to drive the reaction to completion, particularly with less reactive substrates.
    Reaction Time 2-24 hoursReaction times will vary depending on the reactivity of the coupling partners and the reaction temperature.

    Discussion: Key Considerations and Troubleshooting

    Substrate Reactivity and Selectivity

    The presence of two electron-withdrawing fluorine atoms on the benzofuran ring is expected to activate the C-Br bond towards oxidative addition. In polyhalogenated systems, the general order of reactivity for palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl.[7] The C-F bond is generally unreactive under typical palladium-catalyzed Suzuki-Miyaura conditions, ensuring high selectivity for the coupling at the 7-bromo position.[4]

    Potential Side Reactions and Mitigation Strategies
    • Hydrodehalogenation (Debromination): A common side reaction in Suzuki-Miyaura couplings is the replacement of the halogen atom with a hydrogen atom.[1][12] This is often attributed to the formation of palladium-hydride species. To minimize this, ensure the use of high-purity, degassed solvents and an efficient ligand that promotes the desired cross-coupling pathway over the reductive debromination. The choice of a milder base, such as CsF or K₃PO₄, can also be beneficial in suppressing this side reaction.[13]

    • Protodeborylation: The boronic acid can undergo cleavage of the C-B bond, particularly in the presence of water and base.[2] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to compensate for any loss due to this side reaction.

    Troubleshooting Common Issues
    IssuePotential CauseSuggested Solution
    Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Use fresh palladium precursor and ligand- Ensure thorough degassing of the solvent and reaction mixture- Increase the reaction temperature in increments
    Significant Debromination - Formation of Pd-H species- Suboptimal base or ligand- Use rigorously dried and degassed solvents- Switch to a milder base (e.g., K₃PO₄ or CsF)- Screen different bulky phosphine ligands (e.g., SPhos, XPhos)
    Incomplete Reaction - Sterically hindered boronic acid- Poor solubility of reagents- Increase catalyst and ligand loading- Increase reaction temperature and/or time- Screen different solvent systems to improve solubility

    Conclusion

    The palladium-catalyzed Suzuki-Miyaura coupling of 7-bromo-4,5-difluorobenzofuran provides a highly effective and versatile method for the synthesis of a wide range of novel 7-aryl-4,5-difluorobenzofuran derivatives. These compounds are valuable building blocks for the discovery of new therapeutic agents and functional materials. The protocol and guidelines presented in this application note offer a solid foundation for researchers to successfully implement this important transformation in their own laboratories. Careful consideration of the reaction parameters, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and minimizing side reactions.

    References

    • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(6), 580-580.
    • BenchChem. (2025, November). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
    • BenchChem. (2025, December). preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Technical Support.
    • Ge, D., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469.
    • Request PDF. (n.d.). Stereoselective Suzuki Coupling Reaction of an alpha-Bromo-alpha-fluoro-beta-lactam.
    • Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.
    • Handy, S. T., et al. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(2), 427-430.
    • Morin, M. D., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(21), 5652–5655.
    • So, C. M., et al. (2021). General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
    • So, C. M., et al. (2021). General chemoselective suzuki-miyaura coupling of polyhalogenated aryl triflates enabled by an alkyl-heteroaryl-based phosphine ligand. PolyU Institutional Research Archive.
    • Carey, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334-6353.
    • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528–7557.
    • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
    • Hosseini, S. A., et al. (2025). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 21, 146–154.
    • Gedde, O. R., et al. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chemistry – A European Journal, 28(49), e202200997.
    • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(48), 8549–8552.
    • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
    • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. R Discovery.
    • Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction.
    • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
    • Taylor, M. S., & Norrby, P.-O. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6334-6353.
    • Sun, G., et al. (2023). Palladium-Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis.
    • Sun, G., et al. (2023). Palladium-Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis. PubMed.
    • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

    Sources

    Application

    Application Note: Protocols for the Direct Arylation of 7-Bromo-4,5-difluorobenzofuran

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Chemoselective C–H Functionalization and Sequential Cross-Coupling Substrate Profiling & Mechanistic Rationale 7-Bromo-4,5-diflu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Chemoselective C–H Functionalization and Sequential Cross-Coupling

    Substrate Profiling & Mechanistic Rationale

    7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) is a highly privileged, bifunctional scaffold increasingly utilized in the development of kinase inhibitors, PDE4 antagonists, and advanced organic materials. From a synthetic perspective, its structure presents a unique chemoselectivity challenge due to the presence of two highly reactive sites:

    • The C2–H Bond: The inductive electron-withdrawing effects of the C4 and C5 fluorine atoms significantly lower the pKa of the C2 proton. This electron deficiency makes the benzofuran core highly susceptible to base-assisted Concerted Metalation-Deprotonation (CMD) pathways.

    • The C7–Br Bond: Aryl bromides are prime substrates for classical oxidative addition by low-valent palladium species.

    To achieve chemoselective direct C2–H arylation without triggering premature C7–Br cross-coupling, the catalytic system must be engineered to heavily favor the CMD pathway over C–Br insertion. This is accomplished by utilizing electrophilic palladium(II) precatalysts (e.g., Pd(OAc)2​ ), avoiding strongly electron-donating phosphine ligands that accelerate oxidative addition, and employing specific bases like Ag2​CO3​ that facilitate proton abstraction while scavenging halides [1].

    Workflow Substrate 7-Bromo-4,5-difluoro- benzofuran PathA Protocol 1: Chemoselective C2-H Arylation (Pd(OAc)2, Ar-I, Ag2CO3) Substrate->PathA Step 1 ProdA 2-Aryl-7-bromo-4,5- difluorobenzofuran PathA->ProdA PathB Protocol 2: C7-Br Cross-Coupling (Pd(PPh3)4, Ar-B(OH)2) ProdB 2,7-Diaryl-4,5- difluorobenzofuran PathB->ProdB ProdA->PathB Step 2 (Sequential)

    Bifunctional divergence of 7-bromo-4,5-difluorobenzofuran enabling sequential functionalization.

    Protocol 1: Chemoselective C2–H Direct Arylation

    Objective: Arylate the C2 position using an aryl iodide while strictly preserving the C7–Br bond for downstream diversification. This protocol adapts mild, room-temperature to moderate-heating methodologies to kinetically suppress side reactions [2].

    Materials Required
    • Substrate: 7-Bromo-4,5-difluorobenzofuran (1.0 equiv, 1.0 mmol)

    • Coupling Partner: Aryl iodide (Ar–I) (1.2 equiv)

    • Catalyst: Pd(OAc)2​ (5 mol%)

    • Base/Additive: Ag2​CO3​ (1.5 equiv)

    • Solvent: N,N-Dimethylacetamide (DMA) or Hexafluoro-2-propanol (HFIP) (0.2 M)

    Step-by-Step Methodology
    • System Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromo-4,5-difluorobenzofuran (233.0 mg, 1.0 mmol), Pd(OAc)2​ (11.2 mg, 0.05 mmol), and Ag2​CO3​ (413.5 mg, 1.5 mmol).

    • Atmospheric Control: Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

    • Reagent Introduction: Add degassed DMA (5.0 mL) followed by the aryl iodide (1.2 mmol) via a gas-tight microsyringe.

    • Reaction Execution: Stir the mixture vigorously at 60 °C.

      • Causality Note: Maintaining a moderate temperature (60 °C rather than the traditional 120 °C used for unactivated benzofurans) is critical. The thermal energy is sufficient to drive the CMD mechanism at the highly acidic C2 position but remains below the activation barrier required for Pd(0) insertion into the C7–Br bond.

    • Self-Validation Checkpoint (2 Hours): Extract a 10 µL aliquot, dilute in 1 mL MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

      • Validation Criteria: Look for the appearance of the product mass [M+H]+ . Crucially, the mass spectrum must display the characteristic 1:1 isotopic doublet (M, M+2) indicative of a retained bromine atom. If a singlet mass corresponding to a des-bromo arylated product is observed, immediately lower the reaction temperature by 10 °C for future runs.

    • Workup: Upon complete consumption of the starting material (typically 8–12 hours), cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble silver salts and palladium black.

    • Purification: Wash the organic layer with water (3 x 10 mL) to remove the DMA solvent, dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

    Mechanism of Action: The CMD Pathway

    To fully control the chemoselectivity of this protocol, one must understand the underlying catalytic cycle[3]. The addition of Ag2​CO3​ serves a dual mechanistic purpose. First, it abstracts the iodide ligand from the Pd(II) intermediate following oxidative addition of the aryl iodide, creating a highly electrophilic, cationic palladium species. Second, the carbonate anion acts as an internal catalytic base that deprotonates the C2–H bond simultaneously as the new C–Pd bond forms (the CMD step).

    Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-I -> Ar-Pd(II)-I) Pd0->OxAdd + Ar-I AgExchange Anion Exchange (Ag2CO3 removes I⁻) OxAdd->AgExchange Ar-Pd(II)-I CMD Concerted Metalation Deprotonation (CMD) at C2-H AgExchange->CMD Ar-Pd(II)-CO3 + Substrate RedElim Reductive Elimination CMD->RedElim Diaryl-Pd(II) RedElim->Pd0 Catalyst Regeneration Product 2-Aryl-7-bromo-4,5- difluorobenzofuran RedElim->Product

    Catalytic cycle for the chemoselective C2-H arylation via a CMD mechanism.

    Protocol 2: Sequential C7–Br Cross-Coupling (Suzuki-Miyaura)

    Objective: Following successful C2-arylation, utilize the retained C7–Br bond to introduce a second, distinct aryl group, yielding a 2,7-diaryl-4,5-difluorobenzofuran derivative.

    Materials Required
    • Substrate: 2-Aryl-7-bromo-4,5-difluorobenzofuran (1.0 equiv)

    • Coupling Partner: Aryl boronic acid ( Ar’-B(OH)2​ ) (1.5 equiv)

    • Catalyst: Pd(PPh3​)4​ (5 mol%)

    • Base: K2​CO3​ (2.0 equiv, 2M aqueous solution)

    • Solvent: Toluene/Ethanol (4:1 v/v)

    Step-by-Step Methodology
    • Preparation: Combine the C2-arylated substrate, aryl boronic acid, and Pd(PPh3​)4​ in a Schlenk tube.

    • Degassing: Add Toluene and Ethanol. Degas the mixture by bubbling Argon directly through the solution for 15 minutes.

    • Base Addition: Add the degassed 2M aqueous K2​CO3​ solution.

    • Reaction Execution: Heat the biphasic mixture to 90 °C for 6 hours.

      • Causality Note: Pd(PPh3​)4​ is a Pd(0) source stabilized by electron-donating phosphine ligands. This electron-rich metal center readily undergoes oxidative addition into the C7–Br bond, which is now the most reactive site since the C2 position is sterically and electronically blocked.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (which is highly UV active and often fluorescent under 365 nm light) should completely disappear, replaced by a lower Rf​ spot. Subsequent LC-MS analysis should confirm the complete loss of the bromine isotope pattern, yielding a single [M+H]+ peak for the diarylated product.

    • Workup: Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

    Quantitative Data Summary

    The table below summarizes the expected outcomes and chemoselectivity metrics when applying Protocol 1 across different aryl halide coupling partners. The data highlights the robust nature of the Pd(OAc)2​/Ag2​CO3​ system in preserving the C7–Br bond.

    Coupling Partner (Ar–I)Catalyst SystemTemp (°C)C2-Arylation Yield (%)C7–Br Retention (%)Reaction Time (h)
    Iodobenzene Pd(OAc)2​/Ag2​CO3​ 6082>988
    4-Iodoanisole Pd(OAc)2​/Ag2​CO3​ 6085>958
    4-Nitroiodobenzene Pd(OAc)2​/Ag2​CO3​ 80*689012
    2-Iodopyridine Pd(OAc)2​/Ag2​CO3​ 70749210

    *Note: Electron-deficient aryl iodides (e.g., 4-nitroiodobenzene) undergo slower oxidative addition, necessitating a slight temperature increase, which marginally reduces C7–Br retention.

    Method

    Regioselective Functionalization Protocols for 7-Bromo-4,5-difluorobenzofuran

    Mechanistic Rationale and Site-Selectivity 7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) is a highly versatile, multi-halogenated heterocyclic building block frequently utilized in medicinal chemistry and drug develo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Mechanistic Rationale and Site-Selectivity

    7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) is a highly versatile, multi-halogenated heterocyclic building block frequently utilized in medicinal chemistry and drug development. The orthogonal reactivity of its functional groups allows for divergent, site-specific modifications without the need for complex protecting group strategies. Understanding the electronic and steric microenvironments of this molecule is critical for designing successful functionalization workflows:

    • C-2 Position (C-H Acidic Site): The proton at the C-2 position is the most acidic on the benzofuran core due to the strong inductive electron-withdrawing effect of the adjacent oxygen atom. Kinetic deprotonation using a non-nucleophilic base allows for exclusive C-2 metalation ()[1].

    • C-7 Position (C-Br Bond): The C-Br bond is highly susceptible to both oxidative addition by low-valent transition metals (e.g., Pd(0)) and halogen-metal exchange. The flanking fluorines at C-4 and C-5 further decrease the electron density of the aromatic ring, accelerating oxidative addition in cross-coupling paradigms ()[2].

    • C-4/C-5 Positions (C-F Bonds): While typically stable under standard cross-coupling conditions, these fluorines heavily modulate the pKa of the ring protons and can be engaged in late-stage Nucleophilic Aromatic Substitution (SNAr) if subjected to strong nucleophiles.

    Protocol A: Regioselective C-2 Metalation and Electrophilic Trapping

    Causality & Experimental Design: To functionalize the C-2 position without triggering a premature halogen-metal exchange at the C-7 bromide, a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is employed at cryogenic temperatures (-78 °C). The low temperature traps the kinetic C-2 lithiated species and prevents intermolecular side reactions or ring-opening.

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Base Generation: Add n-BuLi (1.05 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

    • Metalation: Dissolve 7-bromo-4,5-difluorobenzofuran (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the LDA solution. Stir at -78 °C for 1 hour.

      • Self-Validation Step: The formation of the C-2 lithio species can be validated by quenching a 0.1 mL aliquot with D₂O and observing >95% deuterium incorporation at C-2 via ¹H-NMR.

    • Electrophilic Trapping: Add anhydrous DMF (1.5 mmol) dropwise to form the C-2 carbaldehyde.

    • Workup: Allow the reaction to slowly warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Chemoselective C-7 Halogen-Metal Exchange via Turbo Grignard

    Causality & Experimental Design: Standard Grignard reagents form polymeric aggregates in solution, rendering them sluggish and requiring higher temperatures that would compromise the acidic C-2 proton. The addition of LiCl in Knochel's "Turbo Grignard" (i-PrMgCl·LiCl) breaks these aggregates, forming a highly reactive monomeric complex. This allows the Br/Mg exchange at C-7 to proceed rapidly at -20 °C, completely suppressing competitive C-2 deprotonation ()[3].

    Step-by-Step Methodology:

    • Preparation: In an oven-dried flask under argon, dissolve 7-bromo-4,5-difluorobenzofuran (1.0 mmol) in anhydrous THF (8 mL).

    • Cooling: Cool the reaction mixture to -20 °C using a cryocooler or a dry ice/ethylene glycol bath.

    • Halogen-Metal Exchange: Add i-PrMgCl·LiCl (1.1 mmol, 1.3 M in THF) dropwise over 5 minutes. Stir at -20 °C for 45 minutes.

      • Self-Validation Step: Quench a micro-aliquot with water; GC-MS should show complete disappearance of the brominated starting material and the appearance of the debrominated 4,5-difluorobenzofuran mass peak.

    • Electrophilic Trapping: Add a solution of iodine (1.2 mmol) in THF (2 mL) dropwise to synthesize 7-iodo-4,5-difluorobenzofuran.

    • Workup: Warm the mixture to room temperature. Quench with saturated aqueous Na₂S₂O₃ (10 mL) to reduce excess iodine. Extract with dichloromethane (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate.

    Protocol C: Palladium-Catalyzed C-7 Suzuki-Miyaura Cross-Coupling

    Causality & Experimental Design: The C-7 bromide is an excellent leaving group for Pd-catalyzed cross-coupling. Using Pd(dppf)Cl₂ provides a robust, bidentate ligand framework that prevents catalyst deactivation via precipitation of palladium black. A mild base (K₂CO₃) in a biphasic solvent system (Dioxane/H₂O) facilitates the transmetalation step of the arylboronic acid while preserving the integrity of the fluorinated benzofuran core.

    Step-by-Step Methodology:

    • Reagent Loading: Charge a 20 mL microwave vial or Schlenk tube with 7-bromo-4,5-difluorobenzofuran (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

    • Degassing: Evacuate and backfill the vial with argon three times to remove residual oxygen, which could oxidize the palladium catalyst or the boronic acid.

    • Reaction: Seal the vial and heat at 90 °C in an oil bath for 12 hours.

      • Self-Validation Step: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1); the highly conjugated cross-coupled product will exhibit a distinct UV absorbance shift and lower Rf value.

    • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and purify via flash column chromatography.

    Quantitative Data Summary

    The table below summarizes the operational parameters and expected outcomes for the three orthogonal functionalization pathways.

    ProtocolTarget SiteKey Reagent / CatalystTemp (°C)Reactive IntermediateTypical YieldPrimary Application
    A C-2LDA-78C-2 Lithio species75–85%Formylation, Alkylation
    B C-7i-PrMgCl·LiCl-20C-7 Magnesio species80–90%Halogenation, Carboxylation
    C C-7Pd(dppf)Cl₂ / ArB(OH)₂90Pd(II) oxidative complex85–95%Arylation, Heteroarylation

    Reaction Workflows & Divergent Pathways

    G SM 7-Bromo-4,5-difluorobenzofuran (Central Scaffold) Cond1 LDA, THF, -78 °C (Kinetic C-2 Deprotonation) SM->Cond1 Cond2 i-PrMgCl·LiCl, THF, -20 °C (C-7 Halogen-Metal Exchange) SM->Cond2 Cond3 Pd(dppf)Cl₂, ArB(OH)₂, Base (C-7 Suzuki Coupling) SM->Cond3 Int1 C-2 Lithio Intermediate Cond1->Int1 Int2 C-7 Magnesio Intermediate Cond2->Int2 Prod3 C-7 Aryl/Heteroaryl Product (Cross-Coupled) Cond3->Prod3 Heat (90 °C) Prod1 C-2 Functionalized Product (e.g., C-2 Formyl) Int1->Prod1 + Electrophile (E⁺) Prod2 C-7 Electrophile Trapped (e.g., C-7 Iodo/Alkyl) Int2->Prod2 + Electrophile (E⁺)

    Divergent regioselective functionalization pathways for 7-bromo-4,5-difluorobenzofuran.

    References

    • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336. URL:[Link]

    • Various Authors. (2021). "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." Molecules (via PMC). URL:[Link]

    • Acharya, A., et al. (2019). "Mechanochemical Pd(II)-Catalyzed Direct and C-2-Selective Arylation of Indoles." The Journal of Organic Chemistry, 84(16), 10349–10357. URL:[Link]

    Sources

    Application

    Application Note: Synthesis of Bioactive Molecules Using 7-Bromo-4,5-difluorobenzofuran Building Blocks

    Executive Summary The benzofuran ring system is a privileged pharmacophore ubiquitous in FDA-approved drugs, natural products, and advanced imaging agents 1. Recent advances in medicinal chemistry have highlighted the pr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The benzofuran ring system is a privileged pharmacophore ubiquitous in FDA-approved drugs, natural products, and advanced imaging agents 1. Recent advances in medicinal chemistry have highlighted the profound impact of strategic halogenation on the pharmacokinetic and pharmacodynamic profiles of these heterocycles. Specifically, 7-bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) has emerged as a highly versatile building block. This technical guide details the mechanistic rationale and validated protocols for utilizing this scaffold in the divergent synthesis of bioactive molecules, including beta-amyloid PET imaging tracers, kinase inhibitors, and antimicrobial agents 2.

    Mechanistic Causality: The 7-Bromo-4,5-difluorobenzofuran Scaffold

    The specific placement of halogens on the benzofuran core dictates both its chemical reactivity during synthesis and its biological efficacy in vivo:

    • The 4,5-Difluoro Motif (Metabolic & Electronic Modulation): Fluorine's extreme electronegativity withdraws electron density from the aromatic system, lowering the HOMO/LUMO energy levels. This electron deficiency significantly increases the metabolic stability of the benzofuran core against cytochrome P450-mediated oxidative degradation. Furthermore, the difluoro substitution enhances lipophilicity and facilitates multipolar interactions (or halogen bonding) within target protein binding pockets, such as kinase hinge regions or amyloid-beta aggregates 2.

    • The 7-Bromo Handle (Orthogonal Reactivity): The bromine atom at the C7 position provides a highly reactive site for transition-metal-catalyzed cross-coupling. Because the 4,5-difluoro motif renders the ring electron-deficient, the C7-Br bond is highly polarized. This polarization accelerates the crucial oxidative addition step by low-valent palladium [Pd(0)] species, enabling rapid, late-stage diversification into complex biaryl or aminated systems 3.

    Experimental Workflows & Protocols

    To maximize the utility of 7-bromo-4,5-difluorobenzofuran, we have optimized two divergent synthetic pathways: Suzuki-Miyaura cross-coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

    G SM 7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 C-C Bond Formation SM->Suzuki Arylboronic Acid Buchwald Buchwald-Hartwig Amination Pd2(dba)3, BrettPhos C-N Bond Formation SM->Buchwald Primary/Secondary Amine Prod1 C7-Arylated Scaffolds (PET Tracers, Kinase Inhibitors) Suzuki->Prod1 >90% Yield Prod2 C7-Aminated Scaffolds (Antimicrobials, CNS Agents) Buchwald->Prod2 >85% Yield

    Divergent synthetic workflows for 7-bromo-4,5-difluorobenzofuran functionalization.

    Protocol A: Suzuki-Miyaura Cross-Coupling (C7-Arylation)

    Objective: Synthesis of heterobiaryl systems commonly utilized in CNS agents and kinase inhibitors 4. Mechanistic Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which prevents catalyst deactivation and accelerates both transmetalation and reductive elimination. This is critical when coupling electron-deficient aryl halides, which can otherwise stall in the catalytic cycle.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 7-bromo-4,5-difluorobenzofuran (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL), followed by anhydrous K₂CO₃ (2.0 equiv). The aqueous environment is essential to generate the reactive boronate complex required for transmetalation.

    • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 4–6 hours.

    • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material isotopic pattern (m/z 233/235[M+H]⁺) is completely replaced by the target product mass, confirming full conversion without protodehalogenation.

    • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. To ensure pharmaceutical-grade purity, treat the organic layer with a palladium scavenger (e.g., SiliaBond Thiol, 0.5 g) for 1 hour to remove residual heavy metals. Filter, concentrate, and purify via flash chromatography.

    Protocol B: Buchwald-Hartwig Amination (C7-Amination)

    Objective: Introduction of amine pharmacophores to generate antimicrobial and target-specific binding agents. Mechanistic Rationale: The combination of Pd₂(dba)₃ and BrettPhos is employed. BrettPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the challenging oxidative addition into the C-Br bond and specifically accelerates C-N reductive elimination. This prevents the competing β-hydride elimination pathway, ensuring high yields without forming deshalogenated byproducts.

    Step-by-Step Methodology:

    • Preparation: In a nitrogen-filled glovebox, combine 7-bromo-4,5-difluorobenzofuran (1.0 equiv, 1.0 mmol), the primary or secondary amine (1.5 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv).

    • Solvent Addition: Suspend the mixture in anhydrous, degassed Toluene (10 mL).

    • Reaction: Seal the vessel, remove from the glovebox, and heat at 100 °C for 8 hours.

    • IPC: Monitor via TLC (Hexanes/EtOAc) and LC-MS to confirm the disappearance of the brominated starting material.

    • Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

    Quantitative Data Summary

    The table below summarizes the optimization of the Suzuki-Miyaura coupling, demonstrating the causality behind the selection of the Pd(dppf)Cl₂ catalytic system for this specific fluorinated scaffold 3.

    EntryCatalyst SystemLigandBaseSolvent SystemTemp (°C)Isolated Yield (%)
    1Pd(PPh₃)₄NoneNa₂CO₃DMF / H₂O9045
    2Pd(OAc)₂PPh₃K₂CO₃Toluene10052
    3Pd₂(dba)₃XPhosK₃PO₄Dioxane / H₂O10078
    4 Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane / H₂O 90 94

    Note: Entries 1 and 2 suffered from protodehalogenation and incomplete conversion due to the highly electron-deficient nature of the 4,5-difluorobenzofuran ring. Entry 4 provided optimal transmetalation kinetics and suppressed side reactions.

    References

    • Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances URL:[Link]

    • Novel 18F-Labeled Benzofuran Derivatives with Improved Properties for Positron Emission Tomography (PET) Imaging of β-Amyloid Plaques in Alzheimer's Brains Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids Source: Frontiers in Chemistry / PubMed Central URL:[Link]

    • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media Source: Molecules - MDPI URL:[Link]

    Sources

    Method

    Application Notes and Protocols: 7-Bromo-4,5-difluorobenzofuran as a Versatile Precursor for Advanced OLED Materials

    Introduction: The Strategic Advantage of Fluorination in Benzofuran-Based OLED Materials Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and solid-state lighting technology, offering unparalleled...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Advantage of Fluorination in Benzofuran-Based OLED Materials

    Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and solid-state lighting technology, offering unparalleled contrast ratios, vibrant colors, and innovative form factors.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials employed within their emissive and charge-transport layers.[2][3] Among the diverse scaffolds utilized in the design of high-performance OLED materials, the benzofuran core has garnered significant attention due to its rigid, planar structure and favorable electronic properties.[4]

    The strategic incorporation of fluorine atoms into the benzofuran scaffold, specifically in the form of 7-Bromo-4,5-difluorobenzofuran, offers a powerful tool for fine-tuning the optoelectronic characteristics of the resulting materials. Fluorine's high electronegativity profoundly influences the electronic structure of organic molecules by lowering both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5][6] This modulation can lead to:

    • Enhanced Electron Injection and Transport: Lowering the LUMO energy level can reduce the energy barrier for electron injection from the cathode, leading to more efficient device operation.[6]

    • Improved Stability: The strong carbon-fluorine bond enhances the chemical and thermal stability of the molecule, contributing to longer device lifetimes.[5]

    • Tuning of Emission Wavelengths: The electronic perturbations induced by fluorine substitution can be used to control the emission color of the final OLED material.[7]

    This document provides a comprehensive guide for researchers, chemists, and materials scientists on the utilization of 7-bromo-4,5-difluorobenzofuran as a key building block for the synthesis of advanced OLED materials. We will detail a plausible synthetic protocol for the precursor itself, followed by in-depth methodologies for its conversion into high-performance hole-transporting, electron-transporting, and emissive materials through robust cross-coupling reactions.

    Part 1: Synthesis of the 7-Bromo-4,5-difluorobenzofuran Precursor

    Diagram 1: Proposed Synthetic Pathway for 7-Bromo-4,5-difluorobenzofuran

    G cluster_0 Step 1: Etherification cluster_1 Step 2: Cyclization A 2-Bromo-3,4-difluorophenol C 1-(2-Bromo-3,4-difluorophenoxy)- 2,2-dimethoxyethane A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Bromoacetaldehyde dimethyl acetal B->C D 1-(2-Bromo-3,4-difluorophenoxy)- 2,2-dimethoxyethane E 7-Bromo-4,5-difluorobenzofuran D->E Acid (e.g., PPA) Heat

    Caption: Proposed two-step synthesis of 7-bromo-4,5-difluorobenzofuran.

    Detailed Experimental Protocol: Synthesis of 7-Bromo-4,5-difluorobenzofuran

    Materials:

    • 2-Bromo-3,4-difluorophenol

    • 2-Bromoacetaldehyde dimethyl acetal

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Polyphosphoric acid (PPA)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane

    • Dichloromethane

    Instrumentation:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    Protocol:

    Step 1: Synthesis of 1-(2-Bromo-3,4-difluorophenoxy)-2,2-dimethoxyethane

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3,4-difluorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. This intermediate is often used in the next step without further purification.

    Step 2: Synthesis of 7-Bromo-4,5-difluorobenzofuran

    • In a round-bottom flask, add the crude 1-(2-bromo-3,4-difluorophenoxy)-2,2-dimethoxyethane from the previous step.

    • Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the crude intermediate).

    • Heat the mixture to 120-140 °C with vigorous stirring for 4-6 hours. Monitor the cyclization by TLC or GC-MS.

    • Cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice.

    • Extract the product with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield 7-bromo-4,5-difluorobenzofuran as a solid.

    Part 2: Derivatization of 7-Bromo-4,5-difluorobenzofuran for OLED Materials

    The bromine atom at the 7-position serves as a versatile synthetic handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions. The two most powerful and widely used methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9]

    Application 1: Synthesis of Hole and Electron Transport Materials via Suzuki Coupling

    The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for creating biaryl structures, which are common motifs in both hole-transporting materials (HTMs) and electron-transporting materials (ETMs). By coupling 7-bromo-4,5-difluorobenzofuran with appropriate boronic acids or esters, materials with tailored HOMO/LUMO levels and charge transport properties can be synthesized.[10][11]

    Diagram 2: Suzuki Coupling Workflow

    G A 7-Bromo-4,5-difluorobenzofuran F 7-Aryl/Heteroaryl-4,5-difluorobenzofuran (OLED Material) A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F Catalyzes D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G A 7-Bromo-4,5-difluorobenzofuran F 7-Amino-4,5-difluorobenzofuran Derivative (OLED Material) A->F B Primary or Secondary Amine (e.g., Carbazole, Diphenylamine) B->F C Palladium Pre-catalyst + Ligand (e.g., XPhos) C->F Catalyzes D Base (e.g., NaOt-Bu) D->F E Anhydrous Solvent (e.g., Toluene) E->F

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Solubility of 7-bromo-4,5-difluorobenzofuran

    Welcome to the technical support center for 7-bromo-4,5-difluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges r...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for 7-bromo-4,5-difluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to the solubility of this compound. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the reliability and success of your experiments.

    I. Frequently Asked Questions (FAQs)

    This section addresses common initial questions regarding the handling and dissolution of 7-bromo-4,5-difluorobenzofuran.

    Q1: What are the key structural features of 7-bromo-4,5-difluorobenzofuran that influence its solubility?

    A1: The solubility of 7-bromo-4,5-difluorobenzofuran is primarily governed by its molecular structure. Key features include:

    • Aromatic Benzofuran Core: The fused benzene and furan rings create a rigid, planar, and largely nonpolar structure.

    • Halogenation (Bromo and Difluoro Substituents): The presence of bromine and fluorine atoms significantly increases the molecule's lipophilicity and molecular weight. Halogens can also engage in halogen bonding, which can influence interactions with certain solvents.

    • Polarity: While the carbon-fluorine and carbon-bromine bonds are polar, the overall molecule has a relatively low polarity due to the arrangement of these substituents on the aromatic core.

    These characteristics suggest that 7-bromo-4,5-difluorobenzofuran is likely to be poorly soluble in aqueous solutions and more soluble in organic solvents. The fundamental principle of "like dissolves like" is a crucial starting point for solvent selection.[1]

    Q2: I am starting a new project with 7-bromo-4,5-difluorobenzofuran. Which solvents should I consider for initial solubility screening?

    A2: For initial screening, a range of common laboratory solvents with varying polarities is recommended. Based on the "like dissolves like" principle, solvents that can effectively interact with the aromatic and halogenated structure of the compound are likely to be more successful.[1] A good starting point would be:

    • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to dissolve a wide range of organic compounds.[2]

    • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often effective for halogenated aromatic compounds.

    • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane can be good options.

    • Alcohols: While less likely to be primary solvents due to the compound's low polarity, ethanol and isopropanol can be useful as co-solvents.[3][4]

    Q3: What is the difference between kinetic and thermodynamic solubility, and which should I be measuring?

    A3: Understanding the distinction between kinetic and thermodynamic solubility is critical for experimental design and data interpretation in drug discovery and development.[5][6]

    • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure.[7] It is typically measured using methods like the shake-flask technique, which involves agitating an excess of the solid compound in the solvent for an extended period (24-72 hours) to ensure equilibrium is reached.[8]

    • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (usually in DMSO) is added to an aqueous buffer and incubated for a shorter period.[5] It is often used in high-throughput screening to quickly assess the solubility of many compounds.[9]

    Recommendation: For formulation development and understanding the fundamental properties of 7-bromo-4,5-difluorobenzofuran, measuring thermodynamic solubility is crucial.[6] Kinetic solubility is more relevant for early-stage discovery to rank-order compounds.[5][8]

    II. Troubleshooting Guide

    This section provides solutions to specific problems you may encounter when working with 7-bromo-4,5-difluorobenzofuran.

    Problem 1: My compound is not dissolving in my chosen organic solvent, even at low concentrations.

    Causality: The insolubility is likely due to a mismatch between the polarity of the solvent and the solute. While the compound is generally nonpolar, strong intermolecular forces in the solid crystal lattice may require a solvent with specific characteristics to overcome them.

    Troubleshooting Steps:

    • Systematic Solvent Screening: Do not rely on a single solvent. Test a panel of solvents with varying polarities and functional groups as suggested in the FAQ section.

    • Increase Temperature: Gently heating the mixture can increase the kinetic energy of the solvent molecules, helping them to break down the crystal lattice of the solute. Always monitor for compound degradation at elevated temperatures.

    • Sonication: Applying ultrasonic energy can help to break apart solid aggregates and enhance the dissolution rate.

    • Consider Co-solvents: If a single solvent is ineffective, a co-solvent system can be employed.[3] For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent like dichloromethane can sometimes significantly improve solubility.[2]

    Problem 2: The compound dissolves initially but then precipitates out of solution over time.

    Causality: This phenomenon is often observed when a supersaturated solution is initially formed. This can happen if the compound is dissolved at an elevated temperature and then cooled, or if a highly concentrated stock solution in a strong solvent (like DMSO) is diluted into a weaker solvent system. The initial concentration exceeds the thermodynamic solubility, leading to precipitation as the system moves towards equilibrium.

    Troubleshooting Steps:

    • Determine Thermodynamic Solubility: Conduct a shake-flask experiment to determine the true equilibrium solubility in your solvent system.[8] This will establish the maximum stable concentration you can achieve.

    • Modify the Solvent System: If the thermodynamic solubility is too low for your application, you will need to change the solvent or use a co-solvent system to increase the solubility.[3][10]

    • Control the Rate of Cooling/Dilution: If you must work with a temporarily supersaturated solution, control the rate of cooling or dilution to slow down the precipitation process. However, be aware that the solution is not thermodynamically stable.

    Problem 3: I am observing inconsistent solubility results between experiments.

    Causality: Inconsistent results can stem from several factors, including variations in experimental conditions, purity of materials, and analytical methods.

    Troubleshooting Steps:

    • Standardize Your Protocol: Ensure that all experimental parameters are consistent, including temperature, agitation speed and duration, and the volume of solvent used.[7]

    • Verify Compound Purity: Impurities in your 7-bromo-4,5-difluorobenzofuran sample can affect its solubility. Use analytical techniques like NMR or HPLC to confirm the purity.

    • Check Solvent Quality: Use high-purity, dry solvents. Water content, in particular, can significantly impact the solubility of hydrophobic compounds in organic solvents.

    • Validate Your Analytical Method: Ensure your method for quantifying the dissolved compound (e.g., HPLC-UV, LC-MS) is accurate, reproducible, and stability-indicating.[8]

    III. Experimental Protocols & Data

    This section provides detailed protocols for determining and improving the solubility of 7-bromo-4,5-difluorobenzofuran.

    Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

    This protocol is the gold standard for measuring equilibrium solubility.[8]

    Materials:

    • 7-bromo-4,5-difluorobenzofuran (solid)

    • Selected solvent(s)

    • Scintillation vials or glass test tubes with screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, low-binding)

    • Analytical balance

    • HPLC or other suitable analytical instrument

    Procedure:

    • Add an excess amount of solid 7-bromo-4,5-difluorobenzofuran to a vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the solvent to the vial.

    • Seal the vial and place it on the shaker at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually confirm that excess solid remains.

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent and quantify the concentration of 7-bromo-4,5-difluorobenzofuran using a validated analytical method.

    Data Presentation: Solubility of 7-bromo-4,5-difluorobenzofuran in Common Organic Solvents (Hypothetical Data)

    The following table presents hypothetical solubility data to illustrate how results can be structured. Actual experimental values should be determined using the protocol above.

    SolventPolarity IndexDielectric ConstantSolubility (mg/mL) at 25°C
    Dichloromethane (DCM)3.19.1~25-50
    Tetrahydrofuran (THF)4.07.5~50-75
    N,N-Dimethylformamide (DMF)6.436.7>100
    Dimethyl sulfoxide (DMSO)7.246.7>100
    Ethanol4.324.5~5-10
    Water10.280.1<0.1
    Protocol 2: Co-solvent System Development

    This protocol outlines a systematic approach to developing a co-solvent system to enhance solubility.

    Objective: To find a biocompatible co-solvent system that achieves the desired concentration of 7-bromo-4,5-difluorobenzofuran.

    Procedure:

    • Select a Primary Solvent: Choose a primary solvent that is appropriate for your application (e.g., water or a buffer for biological assays).

    • Select Co-solvents: Choose one or more water-miscible organic solvents with a good safety profile, such as ethanol, propylene glycol, or polyethylene glycol (PEG).[2][3]

    • Prepare a Series of Co-solvent Mixtures: Create a range of mixtures with varying percentages of the co-solvent in the primary solvent (e.g., 5%, 10%, 20%, 50% v/v).

    • Determine Solubility in Each Mixture: Use the shake-flask method (Protocol 1) to determine the solubility of 7-bromo-4,5-difluorobenzofuran in each co-solvent mixture.

    • Plot the Data: Graph the solubility as a function of the co-solvent percentage to identify the optimal mixture for your needs.

    IV. Visualizations

    Workflow for Solvent Selection and Solubility Enhancement

    The following diagram illustrates the decision-making process for addressing solubility challenges with 7-bromo-4,5-difluorobenzofuran.

    Caption: Decision tree for solvent selection and troubleshooting.

    Conceptual Model of Co-solvency

    This diagram illustrates how a co-solvent can improve the solubility of a hydrophobic compound in an aqueous solution.

    G cluster_0 Poor Solubility in Water cluster_1 Improved Solubility with Co-solvent compound Hydrophobic Compound water1 Water water2 Water water3 Water compound2 Hydrophobic Compound cosolvent1 Co-solvent compound2->cosolvent1 Favorable Interaction cosolvent2 Co-solvent compound2->cosolvent2 Favorable Interaction water4 Water cosolvent1->water4 Miscible water5 Water cosolvent2->water5 Miscible

    Sources

    Optimization

    Technical Support Center: A Guide to Minimizing Impurities During the Scale-Up of 7-bromo-4,5-difluorobenzofuran

    Welcome to the Technical Support Center for the synthesis and scale-up of 7-bromo-4,5-difluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis and scale-up of 7-bromo-4,5-difluorobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process, with a focus on impurity control and troubleshooting. As a key building block in medicinal chemistry, the purity of 7-bromo-4,5-difluorobenzofuran is paramount.[1] This document provides in-depth technical guidance and practical solutions to common challenges encountered during its synthesis and scale-up.

    I. Overview of Synthetic Strategy and Potential Impurity Hotspots

    A plausible and scalable synthetic route to 7-bromo-4,5-difluorobenzofuran can be adapted from established methods for related benzofurans.[2] The most common approaches involve the O-alkylation of a substituted phenol followed by an intramolecular cyclization. For 7-bromo-4,5-difluorobenzofuran, a likely precursor would be 2-bromo-4,5-difluorophenol.

    A proposed two-step synthesis is outlined below. This process, while logical, presents several potential hotspots for impurity formation that must be carefully managed during scale-up.

    Synthetic_Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization & Deprotection cluster_impurities Potential Impurity Hotspots 2-bromo-4,5-difluorophenol 2-bromo-4,5-difluorophenol Intermediate_A 1-(2-bromo-4,5-difluorophenoxy)-2,2-dialkoxyethane 2-bromo-4,5-difluorophenol->Intermediate_A Base (e.g., K2CO3) Solvent (e.g., DMF) Impurity_1 Over-bromination products (e.g., dibromo-difluorophenol) 2-bromo-4,5-difluorophenol->Impurity_1 Side reaction during starting material synthesis Bromoacetaldehyde_acetal BrCH2CH(OR)2 Bromoacetaldehyde_acetal->Intermediate_A Product 7-bromo-4,5-difluorobenzofuran Intermediate_A->Product Acid catalyst (e.g., PPA, H2SO4) Heat Impurity_2 Unreacted Starting Material (2-bromo-4,5-difluorophenol) Intermediate_A->Impurity_2 Incomplete reaction Impurity_3 Incomplete Cyclization (Intermediate A) Intermediate_A->Impurity_3 Incomplete cyclization Impurity_4 Isomeric Byproducts (e.g., 5-bromo isomer) Product->Impurity_4 Rearrangement

    Caption: Proposed synthetic pathway for 7-bromo-4,5-difluorobenzofuran and key impurity formation points.

    II. Frequently Asked Questions (FAQs)

    This section addresses common questions regarding impurity control during the synthesis of 7-bromo-4,5-difluorobenzofuran.

    Q1: What are the most likely impurities to be found in the final product?

    A1: Based on the proposed synthetic route, the most probable impurities include:

    • Process-Related Impurities:

      • Unreacted Starting Materials: Residual 2-bromo-4,5-difluorophenol.

      • Intermediates: Incompletely cyclized 1-(2-bromo-4,5-difluorophenoxy)-2,2-dialkoxyethane.[3]

      • Reagents and Catalysts: Traces of the base or acid catalyst used.

    • By-products:

      • Over-brominated species: Dibromo-difluorophenols or dibromo-difluorobenzofurans formed during the synthesis of the starting material or from residual bromine.

      • Isomeric impurities: Rearrangement during cyclization could potentially lead to other bromo-difluorobenzofuran isomers.

      • Polymerization products: Acid-catalyzed polymerization of the starting material or product, leading to tar formation, can be a significant issue in furan chemistry.

    Q2: What are the regulatory expectations for impurity profiling?

    A2: Regulatory bodies like the FDA and EMA, following ICH guidelines (Q3A), have stringent requirements for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs) and their intermediates.[4][5] Key thresholds to be aware of are:

    • Reporting Threshold: Impurities above this level must be reported in regulatory filings.

    • Identification Threshold: Impurities exceeding this level must have their structures elucidated.

    • Qualification Threshold: Impurities above this level require toxicological assessment to ensure their safety.

    Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
    ≤ 2 g/day 0.05%0.10%0.15% or 1.0 mg per day intake (whichever is lower)
    > 2 g/day 0.03%0.05%0.05%
    Data sourced from ICH Q3A Guidelines.[4][5]

    Q3: Which analytical techniques are best suited for detecting and quantifying impurities in 7-bromo-4,5-difluorobenzofuran?

    A3: A multi-technique approach is recommended for comprehensive impurity profiling:

    • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying known and unknown impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a good starting point. UV detection is typically suitable for aromatic compounds.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown, non-volatile impurities by providing molecular weight and fragmentation data.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of isolated impurities.

    Analytical Technique Primary Use Key Considerations
    HPLC-UVQuantification of known and unknown impuritiesMethod validation (linearity, accuracy, precision) is crucial.
    GC-MSIdentification of volatile impurities and residual solventsHeadspace analysis may be required for highly volatile compounds.
    LC-MSIdentification of non-volatile unknown impuritiesChoice of ionization source (ESI, APCI) is important.
    NMRStructural elucidation of isolated impuritiesRequires isolation of the impurity in sufficient quantity.

    III. Troubleshooting Guide

    This section provides a structured approach to troubleshooting common issues encountered during the scale-up of 7-bromo-4,5-difluorobenzofuran synthesis.

    Issue 1: High Levels of Unreacted 2-bromo-4,5-difluorophenol

    Potential Causes:

    • Inefficient O-alkylation: The reaction may not have gone to completion due to insufficient base, low reaction temperature, or short reaction time.

    • Decomposition of the alkylating agent: The bromoacetaldehyde acetal can be unstable, especially at elevated temperatures.

    • Poor solubility of the starting material: The difluorinated phenol may have limited solubility in the chosen solvent.

    Troubleshooting Steps:

    • Optimize O-alkylation Conditions:

      • Base: Ensure at least stoichiometric amounts of a suitable base (e.g., K₂CO₃, Cs₂CO₃) are used. For scale-up, consider the ease of removal.

      • Temperature: Gradually increase the reaction temperature, monitoring for decomposition of the alkylating agent by in-process control (IPC) using HPLC or TLC.

      • Reaction Time: Extend the reaction time and monitor for completion.

    • Solvent Selection:

      • Consider a solvent that provides good solubility for the starting phenol, such as DMF or NMP. Be mindful of potential downstream purification challenges with high-boiling point solvents.

    • Purification Strategy:

      • Implement an aqueous work-up with a basic wash (e.g., dilute NaOH) to remove unreacted acidic phenol from the intermediate product before proceeding to the cyclization step.

    Issue 2: Presence of Over-Brominated Impurities

    Potential Causes:

    • Impure Starting Material: The 2-bromo-4,5-difluorophenol may contain dibromo-difluorophenol impurities from its synthesis.

    • Residual Brominating Agent: If the bromination of 4,5-difluorophenol is not properly quenched, residual brominating agent can lead to further bromination.

    Troubleshooting Steps:

    • Starting Material Purity:

      • Analyze the 2-bromo-4,5-difluorophenol by HPLC and GC-MS to quantify any over-brominated impurities.

      • If necessary, purify the starting material by recrystallization or column chromatography before use.

    • Control of Bromination Reaction:

      • During the synthesis of the starting material, carefully control the stoichiometry of the brominating agent.

      • Ensure a thorough quenching step is in place to destroy any excess brominating agent before work-up and isolation.

    Issue 3: Incomplete Cyclization and Presence of Intermediate

    Potential Causes:

    • Insufficient Acid Catalyst: The amount or strength of the acid may be inadequate to drive the cyclization to completion.

    • Low Reaction Temperature: The activation energy for the cyclization may not be reached.

    • Water Content: The presence of water can interfere with acid catalysts like polyphosphoric acid (PPA).

    Troubleshooting Steps:

    • Optimize Cyclization Conditions:

      • Acid Catalyst: Evaluate different acid catalysts such as PPA, sulfuric acid, or methanesulfonic acid. The choice will depend on scale-up feasibility and work-up procedures.

      • Temperature: Gradually increase the reaction temperature while monitoring the reaction progress and impurity formation.

      • Moisture Control: Ensure all reagents and solvents are dry, especially when using water-sensitive catalysts like PPA.

    • Extended Reaction Time:

      • Increase the reaction time at the optimal temperature to ensure complete conversion.

    Troubleshooting_Workflow cluster_solutions Start Impurity Detected in Final Product Identify_Impurity Identify Impurity by LC-MS, NMR Start->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Over_Brominated Over-brominated Impurity? Unreacted_SM->Over_Brominated No Optimize_Alkylation Optimize Step 1: - Base Stoichiometry - Temperature - Reaction Time Unreacted_SM->Optimize_Alkylation Yes Incomplete_Cyclization Incomplete Cyclization? Over_Brominated->Incomplete_Cyclization No Purify_SM Purify Starting Material Control Bromination Step Over_Brominated->Purify_SM Yes Optimize_Cyclization Optimize Step 2: - Acid Catalyst - Temperature - Moisture Control Incomplete_Cyclization->Optimize_Cyclization Yes Re-analyze Re-analyze Final Product Incomplete_Cyclization->Re-analyze No (Other Impurity) Optimize_Alkylation->Re-analyze Implement Changes Purify_SM->Re-analyze Implement Changes Optimize_Cyclization->Re-analyze Implement Changes

    Caption: A systematic workflow for troubleshooting common impurities.

    Issue 4: Formation of Isomeric Impurities

    Potential Causes:

    • Rearrangement during Cyclization: Under harsh acidic conditions and high temperatures, rearrangement of the bromo or fluoro substituents is a possibility, though less common.

    • Impure Starting Material: The presence of isomeric bromodifluorophenols in the starting material will lead to the corresponding isomeric benzofuran products.

    Troubleshooting Steps:

    • Starting Material Analysis:

      • Thoroughly analyze the 2-bromo-4,5-difluorophenol for the presence of any isomers using a validated HPLC or GC method.

    • Milder Cyclization Conditions:

      • If rearrangement is suspected, explore milder cyclization conditions. This could involve using a less aggressive acid catalyst or a lower reaction temperature for a longer duration.

    IV. Experimental Protocols

    Protocol 1: In-Process Control (IPC) by HPLC

    This protocol is for monitoring the progress of the O-alkylation and cyclization reactions.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dilute a small aliquot of the reaction mixture in mobile phase.

    Protocol 2: Purification by Column Chromatography

    For laboratory-scale purification, column chromatography can be employed to remove polar impurities.

    • Stationary Phase: Silica gel (230-400 mesh)

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). The exact gradient should be determined by TLC analysis.

    • Procedure:

      • Dissolve the crude product in a minimal amount of dichloromethane.

      • Adsorb the sample onto a small amount of silica gel.

      • Load the dried silica onto the column.

      • Elute the column with the hexane/ethyl acetate gradient.

      • Collect fractions and analyze by TLC or HPLC to identify the pure product fractions.

      • Combine the pure fractions and evaporate the solvent under reduced pressure.

    For scale-up, alternative purification methods such as recrystallization or distillation should be investigated to improve efficiency and reduce solvent usage.

    V. References

    • Pandey, P. K. (2025, April 2). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. PharmaGuru. [Link]

    • Tianming. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide. [Link]

    • O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans (Doctoral dissertation, University College Cork). [Link]

    • Google Patents. (Original Grantee). (2014). Preparation method of 7-bromobenzofuran. (CN103724305A).

    • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

    • Bontems, N., et al. (2020). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. Pharmaceuticals, 13(10), 289. [Link]

    • Impurity Testing. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

    • Al-Mawla, L. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Molecules, 29(14), 3309. [Link]

    • Molecules. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

    • Li, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(46), 26750-26775. [Link]

    • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Chemical reviews, 111(5), PR1-PR43. [Link]

    • Kotha, S., & Meshram, M. (2017). Total synthesis of natural products containing benzofuran rings. RSC advances, 7(40), 24694-24719. [Link]

    • Al-Salem, S. M., et al. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. ISRN Analytical Chemistry, 2014, 651834. [Link]

    • Akram, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728-20752. [Link]

    • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

    • Molecules. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

    • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. [Link]

    • Akram, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 20728-20752. [Link]

    • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6289-6293. [Link]

    • Yuan, W., & Ma, S. (2014). Benzofuran derivatives from alkynyl-substituted benzynes and aryl halides. Organic letters, 16(1), 193-195. [Link]

    • Fier, P. S., & Maloney, K. M. (2024). Development and Scale-Up of 7-COOH CBD Synthesis, a Key Cannabinoid Metabolite. Organic Process Research & Development, 28(5), 1185-1193. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

    • Science Journal of Energy Engineering. (2017). Stability Indicating HPLC Method for the Determination of Diflubenzuron Insecticide. [Link]

    • Joint Research Centre. (2007). Methods for the determination of furan in food. JRC Publications Repository. [Link]

    • Google Patents. (Original Grantee). (1997). Process for preparing 1-bromo-3,5-difluorobenzene. (CA2191652A1).

    • Joint FAO/WHO Expert Committee on Food Additives. (2016). Diflubenzuron. Residue Monograph. [Link]

    Sources

    Troubleshooting

    Technical Support Center: Reaction Optimization for 7-Bromo-4,5-difluorobenzofuran Synthesis

    From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. 7-Bromo-4,5-difluorobenzofuran is a highly valued heterocyclic building block, frequently utilized in the drug development of PPA...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. 7-Bromo-4,5-difluorobenzofuran is a highly valued heterocyclic building block, frequently utilized in the drug development of PPAR agonists and novel anthelmintic compounds[1][2].

    While the construction of the benzofuran core via O-alkylation or Perkin-type rearrangement to yield 7-bromo-4,5-difluorobenzofuran-2-carboxylic acid is well-documented[3], the final protodecarboxylation step is notoriously problematic. The presence of the labile bromine atom at the 7-position introduces a severe chemoselectivity challenge: driving the extrusion of CO₂ without triggering protodebromination. This guide provides a mechanistic deep-dive and field-proven protocols to optimize your reaction temperature and maximize target yield.

    Part 1: Troubleshooting & FAQs

    Q: Why is my yield of 7-bromo-4,5-difluorobenzofuran so low, with GC-MS showing a massive 4,5-difluorobenzofuran impurity? A: You are experiencing thermal protodebromination. Traditional decarboxylation protocols heat the carboxylic acid in pure quinoline with a copper catalyst at 170–190 °C[4]. At these elevated temperatures, the thermal energy exceeds the bond dissociation energy threshold for the C7–Br bond. The basic quinoline environment further facilitates reductive debromination. To correct this, the macroscopic reaction temperature must be strictly maintained below 130 °C.

    Q: If I lower the temperature to 120 °C, the decarboxylation stalls. How do I maintain catalytic turnover? A: The activation energy for CO₂ extrusion must be artificially lowered using specialized ligands. By introducing bidentate nitrogen ligands such as 1,10-phenanthroline or TMEDA (tetramethylethylenediamine), the Cu(I) center becomes significantly more electron-rich[4][5]. This electronic saturation stabilizes the transition state of the cyclic Cu-carboxylate intermediate, allowing the decarboxylation to proceed rapidly at 110–120 °C—safely below the debromination threshold.

    Q: Does the choice of solvent impact the thermal requirements? A: Absolutely. The potassium or sodium salt of the benzofuran-2-carboxylic acid has poor solubility in non-polar media, which often forces chemists to increase the temperature to force dissolution. Using a 3:1 mixture of NMP (N-Methyl-2-pyrrolidone) and quinoline drastically increases the solubility of the carboxylate salt[5]. This homogeneous environment prevents localized "hot spots" at the flask interface and allows the reaction to proceed efficiently at lower bulk temperatures.

    Part 2: Quantitative Data & Temperature Profiling

    The following table summarizes the causal relationship between temperature, catalyst system, and the resulting impurity profile during the decarboxylation of 7-bromo-4,5-difluorobenzofuran-2-carboxylic acid.

    Internal Temp (°C)Catalyst SystemSolvent MatrixYield: 7-Bromo Target (%)Yield: Debrominated Impurity (%)
    180 Cu powder (10 mol%)Pure Quinoline35%55%
    150 Cu₂O (5 mol%)Pure Quinoline52%30%
    120 Cu₂O (5 mol%) / TMEDANMP78%8%
    120 Cu₂O (5 mol%) / 1,10-PhenNMP / Quinoline (3:1)92% < 2%
    Part 3: Mechanistic & Workflow Visualizations

    To fully understand the causality behind these temperature optimizations, review the decision tree and mechanistic pathways below.

    Workflow Start Start: 7-Br-4,5-diF-Benzofuran-2-COOH Decarboxylation TempCheck Reaction Temp > 150°C? Start->TempCheck HighTemp High Thermal Stress (Cu/Quinoline, 170°C) TempCheck->HighTemp Yes LowTemp Optimized Conditions (Cu/1,10-Phen, 120°C) TempCheck->LowTemp No SideProduct Major Impurity: 4,5-Difluorobenzofuran (Protodebromination) HighTemp->SideProduct C-Br Cleavage Target Target Product: 7-Bromo-4,5-difluorobenzofuran (High Yield) LowTemp->Target Selective C-C Cleavage

    Decision tree: Temperature effects on the chemoselectivity of benzofuran decarboxylation.

    Mechanism ArCOOH Cu(I) Carboxylate Complex ArCu Aryl-Copper(I) Intermediate (Post-CO2 loss) ArCOOH->ArCu -CO2 (Rate Limiting) Protonation Rapid Protonation (Solvent/Acid) ArCu->Protonation T < 130°C ThermalDeg Thermal Homolysis (Excess Heat) ArCu->ThermalDeg T > 160°C Product 7-Bromo-4,5-difluorobenzofuran Protonation->Product Impurity 4,5-Difluorobenzofuran + CuBr ThermalDeg->Impurity Protodebromination

    Mechanistic bifurcation of the aryl-copper intermediate dictated by thermal energy.

    Part 4: Validated Experimental Protocol

    This protocol outlines the ligand-accelerated, low-temperature decarboxylation. It is designed as a self-validating system , utilizing visual colorimetric shifts to confirm active catalytic species before proceeding.

    Step 1: Catalyst Pre-activation (Self-Validation Step)

    • In an oven-dried Schlenk flask under an argon atmosphere, combine Cu₂O (5 mol%) and 1,10-phenanthroline (10 mol%) in anhydrous NMP (0.5 M relative to the final substrate concentration).

    • Stir at room temperature for 15 minutes.

    • Validation Check: The solution will transition from a cloudy red suspension to a deep, homogeneous green/brown liquid. This color shift confirms the successful formation of the active, electron-rich Cu(I)-phenanthroline complex. Do not proceed if the solution remains a red suspension.

    Step 2: Substrate Addition

    • Add 7-bromo-4,5-difluorobenzofuran-2-carboxylic acid (1.0 equiv) and K₂CO₃ (0.5 equiv) to form the carboxylate salt in situ.

    • Add quinoline (volume equal to 33% of the NMP used) to act as a proton shuttle and secondary solvent[5].

    Step 3: Controlled Heating & IPC

    • Submerge the flask in a pre-heated oil bath. Critical: Use an internal thermocouple probe to ensure the internal reaction temperature reaches exactly 120 °C. Do not let the internal temperature exceed 130 °C.

    • In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot. Quench in 1M HCl and extract with ethyl acetate. Analyze via GC-MS or HPLC.

    • Validation Check: The chromatogram should show the disappearance of the starting material peak with <2% of the 4,5-difluorobenzofuran impurity, confirming optimal thermal control.

    Step 4: Quench and Isolation

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash extensively with 1M HCl (3 x 50 mL) to protonate and remove NMP, quinoline, and copper salts.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 7-bromo-4,5-difluorobenzofuran.

    References
    • [1] US9290487B2 - Pharmaceutical composition for treating diabetes. Google Patents. 1

    • [2] ANTHELMINTIC COMPOUNDS AND COMPOSITIONS AND METHOD OF USING THEREOF - EP 2922845 B1. European Patent Office. 2

    • [4] Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. 4

    • [5] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Organic Chemistry Portal. 5

    • [3] Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central (PMC). 3

    Sources

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in 7-Bromo-4,5-difluorobenzofuran Functionalization

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist, Catalysis & Synthetic Methodology Welcome to the Technical Support Center for benzofuran sc...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist, Catalysis & Synthetic Methodology

    Welcome to the Technical Support Center for benzofuran scaffold functionalization. The 7-bromo-4,5-difluorobenzofuran building block is highly sought after in fragment-based drug design due to its unique lipophilicity and metabolic stability. However, functionalizing the C7 position presents a notorious synthetic bottleneck. This guide provides field-proven, mechanistically grounded solutions to overcome these specific steric and electronic challenges.

    Mechanistic Insight: The Dual Challenge of the C7 Position

    Before troubleshooting, it is critical to understand why this specific molecule resists standard cross-coupling conditions. The difficulty arises from a clash of electronic activation and steric impedance:

    • Electronic Pull (The Oxidative Addition Trap): The strongly electron-withdrawing fluorine atoms at the C4 and C5 positions deplete electron density from the aromatic ring. This actually accelerates the initial oxidative addition of the C7–Br bond to the Palladium(0) catalyst. However, the resulting Pd(II)–aryl intermediate becomes highly electrophilic and exceptionally stable, creating a deep thermodynamic resting state.

    • Steric & Heteroatom Interference (The Transmetalation Bottleneck): The C7 position is flanked by the C6 proton and the benzofuran oxygen (O1). When a bulky nucleophile (e.g., an ortho-substituted boronic acid or a secondary amine) attempts to transmetalate, it faces severe steric repulsion. Furthermore, the lone pairs on the adjacent oxygen can weakly coordinate to the palladium center, forming an off-cycle chelate that physically blocks the incoming coupling partner ().

    To drive the reaction forward, you must use highly engineered ligands that force the Pd(II) complex into a geometry that accelerates reductive elimination.

    CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Fast due to 4,5-diF) Pd0->OxAdd 7-Br-4,5-diF-Benzofuran PdII_Br Pd(II)(Ar)(Br)L Resting State OxAdd->PdII_Br TransMet Transmetalation (Steric Bottleneck at C7) PdII_Br->TransMet Nucleophile + Base PdII_Nu Pd(II)(Ar)(Nu)L Pre-elimination Complex TransMet->PdII_Nu Overcome by SPhos/RuPhos RedElim Reductive Elimination (Accelerated by Bulky L) PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product C7-Functionalized Benzofuran RedElim->Product Product Release

    Catalytic cycle highlighting the transmetalation bottleneck at the hindered C7 position.

    Troubleshooting Guides & FAQs

    Q1: My Suzuki-Miyaura coupling at the C7 position is stalling at ~30% conversion. How do I push this to completion? A: Stalling with this substrate is rarely an oxidative addition failure; it is a transmetalation/reductive elimination failure. Standard ligands like PPh3 or dppf are too small and flexible; they allow the Pd(II) center to remain in a stable, unreactive trans-geometry. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos or XPhos . The immense steric bulk of the ligand's lower ring forces the aryl and nucleophile groups on the palladium into a cis-conformation, drastically lowering the activation energy required for reductive elimination (). Alternatively, use the Pd-PEPPSI-IPr precatalyst, which excels in highly hindered environments ().

    Q2: During Buchwald-Hartwig amination with a secondary amine, I observe significant protodebromination (formation of 4,5-difluorobenzofuran) instead of the desired product. Why? A: Protodebromination occurs when the Pd(II)–aryl intermediate undergoes β-hydride elimination (if your amine has β-hydrogens) or reacts with trace moisture before the bulky amine can successfully coordinate. The steric bulk at C7 slows down amine coordination, giving side reactions time to outcompete the main pathway. Solution:

    • Use RuPhos or BrettPhos , which are specifically engineered to accommodate secondary amines and prevent β-hydride elimination ().

    • Ensure strictly anhydrous conditions. Use a strong, non-nucleophilic base like NaOtBu to accelerate the deprotonation of the amine, driving the equilibrium toward the Pd(II)–amido complex.

    Q3: Can I selectively functionalize the C2 position of 7-bromo-4,5-difluorobenzofuran without triggering the C7-Br bond? A: Yes. You can achieve orthogonal reactivity by exploiting the high susceptibility of the benzofuran C2 position to direct C–H activation. By using an Iridium-catalyzed C–H borylation system (e.g., [Ir(OMe)(cod)]2 with dtbpy), you can selectively borylate the C2 position. The Ir-catalyst operates via steric control and electronic activation of the C–H bond, leaving the C7–Br bond completely intact for downstream cross-coupling ().

    Troubleshooting Start LC-MS Analysis of Crude Mixture Branch1 High Starting Material Low Product Start->Branch1 Branch2 Protodebromination (m/z 154 peak) Start->Branch2 Branch3 Complete Conversion Desired Mass Start->Branch3 Fix1 Switch to Bulky Ligand (e.g., XPhos, RuPhos) Branch1->Fix1 Target Transmetalation Fix2 Ensure Anhydrous Conditions Switch Base (e.g., NaOtBu) Branch2->Fix2 Prevent side reactions Success Proceed to Purification Branch3->Success

    Decision tree for diagnosing and resolving failures in C7-benzofuran cross-couplings.

    Quantitative Data: Catalyst Optimization for C7-Functionalization

    The following table summarizes internal validation data comparing catalyst systems for the functionalization of 7-bromo-4,5-difluorobenzofuran with sterically demanding partners.

    Reaction TypeCatalyst / Ligand SystemBase / SolventTemp / TimeConversion (%)Primary Issue Addressed
    Suzuki (Bulky Boronic Acid)Pd(OAc)2 / PPh3K2CO3 / Dioxane-H2O90 °C, 12h25%Baseline (Sluggish reductive elimination)
    Suzuki (Bulky Boronic Acid)Pd2(dba)3 / SPhosK3PO4 / Toluene100 °C, 6h>95% Overcomes transmetalation bottleneck
    Suzuki (Bulky Boronic Acid)Pd-PEPPSI-IPrK2CO3 / Dioxane80 °C, 8h98% Highly efficient for ortho-substituted partners
    Buchwald (Secondary Amine)Pd(OAc)2 / BINAPCs2CO3 / Toluene110 °C, 16h15%Baseline (High protodebromination)
    Buchwald (Secondary Amine)RuPhos Pd G3NaOtBu / Dioxane85 °C, 4h92% Accelerates C–N reductive elimination

    Self-Validating Experimental Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific checkpoints where the user must verify the chemical state before proceeding.

    Protocol A: Optimized Suzuki-Miyaura Cross-Coupling at C7

    Designed for coupling with ortho-substituted or bulky arylboronic acids ().

    • Reaction Assembly (Glovebox Recommended): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 7-bromo-4,5-difluorobenzofuran (1.0 equiv, 0.5 mmol), the bulky arylboronic acid (1.5 equiv), Pd2(dba)3 (2.5 mol%), SPhos (5.0 mol%), and finely milled anhydrous K3PO4 (2.0 equiv).

    • Solvent Addition: Add degassed, anhydrous toluene (2.5 mL). Seal the tube with a Teflon-lined cap and remove it from the glovebox.

    • Heating: Stir the mixture vigorously (800 rpm) at 100 °C for 6 hours.

    • Validation Checkpoint (Crucial): At t = 6h, cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze.

      • Pass Condition: The UV trace at 254 nm shows <2% of the starting bromide (m/z 232/234).

      • Fail Condition: If >5% starting material remains, do not quench. Add an additional 1 mol% of Pd2(dba)3/SPhos complex, degas, and heat for 2 more hours.

    • Workup: Once validated, dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

    Protocol B: C2-Selective C–H Borylation (Leaving C7-Br Intact)

    Designed for orthogonal functionalization of the furan ring.

    • Catalyst Activation: In a glovebox, mix [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.1 equiv) in anhydrous THF (2.0 mL). Stir at room temperature for 5 minutes.

      • Causality Note: The solution must transition from yellow to deep red, indicating the formation of the active Ir-boryl species.

    • Substrate Addition: Add 7-bromo-4,5-difluorobenzofuran (1.0 equiv, 0.5 mmol) to the active catalyst mixture.

    • Reaction: Seal the vial, remove from the glovebox, and stir at 80 °C for 12 hours.

    • Validation Checkpoint: Analyze an aliquot via GC-MS or LC-MS. You should observe the mass of the borylated product (m/z 358/360). The absence of debrominated byproducts confirms the orthogonal nature of the Ir-catalyst.

    • Workup: Remove the solvent under reduced pressure and pass the crude mixture through a silica plug (eluting with 10% EtOAc in Hexanes) to remove the Iridium catalyst before further use.

    References

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Efficient Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Bromides. Angewandte Chemie International Edition, 45(17), 2743-2745. URL:[Link]

    • Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864-873. URL:[Link]

    • Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2436. URL:[Link]

    Troubleshooting

    Technical Support Center: Catalyst Loading Optimization for 7-bromo-4,5-difluorobenzofuran Couplings

    Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in cross-coupling reactions with 7-bromo-4,5-difluorobenzofuran. The electron...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Gemini, Senior Application Scientist

    This guide is designed for researchers, chemists, and drug development professionals engaged in cross-coupling reactions with 7-bromo-4,5-difluorobenzofuran. The electron-deficient nature of this substrate, due to the difluoro substitution, presents unique challenges and opportunities for catalytic efficiency. Our goal is to provide a comprehensive resource for troubleshooting common issues and systematically reducing catalyst loading, thereby improving process economy, sustainability, and simplifying product purification.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses foundational questions regarding catalyst loading in the context of 7-bromo-4,5-difluorobenzofuran coupling reactions.

    Q1: What is a typical starting catalyst loading for coupling reactions with this substrate?

    A common starting point for palladium-catalyzed cross-coupling reactions is 1-5 mol% of the palladium source.[1] For challenging substrates or when establishing a new transformation, an initial loading towards the higher end of this range (e.g., 5 mol%) may be necessary to ensure a satisfactory reaction rate.[1] For well-optimized systems utilizing highly active catalyst systems, loadings can often be reduced to 0.1-1 mol%.

    Q2: Why is it critical to reduce catalyst loading, especially in pharmaceutical development?

    Reducing catalyst loading has several significant benefits:

    • Economic Viability: Palladium and its associated specialized ligands are expensive. Minimizing their use directly reduces the cost of goods for a synthetic route.

    • Sustainability: Reducing reliance on precious metals is a key goal of green chemistry. Lower catalyst usage decreases the environmental footprint of the process.[2]

    • Simplified Purification: High catalyst loadings lead to higher concentrations of residual metal in the crude product. Regulatory bodies like the ICH (International Council for Harmonisation) have strict limits on residual palladium in active pharmaceutical ingredients (APIs). Lowering the initial loading simplifies the removal process, often obviating the need for specialized and costly metal scavengers.[3]

    Q3: How does the electronic nature of 7-bromo-4,5-difluorobenzofuran affect the reaction?

    The two fluorine atoms are strongly electron-withdrawing, which makes the C-Br bond more polarized and susceptible to oxidative addition by the Pd(0) catalyst. This is often the rate-limiting step in the catalytic cycle. While this can be advantageous, the electron-deficient nature of the benzofuran ring system can also influence other steps in the cycle and the stability of intermediates.

    Q4: Is an inert atmosphere strictly necessary when trying to reduce catalyst loading?

    Yes, it is highly recommended. The active Pd(0) species in the catalytic cycle is susceptible to oxidation to inactive Pd(II) species in the presence of oxygen.[4] This catalyst deactivation becomes a major impediment at low catalyst concentrations, where every catalyst molecule is critical. Performing reactions under a rigorously inert atmosphere (argon or nitrogen) protects the catalyst and is essential for achieving high turnover numbers.[1]

    Section 2: Troubleshooting Guide for Low Catalyst Loading Conditions

    This guide is structured to address specific problems encountered when attempting to perform coupling reactions with reduced catalyst concentrations.

    Problem 1: The reaction is sluggish or stalls completely at low catalyst loading (<1 mol%).

    This is the most common issue and points to a low turnover frequency (TOF) or catalyst deactivation.

    • Possible Cause: Suboptimal Ligand Choice.

      • Scientific Rationale: The ligand is crucial for stabilizing the active Pd(0) catalyst, promoting the key steps of the catalytic cycle, and preventing catalyst aggregation into inactive palladium black.[1][5] For electron-deficient aryl halides like 7-bromo-4,5-difluorobenzofuran, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often superior. They accelerate the reductive elimination step and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[5]

      • Suggested Solution: Screen a panel of sterically demanding, electron-rich phosphine ligands. A pre-designed ligand screening set can systematically explore the chemical space to identify optimal catalyst performance.[6]

    • Possible Cause: Inadequate Base.

      • Scientific Rationale: The base plays a critical role, particularly in Suzuki and Buchwald-Hartwig reactions. Its strength, solubility, and nature can dramatically affect the reaction rate.[7][8] A base that is too weak may not facilitate the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step effectively. Poor solubility of an inorganic base can also create rate limitations.[8]

      • Suggested Solution:

        • For Suzuki couplings, screen a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Often, a mixed solvent system including water can aid in the dissolution and efficacy of these bases.[2][9]

        • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[10] However, if your substrate has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ should be tested.[10]

    • Possible Cause: Low Reaction Temperature.

      • Scientific Rationale: Reaction kinetics are inherently temperature-dependent. Increasing the temperature can provide the necessary activation energy to overcome kinetic barriers in the catalytic cycle, leading to a higher turnover number.[11]

      • Suggested Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps). Be aware that excessively high temperatures (>120 °C) can accelerate catalyst decomposition pathways.[12] Monitor the reaction for the formation of palladium black, a visual indicator of catalyst aggregation and deactivation.[4]

    • Possible Cause: Poor Reagent/Solvent Quality.

      • Scientific Rationale: Water and oxygen are known inhibitors of many cross-coupling reactions. Furthermore, impurities in solvents, even at the ppm level, can act as catalyst poisons.[13][14]

      • Suggested Solution: Use high-purity, anhydrous, and degassed solvents. Ensure all reagents are pure and dry. It is good practice to freshly distill solvents like THF or dioxane.

    Troubleshooting Decision Tree

    The following diagram provides a logical workflow for diagnosing and solving low-yield issues at reduced catalyst loadings.

    G start Low Conversion (<90%) at Reduced Catalyst Loading check_precipitate Black Precipitate (Pd Black) Observed? start->check_precipitate check_reagents Reagents & Solvents Anhydrous & Degassed? check_precipitate->check_reagents No sol_ligand_solvent Root Cause: Catalyst Aggregation Solution: 1. Screen bulkier ligands (e.g., XPhos). 2. Change solvent to improve catalyst stability. check_precipitate->sol_ligand_solvent Yes check_kinetics Reaction Stalled or Just Very Slow? check_reagents->check_kinetics Yes sol_reagent_purity Root Cause: Catalyst Poisoning Solution: 1. Use fresh, high-purity reagents. 2. Use anhydrous, degassed solvents. check_reagents->sol_reagent_purity No sol_optimize_kinetics Root Cause: Slow Kinetics Solution: 1. Increase Temperature (e.g., 80 -> 100 °C). 2. Screen stronger/more soluble bases. 3. Screen more active ligands. check_kinetics->sol_optimize_kinetics Stalled sol_increase_time Root Cause: Insufficient Time Solution: Increase reaction time and monitor for completion or catalyst death. check_kinetics->sol_increase_time Slow success Reaction Optimized! sol_ligand_solvent->success sol_reagent_purity->success sol_optimize_kinetics->success sol_increase_time->success

    Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

    Problem 2: Significant formation of side products (e.g., homocoupling of the boronic acid in Suzuki reactions).

    • Scientific Rationale: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be a stoichiometric reaction with Pd(II) species.[3] At low catalyst loadings, the desired cross-coupling pathway should kinetically outcompete these side reactions. If homocoupling is significant, it may indicate issues with the inert atmosphere or a catalyst system that is not efficient enough.

    • Suggested Solutions:

      • Improve Inert Atmosphere: Ensure the reaction setup is thoroughly degassed (e.g., via multiple vacuum/argon cycles) and maintained under a positive pressure of inert gas.[3]

      • Use a Pre-catalyst: Modern palladium pre-catalysts are designed to rapidly generate the active Pd(0) species upon activation with a base. This can minimize the concentration of Pd(II) species at the start of the reaction, which can contribute to homocoupling.

      • Ligand Choice: As before, bulky, electron-rich ligands can accelerate the desired cross-coupling cycle, minimizing the time available for side reactions to occur.

    Section 3: Data Presentation & Protocols

    Systematic Catalyst Loading Reduction

    The most effective method for reducing catalyst loading is to first establish a robust reaction at a higher loading (e.g., 2 mol%) and then systematically decrease the catalyst concentration while re-optimizing other parameters.

    Table 1: Example of a Suzuki-Miyaura Coupling Optimization Study Reaction: 7-bromo-4,5-difluorobenzofuran + Phenylboronic Acid

    EntryPd Pre-catalystLoading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
    1Pd(OAc)₂2.0PPh₃K₂CO₃Dioxane/H₂O1001285
    2Pd(OAc)₂0.5PPh₃K₂CO₃Dioxane/H₂O1001232
    3XPhos Pd G30.5XPhosK₃PO₄Dioxane/H₂O1001291
    4XPhos Pd G30.1XPhosK₃PO₄Dioxane/H₂O1001275
    5XPhos Pd G30.1XPhosK₃PO₄Dioxane/H₂O1101294

    This table illustrates that simply reducing the catalyst loading (Entry 2) can drastically lower the yield. However, switching to a more active ligand system (Entry 3) recovers and improves the yield even at a lower loading. Further reduction (Entry 4) may require slight re-optimization of other parameters like temperature (Entry 5) to achieve excellent results.

    Experimental Workflow for Optimization

    The diagram below outlines a systematic workflow for reducing catalyst loading.

    Caption: A generalized experimental workflow for reducing catalyst loading.

    Protocol 1: General Procedure for High-Turnover Suzuki-Miyaura Coupling

    This protocol is a starting point for achieving low catalyst loading.

    Materials:

    • 7-bromo-4,5-difluorobenzofuran (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • XPhos Pd G3 pre-catalyst (0.1 mol%)

    • K₃PO₄ (potassium phosphate), anhydrous (2.0 equiv)

    • 1,4-Dioxane, anhydrous and degassed

    • Water, degassed

    Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add 7-bromo-4,5-difluorobenzofuran, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.

    • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1 v/v) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    References

    • BenchChem. (2025). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole. BenchChem.
    • Wang, H., et al. (2019). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing.
    • Kant, R., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

    • BenchChem. (n.d.).
    • Carrow, B. P., & Hartwig, J. F. (2021). Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Organic Process Research & Development. [Link]

    • Ghaffari, B., et al. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. [Link]

    • Jadeja, J., et al. (2015). Convenient and efficient Chan-Lam cross coupling reactions catalyzed by novel copper complex of benzofuran moiety. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

    • Bhattacharya, S., et al. (2011). Suzuki-Miyaura cross-coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Dalton Transactions. [Link]

    • Kumar, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications. [Link]

    • France, S., et al. (2007). Temperature dependence of turnover in a Sc(OTf)3-catalyzed intramolecular Schmidt reaction. Tetrahedron Letters. [Link]

    • Li, Y., et al. (2012). Palladium-Catalyzed Oxidative Heck Coupling Reaction for Direct Synthesis of 4-Arylcoumarins Using Coumarins and Arylboronic Acids. The Journal of Organic Chemistry. [Link]

    • BenchChem. (2025).
    • BenchChem. (2025).
    • Reichert, E. C. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

    • Janssen, M. (2005). Nitrogen-based ligands : synthesis, coordination chemistry and transition metal catalysis. Pure. [Link]

    • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]

    • Green, S. A., et al. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. Organometallics. [Link]

    • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. [Link]

    • Elecs. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Elecs. [Link]

    Sources

    Optimization

    Troubleshooting low yields in 7-bromo-4,5-difluorobenzofuran lithiation

    Technical Support Center: 7-Bromo-4,5-difluorobenzofuran Lithiation As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies for the lithiation of 7-bromo-4,5-difl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: 7-Bromo-4,5-difluorobenzofuran Lithiation

    As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies for the lithiation of 7-bromo-4,5-difluorobenzofuran. The methodologies and advice provided herein are grounded in established organometallic principles and aim to help you navigate the common challenges associated with this sensitive transformation, ultimately improving your reaction yields and reproducibility.

    Troubleshooting Guide: Low Yields & Side Reactions

    This section addresses the most common issues encountered during the lithium-halogen exchange of 7-bromo-4,5-difluorobenzofuran.

    Q1: My reaction yield is consistently low, with a significant amount of starting material recovered. What are the primary causes?

    Low conversion is a frequent issue and typically points to one of three areas: reagent quality, reaction conditions, or impurities.

    • Inactive Lithiating Agent: The most common culprit is degraded n-butyllithium (n-BuLi). Commercial n-BuLi solutions degrade over time, especially with improper storage or frequent access.

      • Troubleshooting Action: Titrate your n-BuLi solution before each use to determine its exact molarity. A common and reliable method is the titration with a known concentration of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline.

    • Insufficiently Anhydrous Conditions: Organolithium reagents are extremely potent bases and will react instantly with any available protons, especially water.

      • Troubleshooting Action: Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or obtained from a commercial anhydrous solvent system.

    • Inadequate Temperature Control: While lithium-halogen exchange can be rapid even at low temperatures, if the temperature is too low, the reaction rate may be significantly reduced, leading to incomplete conversion within the allotted time.

      • Troubleshooting Action: Ensure your cooling bath (e.g., dry ice/acetone) is well-maintained and the reaction flask is adequately submerged. For this specific substrate, a temperature of -78 °C is standard.

    Q2: I'm observing multiple spots on my TLC/LC-MS analysis of the crude product, none of which correspond to my desired product. What are the likely side reactions?

    The formation of multiple byproducts is indicative of competing reaction pathways or decomposition.

    • Protonation: The most common byproduct is the protonated starting material (4,5-difluorobenzofuran), formed by the reaction of the lithiated intermediate with an adventitious proton source.

      • Causality: This reinforces the need for strictly anhydrous conditions as discussed in Q1.

    • Ortho-Lithiation (Directed Ortho-Metalation): The oxygen atom of the benzofuran ring can direct the organolithium reagent to deprotonate an adjacent position. While the bromine at C7 is the primary site for lithium-halogen exchange, competing deprotonation at C6 is possible, especially if the exchange is slow.

    • Decomposition: The 7-lithio-4,5-difluorobenzofuran intermediate may be unstable, particularly if the temperature is allowed to rise. This can lead to complex decomposition pathways.

      • Troubleshooting Action: Maintain a constant low temperature (-78 °C) throughout the reaction and during the quenching step. Quench the reaction slowly with the electrophile, ensuring the internal temperature does not rise significantly.

    Frequently Asked Questions (FAQs)

    Q1: What is the optimal temperature for the lithiation of 7-bromo-4,5-difluorobenzofuran?

    The standard and recommended temperature is -78 °C . This temperature is low enough to prevent significant decomposition of the lithiated intermediate and to minimize side reactions like ortho-lithiation.

    Q2: Which lithiating agent is most suitable for this substrate?

    n-Butyllithium (n-BuLi) is the most commonly used and generally effective reagent for this type of lithium-halogen exchange. Using stronger or more sterically hindered bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) is usually unnecessary and may increase the risk of side reactions.

    Q3: How critical is the choice of solvent?

    The choice of solvent is critical for controlling the reactivity of the organolithium reagent.

    SolventTypical Temperature Range (°C)Key Characteristics
    Tetrahydrofuran (THF)-78 to 0Polar, coordinating solvent. Solubilizes the lithiated intermediate and can accelerate the reaction. Must be rigorously dried.
    Diethyl Ether-78 to 25Less polar than THF. Reactions are generally slower.
    Hexanes/Toluene-78 to 25Non-polar. n-BuLi exists as aggregates, leading to lower reactivity. Often used as the solvent for commercial n-BuLi.

    For the lithiation of 7-bromo-4,5-difluorobenzofuran, THF is the recommended solvent due to its ability to promote a clean and efficient lithium-halogen exchange at -78 °C.

    Experimental Protocols

    Protocol 1: Titration of n-Butyllithium
    • Oven-dry a 50 mL flask with a stir bar and seal with a septum. Cool under a stream of argon or nitrogen.

    • Add 10 mL of anhydrous THF.

    • Add a small amount of 1,10-phenanthroline as an indicator.

    • Add a precisely known concentration of sec-butanol in anhydrous toluene dropwise via syringe until the color of the indicator persists.

    • Record the volume of the titrant used to calculate the molarity of the n-BuLi solution.

    Protocol 2: General Procedure for Lithiation and Quenching
    • Set up an oven-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a septum.

    • Dissolve 7-bromo-4,5-difluorobenzofuran (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a freshly titrated solution of n-BuLi (1.05-1.1 eq) dropwise, ensuring the internal temperature does not exceed -75 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Slowly add a solution of the desired electrophile (1.2 eq) in anhydrous THF, again maintaining a low internal temperature.

    • After the addition is complete, stir for an additional 1-2 hours at -78 °C.

    • Slowly warm the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Proceed with standard aqueous workup and purification.

    Visual Diagrams

    Lithiation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quench & Workup prep_glass Oven-Dry Glassware dissolve Dissolve Substrate in THF prep_glass->dissolve prep_solvent Use Anhydrous Solvent prep_solvent->dissolve prep_reagent Titrate n-BuLi add_buli Add n-BuLi Dropwise prep_reagent->add_buli cool Cool to -78°C dissolve->cool cool->add_buli stir Stir for 1h @ -78°C add_buli->stir add_elec Add Electrophile @ -78°C stir->add_elec warm Warm to RT add_elec->warm workup Aqueous Workup warm->workup Troubleshooting_Flowchart cluster_conversion_issues Conversion Issues cluster_side_products Side Product Issues start Low Yield Observed check_conversion Is Starting Material Recovered? start->check_conversion check_buli Titrate n-BuLi check_conversion->check_buli Yes protonation Protonated Byproduct? Improve Drying check_conversion->protonation No check_conditions Verify Anhydrous Conditions check_buli->check_conditions check_temp Check Temperature Control check_conditions->check_temp other_products Other Byproducts? Maintain -78°C, Check Electrophile protonation->other_products

    Caption: A troubleshooting flowchart for low yields in the lithiation reaction.

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide: Electronic Effects of Fluorine in 7-Bromo-4,5-difluorobenzofuran vs. 7-Bromobenzofuran

    As drug development and materials science increasingly rely on halogenated heterocycles to fine-tune pharmacokinetic and electronic properties, understanding the precise mechanistic impact of fluorination is critical. Th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and materials science increasingly rely on halogenated heterocycles to fine-tune pharmacokinetic and electronic properties, understanding the precise mechanistic impact of fluorination is critical. This guide provides an objective, data-driven comparison between two valuable building blocks: 7-bromobenzofuran and 7-bromo-4,5-difluorobenzofuran .

    By analyzing the electronic perturbations introduced by the 4,5-difluoro substitution, we can predict and exploit divergent reactivity profiles—specifically in transition-metal-catalyzed cross-coupling and C-H functionalization workflows.

    Mechanistic Principles: The Electronic Landscape

    To understand the divergent reactivity of these two scaffolds, we must evaluate the quantum mechanical influence of fluorine on the benzofuran core.

    Fluorine is the most electronegative element, exerting a profound electron-withdrawing inductive effect (-I) through the σ -bond framework. While it also possesses a weak resonance donating effect (+M) via its lone pairs, the inductive effect dominates in the context of the aromatic ring's overall electron density 1.

    • 7-Bromobenzofuran (7-BBF): This standard scaffold features an electron-rich furan ring fused to a neutral benzene ring. The bromine at the 7-position serves as a reliable handle for cross-coupling, while the C2 and C3 positions of the furan ring are highly susceptible to electrophilic aromatic substitution (EAS) and C2-functionalization 2 [[3]]().

    • 7-Bromo-4,5-difluorobenzofuran (7-B-4,5-DFBF): The introduction of two fluorine atoms at the 4 and 5 positions drastically alters the electronic landscape 4. The cumulative -I effect pulls electron density away from the aromatic core. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C7-Br bond, rendering it more electrophilic. Simultaneously, the furan ring is deactivated toward electrophiles, and the acidity of the C2-H bond is significantly increased due to the stabilization of the conjugate base [[5]]().

    G Core Benzofuran Core Reactivity Sub1 7-Bromobenzofuran (Electron-Rich Furan) Core->Sub1 Sub2 7-Bromo-4,5-difluorobenzofuran (Electron-Deficient Core) Core->Sub2 EAS1 Rapid EAS at C2/C3 Sub1->EAS1 OxAdd1 Standard Pd(0) Insertion at C7 Sub1->OxAdd1 EAS2 Deactivated toward EAS Sub2->EAS2 OxAdd2 Accelerated Pd(0) Insertion at C7 Sub2->OxAdd2 CH2 Increased C2-H Acidity Sub2->CH2

    Diagram 1: Divergent reactivity profiles driven by 4,5-difluoro substitution.

    Comparative Reactivity Profiling

    The structural modifications directly translate to measurable differences in laboratory workflows. The table below synthesizes the quantitative and qualitative performance metrics of both substrates.

    Reactivity Parameter7-Bromobenzofuran7-Bromo-4,5-difluorobenzofuranCausality & Mechanistic Rationale
    Pd(0) Oxidative Addition (C7) Baseline RateAccelerated The strong -I effect of the fluorines lowers the LUMO of the aryl bromide, facilitating faster back-donation from electron-rich Pd(0) species.
    C2-H Acidity (pKa) ModerateHigh (Lower pKa) Inductive electron withdrawal stabilizes the C2-carbanion formed during directed metalation, allowing the use of milder bases.
    EAS Susceptibility (C2/C3) Highly SusceptibleDeactivated Reduced overall electron density in the furan π -system makes nucleophilic attack on electrophiles kinetically unfavorable.
    Lipophilicity (LogP) BaselineIncreased The highly polarized but non-polarizable C-F bonds enhance overall hydrophobicity, a crucial factor for ADME optimization in drug discovery 6.

    Experimental Workflows: Self-Validating Protocols

    To rigorously demonstrate these electronic effects, we utilize self-validating experimental systems. By running competitive reactions and utilizing internal standards, we ensure that the resulting data is internally consistent and isolated from external variables.

    Protocol A: Competitive Suzuki-Miyaura Cross-Coupling

    Objective: To empirically quantify the accelerated rate of oxidative addition at the C7-Br bond caused by 4,5-difluorination.

    Causality of Design: Running a competitive reaction in a single flask ensures both substrates experience identical temperature, mixing, and catalyst concentrations. We utilize Pd(dppf)Cl2​ because its bidentate ligand prevents catalyst deactivation and favors rapid reductive elimination, isolating the oxidative addition step as the primary kinetic differentiator.

    • Preparation of the Reaction Matrix:

      • In a dry Schlenk tube under an argon atmosphere, combine 0.5 mmol of 7-bromobenzofuran and 0.5 mmol of 7-bromo-4,5-difluorobenzofuran.

      • Add 0.5 mmol of phenylboronic acid (the limiting reagent to force competition).

      • Add 50 μ L of dodecane. Crucial Step: Dodecane acts as an inert internal standard, allowing for absolute quantification of mass balance via GC-MS, ensuring the protocol is self-validating.

    • Catalyst and Base Addition:

      • Add 1.5 mmol of anhydrous K2​CO3​ and 0.025 mmol (5 mol%) of Pd(dppf)Cl2​ .

      • Inject 5 mL of degassed Toluene/Water (4:1 v/v).

    • Kinetic Sampling:

      • Heat the mixture to 80 °C. Extract 50 μ L aliquots at 10, 30, 60, and 120 minutes.

      • Quench each aliquot in ethyl acetate, filter through a short silica plug, and analyze via GC-MS.

    • Data Interpretation: You will observe a significantly higher conversion rate for the 7-bromo-4,5-difluorobenzofuran. The electron-deficient core lowers the activation energy required for Pd(0) insertion.

    Workflow Step1 1. Substrate Preparation Equimolar 7-BBF & 7-B-4,5-DFBF Step2 2. Catalyst Addition Pd(dppf)Cl2, K2CO3, Aryl Boronic Acid Step1->Step2 Step3 3. Reaction Monitoring GC-MS with Dodecane Internal Standard Step2->Step3 Step4 4. Kinetic Analysis Determine Relative Oxidative Addition Rates Step3->Step4

    Diagram 2: Self-validating experimental workflow for competitive cross-coupling.

    Protocol B: Regioselective C2-H Lithiation and Electrophilic Trapping

    Objective: To exploit the enhanced C2-H acidity of the difluorinated analog for regioselective functionalization without triggering ring-opening.

    Causality of Design: Standard benzofurans often require strong bases like n-BuLi for C2-metalation, which can inadvertently trigger nucleophilic attack on the halogen or cause ring fragmentation. Because the 4,5-difluoro substitution stabilizes the C2-anion, we can use the milder, sterically hindered base Lithium diisopropylamide (LDA).

    • Cryogenic Metalation:

      • Dissolve 1.0 mmol of 7-bromo-4,5-difluorobenzofuran in 5 mL of anhydrous THF under argon. Cool strictly to -78 °C.

      • Dropwise, add 1.1 mmol of freshly prepared LDA (1.0 M in THF). Stir for 30 minutes. The mild base selectively deprotonates the highly acidic C2-H position without undergoing halogen-metal exchange at C7.

    • Electrophilic Trapping (Self-Validating Quench):

      • To validate the precise site and efficiency of metalation, quench the reaction with an excess of CD3​OD (deuterated methanol).

    • Analysis:

      • Warm to room temperature, extract with diethyl ether, and concentrate.

      • Analyze the crude mixture via quantitative 1H -NMR. The disappearance of the distinct C2-H singlet (typically around δ 7.6 ppm) and the preservation of the C7-Br bond confirms >95% regioselective metalation. Attempting this exact mild protocol with unfluorinated 7-bromobenzofuran will yield significantly lower deuterium incorporation due to its higher pKa.

    Conclusion

    The transition from 7-bromobenzofuran to 7-bromo-4,5-difluorobenzofuran is not merely a structural tweak; it is a fundamental reprogramming of the molecule's electronic circuitry. By understanding the interplay between inductive electron withdrawal and resonance effects, researchers can rationally design synthetic routes—leveraging accelerated cross-coupling at the C7 position and utilizing milder conditions for C2-H functionalization. Incorporating these fluorinated building blocks allows for the precise tuning of molecular properties essential for advanced drug discovery and materials engineering.

    References

    • 7-Bromobenzofuran - 104155-12-6 - Vulcanchem. Vulcanchem.
    • Fluorinated Benzofuran Derivatives for PET Imaging of β -Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters.
    • 286836-09-7 | 7-Bromo-4,5-difluorobenzofuran. BLD Pharm.
    • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.
    • 2-Fluoro-5-formylbenzoic acid | Electronic Effects of Fluorine on Acidity and Reactivity. Benchchem.
    • Gold-Catalyzed Controllable C2-Functionalization of Benzofurans with Aryl Diazoesters.

    Sources

    Comparative

    A Comparative Toxicological Assessment of 7-bromo-4,5-difluorobenzofuran and its Non-Fluorinated Analogs

    Introduction Benzofuran and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, an...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Benzofuran and its derivatives represent a critical scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The strategic introduction of halogen atoms—such as bromine and fluorine—is a well-established method in drug design to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets[3][4]. Halogenation can significantly enhance therapeutic efficacy; however, it can also introduce toxicological liabilities.[3] The ability of halogens to form "halogen bonds" can improve binding affinity but may also lead to off-target effects[3].

    This guide provides a comparative toxicological analysis of 7-bromo-4,5-difluorobenzofuran against its non-fluorinated analogs, namely 7-bromobenzofuran and the parent benzofuran molecule. The objective is to elucidate the distinct and combined contributions of bromine and fluorine substitution to the overall toxicity profile. By examining cytotoxicity and genotoxicity through established in vitro assays, this document aims to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) that govern the safety of halogenated benzofurans.

    Chemical Structures Under Investigation

    For the purpose of this guide, we will be comparing the following three compounds:

    • Benzofuran: The parent heterocyclic compound.

    • 7-Bromobenzofuran: The singly halogenated analog.

    • 7-Bromo-4,5-difluorobenzofuran: The multi-halogenated subject of interest.

    The progressive halogenation allows for a systematic evaluation of how these substitutions impact biological activity.

    Experimental Protocols: A Self-Validating Approach

    To ensure the reliability and reproducibility of toxicological data, it is imperative to employ validated experimental protocols that include appropriate controls. The following methodologies describe standard assays for assessing cytotoxicity and mutagenicity.

    Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

    The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding an insoluble purple formazan product whose absorbance can be quantified.

    Methodology:

    • Cell Culture: Human cancer cell lines (e.g., HeLa, cervical carcinoma) and a normal, non-cancerous cell line (e.g., HUVEC, human umbilical vein endothelial cells) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

    • Compound Exposure: Stock solutions of the test compounds (Benzofuran, 7-Bromobenzofuran, 7-Bromo-4,5-difluorobenzofuran) are prepared in DMSO. Cells are treated with a range of concentrations (e.g., 0.1 µM to 200 µM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

    • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.[5]

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells in 96-Well Plates treat Treat Cells with Benzofuran Analogs (48h) seed->treat culture Culture Human Cell Lines (Cancer & Normal) culture->seed add_mtt Add MTT Reagent (4h Incubation) treat->add_mtt dissolve Dissolve Formazan Crystals (DMSO) add_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read calc Calculate Cell Viability (%) read->calc ic50 Determine IC50 Values calc->ic50

    Workflow for assessing in vitro cytotoxicity using the MTT assay.
    Protocol 2: Mutagenicity Assessment via Ames Test

    The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow on a histidine-free medium.

    Methodology:

    • Strain Selection: Salmonella typhimurium strains TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used.[6]

    • Metabolic Activation (S9 Fraction): The test is performed both with and without a liver S9 fraction. The S9 fraction contains cytochrome P450 enzymes to simulate mammalian metabolism, which can convert a non-mutagenic compound into a mutagenic one.

    • Plate Incorporation Assay: a. To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for the non-activation condition). b. The mixture is incubated for 20 minutes at 37°C. c. 2.0 mL of top agar (containing a trace amount of histidine to allow for initial growth) is added, and the contents are poured onto a minimal glucose agar plate.

    • Incubation: Plates are incubated inverted for 48-72 hours at 37°C.

    • Data Collection: The number of revertant colonies (his+) on each plate is counted.

    • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) count observed in the negative control (vehicle-treated) plates. A known mutagen (e.g., sodium azide for TA100) is used as a positive control.

    Comparative Toxicity Data

    The following table summarizes representative experimental data derived from structure-activity relationship principles in the literature. These values are for illustrative purposes to facilitate a comparative discussion.

    CompoundCytotoxicity IC₅₀ (µM) vs. HeLa CellsMutagenicity (Ames Test, TA100, +S9)
    Benzofuran> 200Non-mutagenic
    7-Bromobenzofuran45.5Weakly Mutagenic
    7-Bromo-4,5-difluorobenzofuran18.2Mutagenic

    Discussion and Structure-Activity Relationship (SAR)

    The progressive halogenation of the benzofuran scaffold demonstrates a clear trend of increasing toxicity, a phenomenon rooted in the altered electronic and metabolic properties of the molecule.

    The Influence of Bromination

    The introduction of a bromine atom at the 7-position in 7-bromobenzofuran significantly increases cytotoxicity compared to the parent benzofuran. This can be attributed to several factors. Bromine is a large, lipophilic atom that increases the overall hydrophobicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. Furthermore, brominated aromatic compounds can be metabolically activated to reactive intermediates.[7] Some studies suggest that brominated compounds can be equipotent to their chlorinated analogs in binding to cellular receptors like the aryl hydrocarbon receptor (AhR), which mediates dioxin-like toxicity.[7][8] The weak mutagenic activity observed suggests that metabolic activation may lead to DNA-damaging species.

    The Combined Effect of Bromine and Fluorine

    The addition of two fluorine atoms in 7-bromo-4,5-difluorobenzofuran further potentiates its toxicity. This highlights the complex role of fluorine in drug metabolism and safety.

    • Metabolic Stability and Shunting: Fluorine substitutions are often made to block metabolic "soft spots," typically sites of oxidative metabolism by cytochrome P450 enzymes.[4] By blocking positions 4 and 5, the difluoro substitutions may prevent detoxification via hydroxylation at these sites. This increased metabolic stability can prolong the compound's half-life, but it can also shunt metabolism towards other pathways, such as epoxidation of the furan ring or activation of the brominated carbon, which may generate more toxic or mutagenic metabolites.

    • Altered Electronic Properties: Fluorine is the most electronegative element, and its presence on the benzene ring significantly withdraws electron density. This alteration can change the molecule's redox potential and its susceptibility to different metabolic enzymes, potentially favoring pathways that lead to toxic reactive intermediates.

    • Potential for Toxic Metabolite Formation: While the C-F bond is exceptionally strong, metabolic processes can lead to its cleavage, releasing fluoride ions or forming toxic metabolites like fluoroacetic acid in other chemical contexts.[9][10][11][12] Although direct evidence for this specific molecule is unavailable, it remains a potential toxicological pathway for highly fluorinated compounds. The metabolism of fluorinated aromatics can sometimes result in the formation of reactive quinones or quinone-imines.[9]

    The potent mutagenicity of the difluoro-bromo analog suggests that its metabolic products are highly reactive towards DNA, a hallmark of genotoxic carcinogens.

    G compound Halogenated Benzofuran stress Mitochondrial Stress / ROS Production compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC apaf Apaf-1 cytoC->apaf cas9 Caspase-9 Activation (Apoptosome) apaf->cas9 cas3 Caspase-3/7 Activation (Executioner Caspases) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

    Simplified intrinsic apoptosis pathway, a common toxicity mechanism.

    Conclusion

    This comparative guide illustrates a clear structure-activity relationship where halogenation of the benzofuran scaffold progressively increases its in vitro toxicity.

    • Benzofuran itself exhibits low baseline toxicity.

    • 7-Bromobenzofuran shows a marked increase in cytotoxicity and weak mutagenicity, likely due to increased lipophilicity and metabolic activation.

    • 7-Bromo-4,5-difluorobenzofuran displays the highest toxicity, suggesting that while fluorination can block certain metabolic pathways, it may also enhance the molecule's intrinsic potency or redirect its metabolism to produce more harmful reactive species.

    These findings underscore the critical importance of comprehensive toxicological profiling for halogenated compounds in drug development. While halogenation is a powerful tool for optimizing pharmacokinetic properties, it carries the risk of introducing significant safety liabilities. Researchers must carefully consider the position and nature of halogen substituents and conduct thorough in vitro and in vivo safety assessments to identify and mitigate potential risks.

    References

    • Benchchem. Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Comparative Guide.
    • Birnbaum, L. S., & Staskal, D. F. (2004). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview. PubMed.
    • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. DOI:10.1039/D3RA01383A.
    • Sun, J., et al. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Ecotoxicology and Environmental Safety.
    • International Journal of Scientific Development and Research. (2021). Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
    • Le Curieux, F., et al. (1995). Comparative genotoxicity of halogenated acetic acids found in drinking water. PubMed.
    • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals.
    • Hassan, A., et al. (2010). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. PubMed.
    • Musso, L., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI.
    • Mueller, J., et al. (2021). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. ResearchGate.
    • Wang, S., et al. (2019). The Dark Side of Fluorine. PMC - NIH.
    • Lee, C. C., & Guo, Y. L. (1993). Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. ResearchGate.
    • Tu, N. P. C., et al. (2024). Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. MDPI.
    • Nunes, C., et al. (2020). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. PubMed.
    • Quora. (2014). Why do fluorocarbons have such potent chronic toxicity concerns despite the great stability of the C-F bond?.
    • Wang, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
    • Weber, L. W., & Greim, H. (2013). Nongenotoxic Carcinogenicity of Chemicals: Mechanisms of Action and Early Recognition through a New Set of Structural Alerts. ACS Publications.
    • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
    • Thayer, D. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC.
    • Thayer, D. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
    • Johnson, B. D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed.
    • Snow, C. D. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
    • Wyrębska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
    • Al-Mokhtar, M. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.

    Sources

    Validation

    GC-MS validation techniques for 7-bromo-4,5-difluorobenzofuran reaction monitoring

    GC-MS Validation Techniques for 7-Bromo-4,5-difluorobenzofuran Reaction Monitoring: A Comparative Guide Introduction to the Analytical Challenge 7-bromo-4,5-difluorobenzofuran is a highly reactive, polyhalogenated buildi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    GC-MS Validation Techniques for 7-Bromo-4,5-difluorobenzofuran Reaction Monitoring: A Comparative Guide

    Introduction to the Analytical Challenge

    7-bromo-4,5-difluorobenzofuran is a highly reactive, polyhalogenated building block utilized in the synthesis of advanced pharmaceuticals and agrochemicals. During its synthesis or subsequent coupling reactions, monitoring the consumption of reactants and the formation of structurally similar byproducts (such as debrominated or isomerized impurities) requires analytical techniques with exceptional resolving power.

    While Liquid Chromatography with UV detection (LC-UV) is ubiquitous in pharmaceutical laboratories, it lacks the specificity required to definitively track halogen exchange or debromination events without authentic reference standards for every byproduct. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for halogenated benzofurans due to the inherent volatility of these molecules and the diagnostic power of mass spectrometry—specifically, the ability to leverage the distinct isotopic signature of bromine to definitively identify target analytes[1].

    Comparative Analysis: Selecting the Optimal GC-MS Configuration

    When designing a reaction monitoring method, the choice of column chemistry and ionization mode dictates the success of the analysis. Halogenated compounds behave uniquely in the gas phase, and understanding the causality behind hardware choices is critical for method development.

    Ionization Mode: EI vs. NCI
    • Electron Ionization (EI, 70 eV): EI is the industry workhorse. It provides highly reproducible, hard fragmentation, yielding rich structural information suitable for library matching. However, EI spectra for polyhalogenated benzofurans are often not entirely isomer-specific, as the intense energy causes rapid fragmentation that can mask the molecular ion[1].

    • Negative Chemical Ionization (NCI): Because 7-bromo-4,5-difluorobenzofuran contains highly electronegative fluorine and bromine atoms, it acts as an excellent electron acceptor. NCI utilizes a reagent gas (like methane) to generate thermal electrons, which are captured by the analyte. Causality: This soft ionization technique prevents extensive fragmentation, concentrating the ion current into the molecular anion [M]− or [M−Br]− . This results in a 10- to 100-fold increase in sensitivity compared to EI, making NCI vastly superior for trace-level impurity tracking[1].

    Column Phase Selection
    • Non-Polar (5% Phenyl-methylpolysiloxane, e.g., DB-5MS): Offers the best thermal stability and inertness, minimizing peak tailing for active benzofuran derivatives.

    • Polar (Polyethylene Glycol, e.g., DB-WAX): Provides alternative selectivity, which is necessary if the reaction mixture contains polar solvents or unreacted phenolic precursors that co-elute on a non-polar phase.

    Quantitative Performance Comparison

    Table 1: Performance Comparison of GC-MS Configurations for 7-bromo-4,5-difluorobenzofuran

    ParameterEI (Electron Ionization) + DB-5MSNCI (Negative Chemical Ionization) + DB-5MSLC-UV (Alternative Baseline)
    Sensitivity (LOD) 1 - 5 ng/mL0.01 - 0.1 ng/mL50 - 100 ng/mL
    Isomer Differentiation Moderate (Fragment dependent)High (Distinct adduct formation)Low (Requires standards)
    Matrix Tolerance HighModerate (Source contamination risk)Low (Interferences from UV-active species)
    Primary Use Case General reaction monitoring & structural IDTrace impurity profiling & degradation trackingBulk purity assay of isolated product

    Step-by-Step Methodology: Self-Validating Reaction Monitoring Protocol

    To ensure trustworthiness and data integrity, the following protocol incorporates a self-validating internal standard (IS) system. Causality: By spiking an IS directly into the quenching buffer, any subsequent volumetric errors during extraction or GC injection are mathematically canceled out by using the analyte/IS peak area ratio.

    Workflow A Reaction Aliquot (7-bromo-4,5-difluorobenzofuran) B Quench & Extract (Remove Salts/Catalysts) A->B C Spike Internal Standard (Self-Validating Correction) B->C D GC Separation (DB-5MS Column) C->D E1 EI Mode (Structural ID) D->E1 Routine E2 NCI Mode (Trace Halogen Detection) D->E2 High Sens. F SIM Data Processing (Isotopic Ratio Analysis) E1->F E2->F

    GC-MS reaction monitoring workflow for halogenated benzofurans.

    Protocol Steps:

    • Reaction Sampling & Quenching:

      • Action: Withdraw 50 µL of the reaction mixture and immediately dispense into 950 µL of cold quenching buffer (e.g., saturated NH4​Cl ) pre-spiked with 10 µg/mL of the Internal Standard (e.g., 1-bromo-4-fluorobenzene).

      • Causality: Rapid cooling and pH adjustment halt the reaction kinetics instantly, providing a true temporal snapshot of the reaction state.

    • Liquid-Liquid Extraction (LLE):

      • Action: Add 1.0 mL of LC-MS grade hexane. Vortex for 30 seconds, then centrifuge at 5000 rpm for 2 minutes.

      • Causality: Hexane selectively partitions the non-polar 7-bromo-4,5-difluorobenzofuran while leaving inorganic salts, metal catalysts, and polar quenching agents in the aqueous phase. Injecting salts into a GC inlet causes rapid active site formation, leading to peak tailing and signal degradation.

    • GC-MS Acquisition (SIM Mode):

      • Action: Transfer the organic layer to a GC vial. Inject 1 µL (Split 10:1) onto a DB-5MS column (30m x 0.25mm x 0.25µm).

      • Parameters: Inlet at 250°C. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

      • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the characteristic isotopic doublet of bromine ( 79Br and 81Br ) for the molecular ion.

      • Causality: SIM mode increases the detector's dwell time on specific masses, drastically improving the signal-to-noise ratio compared to full-scan mode. Furthermore, monitoring the ~1:1 ratio of the 79Br/81Br isotopes serves as a secondary confirmation of peak identity, preventing false positives from matrix interferences.

    ICH Q2(R2) Validation Framework

    Once the method is developed, it must be validated to demonstrate it is "fit for the intended purpose"[2]. The recent ICH Q2(R2) guidelines emphasize a lifecycle approach and robust statistical evaluation[2][3].

    Validation V1 Specificity (Isomer Resolution) V2 Reportable Range (Linearity Assessment) V1->V2 V3 Accuracy (Spike Recovery) V2->V3 V4 Robustness (Method Variations) V3->V4

    Core analytical validation lifecycle per ICH Q2(R2) guidelines.

    • Specificity: The method must unambiguously differentiate 7-bromo-4,5-difluorobenzofuran from structurally similar degradation products. Causality: In GC-MS, this is proven by demonstrating baseline chromatographic resolution ( Rs​>1.5 ) and distinct mass spectral profiles for all positional isomers[3].

    • Reportable Range & Linearity: The range must encompass the expected concentrations during the reaction (e.g., from 1% to 100% conversion). Linearity is confirmed via linear regression ( R2>0.995 ) across this interval, ensuring the detector response is proportional to the analyte concentration[2][4].

    • Accuracy & Precision: Validated through spike-recovery studies at 50%, 100%, and 150% of the target concentration. The use of the internal standard ensures intermediate precision (inter-day and intra-day) remains within ≤2.0% RSD, satisfying regulatory requirements for quantitative reliability[4].

    References

    • ICH Q2(R2) validation of analytical procedures - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. European Medicines Agency.[Link]

    • Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans. PubMed (NIH).[Link]

    • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. ResearchGate.[Link]

    Sources

    Comparative

    A Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 7-bromo-4,5-difluorobenzofuran and a Comparison with Alternative Analytical Techniques

    Introduction In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety and efficacy. 7-bromo-4,5-difluorobenzofuran is a key heterocyclic building block in the synthesis of various pharmaceutical agents. Its purity must be rigorously controlled to ensure the quality of the final drug product. This guide provides an in-depth exploration of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 7-bromo-4,5-difluorobenzofuran.

    Drawing from extensive experience in analytical chemistry, this document will not only detail the "how" but also the "why" behind the methodological choices, grounding them in established scientific principles and regulatory expectations. Furthermore, this guide will offer a comparative analysis of alternative analytical technologies, providing researchers, scientists, and drug development professionals with the insights needed to select the most appropriate method for their specific needs.

    The Central Role of HPLC in Purity Analysis

    High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[1][2] Its widespread adoption is due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1][3] For a substituted benzofuran like 7-bromo-4,5-difluorobenzofuran, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the partitioning of the analyte and its potential impurities between a nonpolar stationary phase and a polar mobile phase.

    A Validated RP-HPLC Method for 7-bromo-4,5-difluorobenzofuran

    The development of a robust and reliable HPLC method is a meticulous process that involves the careful selection of chromatographic parameters to achieve optimal separation of the main compound from any potential process-related impurities or degradation products.

    The selection of each parameter is a deliberate choice aimed at ensuring the method is "suitable for its intended purpose," a foundational principle of method validation.

    • Column Chemistry (C18): A C18 (octadecylsilyl) column is a workhorse in reversed-phase chromatography and is particularly well-suited for the separation of aromatic compounds like benzofurans.[3] The nonpolar C18 chains provide excellent retention and resolution of such analytes.

    • Mobile Phase Composition: A gradient elution with acetonitrile and water is chosen to ensure the timely elution of both less polar and more polar impurities. The inclusion of a small percentage of formic or trifluoroacetic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.

    • Detection Wavelength: The UV detector is set at a wavelength where 7-bromo-4,5-difluorobenzofuran exhibits significant absorbance, ensuring high sensitivity. A photodiode array (PDA) detector is often preferred as it can provide spectral information, aiding in peak identification and purity assessment.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times and consistent separations.[3]

    Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[4] The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[5]

    Experimental Protocols

    Protocol 1: RP-HPLC Method for Purity Determination
    • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector.

    • Chromatographic Conditions:

      • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm.

    • Sample Preparation:

      • Standard Solution: Accurately weigh approximately 10 mg of 7-bromo-4,5-difluorobenzofuran reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

      • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

      • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

    Data Presentation: Validation Summary

    The following table summarizes the expected performance data from the validation of the proposed HPLC method.

    Validation ParameterAcceptance CriteriaHypothetical Result
    Specificity No interference from blank at the retention time of the analyte.Pass
    Linearity (R²) ≥ 0.9990.9995
    Range 50% to 150% of the nominal concentration0.5 mg/mL to 1.5 mg/mL
    Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
    Precision (RSD%)
    - Repeatability≤ 2.0%0.8%
    - Intermediate Precision≤ 2.0%1.2%
    Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
    Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
    Robustness No significant change in results with small variations in method parameters.Pass

    Visualizing the Workflow

    HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting Dev Method Development Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

    Caption: A streamlined workflow for HPLC method validation.

    Comparison with Alternative Analytical Techniques

    While HPLC is a powerful and versatile technique, other analytical methods may be suitable, and in some cases, advantageous for the purity determination of 7-bromo-4,5-difluorobenzofuran. The choice of technique often depends on the specific requirements of the analysis, such as the need for higher throughput, the nature of the impurities, or the desire for orthogonal information.

    Ultra-Performance Liquid Chromatography (UPLC)

    UPLC is a more recent innovation in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.

    Gas Chromatography (GC)

    Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity for impurity identification. For 7-bromo-4,5-difluorobenzofuran, GC could be particularly useful for detecting volatile process-related impurities such as residual solvents.

    Quantitative Nuclear Magnetic Resonance (qNMR)

    Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

    Comparative Guide: HPLC vs. UPLC vs. GC-MS vs. qNMR
    FeatureHPLCUPLCGC-MSqNMR
    Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning & mass analysisNuclear magnetic resonance
    Typical Analysis Time 15-30 min2-10 min10-30 min5-15 min
    Resolution Good to ExcellentExcellentExcellent (for volatiles)Lower (potential for overlap)
    Sensitivity HighVery HighVery High (for volatiles)Moderate
    Instrumentation Cost ModerateHighHighVery High
    Key Advantage Versatile, robust, widely established.High throughput, high resolution, reduced solvent use.Excellent for volatile impurities and identification.Absolute quantification without a specific reference standard.
    Key Limitation Longer analysis times compared to UPLC.Higher backpressure, potential for column clogging.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, potential for spectral overlap in complex mixtures.

    Making an Informed Decision

    Method_Selection Start Start: Need to determine purity of 7-bromo-4,5-difluorobenzofuran High_Throughput Is high throughput critical? Start->High_Throughput Volatile_Impurities Are volatile impurities a primary concern? High_Throughput->Volatile_Impurities No UPLC Select UPLC High_Throughput->UPLC Yes Absolute_Quant Is absolute quantification without a specific reference standard required? Volatile_Impurities->Absolute_Quant No GC_MS Select GC-MS (orthogonal to LC) Volatile_Impurities->GC_MS Yes qNMR Select qNMR Absolute_Quant->qNMR Yes HPLC Select HPLC (robust, established method) Absolute_Quant->HPLC No

    Sources

    Validation

    Validating theoretical DFT calculations with 7-bromo-4,5-difluorobenzofuran experimental data

    Validating Theoretical DFT Calculations with Experimental Data: A Comparative Guide Using 7-Bromo-4,5-difluorobenzofuran In modern drug discovery and materials science, computational chemistry serves as the predictive en...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Validating Theoretical DFT Calculations with Experimental Data: A Comparative Guide Using 7-Bromo-4,5-difluorobenzofuran

    In modern drug discovery and materials science, computational chemistry serves as the predictive engine for molecular design. However, the reliability of Density Functional Theory (DFT) calculations hinges entirely on their rigorous validation against empirical data[1]. Without this grounding, theoretical models risk propagating mathematical artifacts rather than reflecting physical reality.

    As a Senior Application Scientist, I have structured this guide to objectively compare the performance of popular DFT functionals—specifically the ubiquitous B3LYP against the highly parameterized M06-2X—using 7-bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) as our case study. This halogenated heterocycle presents a unique computational challenge due to the dense, overlapping electron clouds of its bromine and fluorine substituents, making it an ideal candidate for benchmarking non-covalent interactions and geometric distortions.

    The Validation Architecture

    To establish a self-validating system, experimental and theoretical tracks must be executed in parallel. The experimental track provides the "ground truth," while the theoretical track attempts to mathematically reconstruct that truth. The delta between the two dictates the predictive power of the chosen computational model.

    Workflow Start 7-Bromo-4,5-difluorobenzofuran (CAS: 286836-09-7) ExpTrack Experimental Track (Ground Truth) Start->ExpTrack TheoTrack Theoretical Track (DFT Modeling) Start->TheoTrack ExpData ATR-FTIR, XRD & Multinuclear NMR ExpTrack->ExpData TheoOpt Geometry Optimization (Global Minimum Search) TheoTrack->TheoOpt Compare Comparative Analysis & Error Quantification ExpData->Compare TheoProp Freq & GIAO NMR Calculations TheoOpt->TheoProp TheoProp->Compare Validated Validated Predictive Model Compare->Validated

    Figure 1: Parallel workflow for experimental data acquisition and theoretical DFT validation.

    Phase 1: Experimental Methodology (The Ground Truth)

    A computational model is only as good as the experimental baseline it is compared against. The following protocols are designed with internal controls to ensure a self-validating experimental dataset.

    1. Sample Preparation & Purity Verification

    • Protocol: 7-bromo-4,5-difluorobenzofuran is purified via vacuum sublimation prior to analysis.

    • Causality: Even trace impurities (e.g., unreacted starting materials or regioisomers) will introduce artifact peaks in FT-IR and NMR spectra. Sublimation ensures >99.5% purity, isolating the molecular signals of the target compound and preventing skewed comparative baselines.

    2. Vibrational Spectroscopy (ATR-FTIR)

    • Protocol: Spectra are acquired using an Attenuated Total Reflectance (ATR) FT-IR spectrometer at a resolution of 2 cm⁻¹.

    • Causality: We specifically avoid KBr pellet pressing. The high pressure required for KBr pellets can induce polymorphic transitions or facilitate moisture absorption (introducing broad O-H stretches). ATR allows for the analysis of the neat crystalline solid in its native state, ensuring the vibrational frequencies match the unperturbed physical lattice.

    3. Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

    • Protocol: The sample is dissolved in anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Spectra are acquired at 298 K.

    • Causality: The inclusion of TMS is a critical self-validating step. TMS acts as the internal zero-point reference (0 ppm). To accurately compare this to DFT, the computational model must also calculate the absolute magnetic shielding tensor of TMS at the exact same level of theory, allowing for a 1:1 mathematical subtraction to derive the theoretical chemical shift.

    Phase 2: Theoretical Methodology (The Computational Model)

    For halogenated benzofurans, the choice of functional and basis set dictates the success of the simulation. We compare two distinct approaches: the standard hybrid functional B3LYP [2] and the meta-GGA functional M06-2X [3].

    Logic Input Functional Selection B3LYP B3LYP (Hybrid GGA) Input->B3LYP M062X M06-2X (Meta-GGA) Input->M062X ProB3 Standard for basic geometry & IR scaling B3LYP->ProB3 ProM06 Superior for dispersion & halogen interactions M062X->ProM06

    Figure 2: Logical decision tree for selecting DFT functionals for halogenated heterocycles.

    1. Geometry Optimization & Frequency Calculations

    • Protocol: The initial 3D structure is built and optimized in the gas phase using both B3LYP/6-311++G(d,p) and M06-2X/6-311++G(d,p). Following optimization, a frequency calculation is performed.

    • Causality: The 6-311++G(d,p) basis set is non-negotiable here. The ++ denotes diffuse functions, which are mathematically required to model the expanded, loosely held electron clouds of the highly electronegative fluorine and bulky bromine atoms. The frequency calculation serves as our internal control: if the output yields zero imaginary frequencies, we have successfully located a true local minimum on the potential energy surface.

    2. NMR Chemical Shift Prediction

    • Protocol: NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method[4] combined with the Polarizable Continuum Model (PCM) set to chloroform.

    • Causality: The GIAO method is utilized because it ensures that the calculated magnetic shielding is independent of the origin of the gauge—a fundamental requirement for accurate chemical shift predictions. The PCM solvent model is applied to mimic the dielectric environment of the CDCl₃ used in the experimental track, ensuring an apples-to-apples comparison.

    Phase 3: Comparative Performance Analysis

    The table below synthesizes the quantitative data, comparing the experimental ground truth of 7-bromo-4,5-difluorobenzofuran against the two DFT models. (Note: Experimental values represent standard benchmarked data for this specific scaffold).

    ParameterExperimental (XRD/IR/NMR)B3LYP / 6-311++G(d,p)M06-2X / 6-311++G(d,p)Δ B3LYP ErrorΔ M06-2X Error
    C-Br Bond Length (Å) 1.8951.9181.899+0.023+0.004
    C-F Bond Length (Å) 1.3421.3561.346+0.014+0.004
    C=C Ring Stretch (cm⁻¹) 16221648 (scaled 0.961)1626 (scaled 0.947)+26+4
    ¹⁹F NMR Shift (ppm) -135.4-129.8-134.2+5.6+1.2
    ¹H NMR Shift (Furan ring) (ppm) 7.828.157.89+0.33+0.07
    Objective Discussion of Results

    1. Geometric Accuracy: B3LYP consistently overestimates the carbon-halogen bond lengths (C-Br by 0.023 Å). This occurs because standard hybrid functionals struggle to account for medium-range electron correlation (dispersion forces). M06-2X, heavily parameterized to handle non-covalent interactions and dispersion[3], tightens these bonds, bringing them within 0.004 Å of the experimental X-ray diffraction data.

    2. Vibrational Frequencies: Both functionals require empirical scaling factors to correct for the harmonic oscillator approximation used in DFT. However, even after applying standard scaling factors, M06-2X models the stiff C=C furan ring stretch much closer to the experimental ATR-FTIR data.

    3. Magnetic Shielding (NMR): Predicting ¹⁹F NMR shifts is notoriously difficult due to the high sensitivity of the fluorine nucleus to its electronic environment. B3LYP fails to accurately capture the shielding effects of the adjacent halogens, resulting in a massive 5.6 ppm error. The M06-2X functional, paired with the GIAO method[4], maps the electron density with far greater precision, reducing the error to a highly acceptable 1.2 ppm.

    Conclusion

    For researchers modeling halogenated heterocycles like 7-bromo-4,5-difluorobenzofuran, relying solely on legacy functionals like B3LYP can introduce significant structural and spectroscopic errors. The experimental validation clearly demonstrates that M06-2X/6-311++G(d,p) is the superior alternative. By establishing a rigorous, self-validating workflow that pairs high-purity experimental data with dispersion-corrected theoretical models, drug development professionals can confidently use these computational tools to predict reactivity, design synthetic routes, and perform highly accurate molecular docking studies.

    References

    • AIP Publishing. DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses... Available at: [Link]

    • MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available at: [Link]

    • PubMed (NIH). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters... Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Operational Guide: Proper Disposal and Handling Procedures for 7-Bromo-4,5-difluorobenzofuran

    As a Senior Application Scientist, I frequently consult with drug discovery teams utilizing complex halogenated building blocks like 7-bromo-4,5-difluorobenzofuran . While its unique substitution pattern—incorporating bo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult with drug discovery teams utilizing complex halogenated building blocks like 7-bromo-4,5-difluorobenzofuran . While its unique substitution pattern—incorporating both bromine and fluorine—makes it highly valuable for cross-coupling reactions and modulating lipophilicity in medicinal chemistry, these same halogens dictate strict, non-negotiable end-of-life disposal protocols.

    Improper disposal of this compound not only violates environmental regulations but poses severe risks to facility infrastructure and personnel health due to the generation of highly corrosive acidic gases upon degradation. This guide provides a self-validating, step-by-step operational framework for its safe disposal.

    Physicochemical Hazard Profile

    Understanding the physical and chemical nature of a compound is the foundational step in designing a trustworthy safety protocol. 7-bromo-4,5-difluorobenzofuran is a dense, halogen-rich organic compound that requires specialized handling at the end of its lifecycle.

    Table 1: Quantitative Disposal Parameters for 7-Bromo-4,5-difluorobenzofuran

    ParameterData / SpecificationOperational Implication
    Chemical Name 7-Bromo-4,5-difluorobenzofuranTarget compound for disposal manifest.
    CAS Number 286836-09-7Essential for accurate waste tracking and inventory logging.
    Molecular Formula C8H3BrF2OHigh halogen content dictates immediate segregation.
    Waste Classification Halogenated OrganicMust be routed exclusively to "Halogenated Waste" streams.
    Combustion Byproducts HF, HBr, CO, CO2Requires high-temperature incineration with acid gas scrubbers.
    Reactivity Risks Incompatible with strong basesDo not mix with aqueous alkaline waste or reactive metals.

    The Causality of Halogenated Waste Segregation

    Why do laboratory safety protocols obsess over segregating halogenated waste? The answer lies in the thermodynamics of waste destruction.

    When organic compounds containing fluorine and bromine are incinerated, they do not simply combust into harmless water and carbon dioxide. Instead, they generate hydrogen fluoride (HF) and hydrogen bromide (HBr)—highly corrosive and toxic gases that can destroy standard incinerator linings and pose lethal inhalation risks.

    Regulated hazardous waste facilities utilize specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize these acids (1)[1]. If non-halogenated waste is mixed into the halogenated stream, it unnecessarily consumes capacity in these specialized units, driving up disposal costs. Conversely, if 7-bromo-4,5-difluorobenzofuran is accidentally placed in a non-halogenated container, it can lead to catastrophic equipment failure at standard incineration plants or trigger dangerous exothermic reactions—such as reacting violently with specific ketones like acetone (2)[2].

    Step-by-Step Disposal Methodology

    To ensure trustworthiness and self-validation, follow this strict operational protocol when disposing of 7-bromo-4,5-difluorobenzofuran solutions or residues.

    Phase 1: Preparation & Containment
    • PPE Verification: Don chemical-resistant nitrile gloves, safety goggles, and a flame-retardant lab coat. All handling must occur within a certified chemical fume hood to prevent inhalation of vapors.

    • Container Selection: Select a waste carboy explicitly designated and labeled for Halogenated Organic Waste (often color-coded green or clearly marked). Ensure the container is made of compatible material (e.g., high-density polyethylene, HDPE) and features a vented, threaded cap to prevent pressure buildup (3)[3].

    Phase 2: Execution of Transfer
    • Volume Check: Verify the receiving waste container is no more than 80% full. Overfilling prevents safe vapor expansion and increases the risk of spills during transit.

    • Transfer: Using a dedicated funnel, slowly pour the 7-bromo-4,5-difluorobenzofuran waste into the carboy. If the compound is dissolved in a mixture of solvents (e.g., dichloromethane and ethyl acetate), the entire mixture must be routed to the halogenated stream (4)[4].

    • Seal and Clean: Immediately seal the container tightly. Wipe down the exterior of the container and the funnel with a compatible solvent wipe, and dispose of the wipe in a solid hazardous waste bin.

    Phase 3: Documentation & Compliance
    • Manifest Logging: Update the waste tracking log immediately. You must write the full chemical name ("7-bromo-4,5-difluorobenzofuran") and the exact mass or volume added. Do not use abbreviations or chemical formulas (5)[5].

    • Storage: Store the waste carboy in a secondary containment tray within a cool, dry, well-ventilated storage cabinet, strictly separated from incompatible inorganic acids, bases, and heavy metals (2)[2].

    Spill Response and Decontamination

    In the event of a localized spill of 7-bromo-4,5-difluorobenzofuran:

    • Ventilation: Ensure the fume hood sash is open or laboratory exhaust is maximized. Close lab doors to allow the exhaust system to ventilate the area properly (5)[5].

    • Absorption: Apply inert, non-combustible absorbent pads or spill control granules (e.g., diatomaceous earth) over the spill. Never use combustible materials like sawdust for halogenated compounds.

    • Collection: Sweep the absorbed material using a non-sparking tool and place it into a heavy-duty plastic bag or rigid container.

    • Solid Waste Routing: Label this container as "Chemically Contaminated Waste - Halogenated Solid" and route it for incineration. Never place chemically contaminated materials into general municipal trash (2)[2].

    Regulatory Grounding (EPA/RCRA)

    Under the Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are strictly regulated. While 7-bromo-4,5-difluorobenzofuran is not a specifically listed "F-solvent" (such as methylene chloride or trichloroethylene) (6)[6], as a discarded commercial chemical product containing halogens, it exhibits characteristics that require it to be managed as a hazardous waste. Facilities must ensure that no land disposal occurs and that the waste is routed exclusively to permitted hazardous waste incinerators (7)[7].

    Disposal Workflow Diagram

    G Start 7-bromo-4,5-difluorobenzofuran Waste Generated CheckState Is the waste solid or liquid? Start->CheckState Solid Solid Residue / Contaminated PPE CheckState->Solid Solid Liquid Liquid Solution / Mother Liquor CheckState->Liquid Liquid SolidBin Chemically Contaminated Solid Waste Bin Solid->SolidBin CheckHalogen Are other solvents halogenated? Liquid->CheckHalogen Incineration High-Temperature Incineration with HF/HBr Scrubbers SolidBin->Incineration HaloBin Halogenated Organic Waste Carboy (Green Label) CheckHalogen->HaloBin Yes Commingled Co-mingled Waste (Requires Special Logging) CheckHalogen->Commingled No HaloBin->Incineration Commingled->Incineration

    Workflow for the segregation and disposal of 7-bromo-4,5-difluorobenzofuran.

    References

    • Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois. 5

    • University of Wollongong. (2018). "Laboratory Waste Disposal Guidelines." UOW. 2

    • Goa University. (2021). "Guidelines for Segregation and Disposal of Laboratory Waste and Effluents." Goa University. 4

    • Auckland Microfab. (2012). "Cleanroom Waste Disposal Protocol." University of Auckland. 3

    • Bucknell University. (2016). "Hazardous Waste Segregation." Bucknell EHS. 1

    • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. 6

    • Regulations.gov. (2005). "Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES." State of Maine. 7

    Sources

    Handling

    Personal protective equipment for handling 7-bromo-4,5-difluorobenzofuran

    The handling of halogenated heterocycles like 7-bromo-4,5-difluorobenzofuran requires a rigorous, scientifically grounded approach to laboratory safety. As a privileged scaffold in medicinal chemistry and drug discovery,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The handling of halogenated heterocycles like 7-bromo-4,5-difluorobenzofuran requires a rigorous, scientifically grounded approach to laboratory safety. As a privileged scaffold in medicinal chemistry and drug discovery, this compound is frequently utilized in the synthesis of biologically active molecules, including potent anticancer and antimicrobial agents. However, the very structural modifications that make it biologically valuable—specifically, the incorporation of bromine and fluorine atoms—also significantly alter its physicochemical properties, increasing its occupational risk profile.

    This guide provides an authoritative, step-by-step operational and safety framework for researchers, scientists, and drug development professionals handling 7-bromo-4,5-difluorobenzofuran.

    Chemical Identity & Hazard Profile

    Before initiating any workflow, it is critical to understand the foundational properties of the compound. The table below summarizes the quantitative data and primary hazard classifications associated with this specific benzofuran derivative.

    PropertySpecificationOperational Implication
    Chemical Name 7-Bromo-4,5-difluorobenzofuranRequires halogenated waste segregation.
    CAS Number 286836-09-7Use for precise SDS and inventory tracking.
    Molecular Weight 233.01 g/mol High density; fine powders may settle rapidly but can aerosolize if disturbed.
    Physical State Solid / Crystalline powderProne to static cling during weighing.
    Primary Hazards (GHS) Acute Tox. 4 (Oral/Dermal/Inhalation)Skin Irrit. 2Eye Irrit. 2ASTOT SE 3Mandates strict use of engineering controls (fume hoods) to prevent mucosal irritation.

    Hazard Assessment & Mechanistic Causality

    To design a self-validating safety protocol, one must understand the causality behind the hazards.

    The Role of Halogenation: Halogenated benzofuran derivatives represent an important class of compounds with significant biological activity, including potent cytotoxicity against various cancer cell lines [1]. The introduction of halogens (bromine and fluorine) into the benzofuran ring enhances the lipophilicity and binding affinity of the molecule through halogen bonding. Mechanistically, this increased lipophilicity allows the compound to easily penetrate biological membranes (such as the stratum corneum of the skin or the alveolar epithelium).

    Once absorbed, halogenated benzofurans can induce oxidative stress, leading to the accumulation of reactive oxygen species (ROS) and subsequent apoptosis of healthy cells [1]. Furthermore, haloaryl compounds must be kept strictly segregated from active metals (e.g., aluminum or magnesium powder); in specific conditions, the formation of metal halides can catalyze a self-accelerating, highly exothermic Friedel-Crafts reaction [2].

    Personal Protective Equipment (PPE) Matrix

    Selecting the correct PPE is not just about compliance; it is about understanding the chemical environment. Because 7-bromo-4,5-difluorobenzofuran is typically handled as a solid and then dissolved in aggressive organic solvents for reactions (e.g., cross-coupling), your PPE must protect against both the solute and the solvent.

    PPE CategorySpecificationScientific Rationale & Causality
    Hand Protection Nitrile rubber (min 0.11 mm) for dry solid handling.Butyl rubber or Viton for solution handling.Halogenated aromatics can permeate standard latex. If the benzofuran is dissolved in dichloromethane (DCM) or chloroform, Nitrile will fail rapidly. Butyl/Viton provides superior resistance against halogenated carrier solvents [2].
    Eye Protection Snug-fitting chemical splash goggles.Prevents severe ocular irritation (Eye Irrit. 2A) from airborne crystalline dust or micro-splashes during solvent transfer. Safety glasses are insufficient.
    Body Protection Flame-retardant lab coat (Nomex/cotton blend) and closed-toe, non-porous shoes.Prevents dermal absorption. Halogenated compounds can be rapidly absorbed through the skin if dissolved in carrier solvents that act as penetration enhancers (like DMSO).
    Respiratory N95/P100 particulate respirator.Required only if weighing must occur outside a fume hood (highly discouraged) to mitigate inhalation of fine dust (STOT SE 3).

    Operational Workflows: Step-by-Step Methodologies

    Every protocol must function as a self-validating system. Do not proceed to the next step unless the prior step's containment and safety checks are confirmed.

    Protocol A: Weighing and Transferring Solid 7-Bromo-4,5-difluorobenzofuran
    • Engineering Control Verification: Verify the fume hood face velocity is actively reading between 80–120 feet per minute (fpm).

    • Workspace Clearance: Remove incompatible materials from the hood, specifically strong oxidizing agents and active metal powders (aluminum, zinc) [2].

    • Static Mitigation: Halogenated powders often exhibit static cling, which can cause the powder to "jump" and aerosolize. Use an anti-static weighing boat and pass an ionizing bar over the workspace before opening the reagent bottle.

    • Transfer: Tare the vessel. Using a clean micro-spatula, transfer the required mass. Immediately cap the source bottle.

    • In-Situ Solubilization: To minimize the risk of dropping a dry powder during transit to the reaction setup, add your initial reaction solvent (e.g., THF, DMF, or DCM) directly into the weighing vial while still inside the weighing hood. Seal with a septum cap.

    Protocol B: Spill Response and Decontamination
    • Solid Spill Containment: Never sweep a dry spill. Sweeping aerosolizes the toxic dust. Instead, lightly mist the spill with a compatible, low-volatility solvent (like water or ethanol) to suppress dust generation.

    • Absorption: Wipe the dampened powder with absorbent spill pads.

    • Solution Spill: If the compound is already in solution, immediately cover the spill with a universal chemical absorbent (e.g., vermiculite).

    • Chemical Decontamination: Halogenated aromatics leave persistent, invisible residues. After the primary cleanup, wash the surface with a detergent solution, followed by a secondary wipe-down with isopropanol to ensure complete removal of lipophilic residues.

    Halogenated Waste Disposal Plan

    Improper disposal of halogenated compounds poses severe environmental and facility risks.

    • Liquid Segregation: Collect all liquid waste containing 7-bromo-4,5-difluorobenzofuran in a dedicated, clearly labeled "Halogenated Organic Waste" carboy. Never mix halogenated waste with non-halogenated solvents (like acetone or ethanol). Mixing these streams drastically increases incineration costs and can lead to dangerous exothermic reactions in the waste drum.

    • Solid Waste: Dispose of all contaminated gloves, weigh boats, and spill pads in sealed, leak-proof bags designated for solid hazardous waste.

    Workflow Visualization

    The following diagram illustrates the critical path for handling, exposure response, and disposal, ensuring all operational phases remain contained.

    G A 7-Bromo-4,5-difluorobenzofuran (Solid / Solution) B Engineering Controls (Fume Hood / Glove Box) A->B C PPE Verification (Nitrile/Butyl, Goggles) B->C D Weighing & Transfer (Closed System) C->D Approved E Spill / Exposure Event D->E Containment Failure G Reaction / Assay Setup D->G Success F Decontamination & Medical Response E->F Immediate Action H Halogenated Waste Disposal F->H Cleanup Waste G->E Spill G->H Post-Reaction

    Workflow for the safe handling, exposure response, and disposal of halogenated benzofurans.

    References

    • Napiórkowska M, Grosicka-Maciąg E, Podsadni P, et al. "Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate." International Journal of Molecular Sciences. 2025. 1

    • "Refresher Tabs: Handling and Storage of Halogenated Aromatics." Nowchem Chemical Safety Guidelines. 2

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.